molecular formula C29H20N6O17S4.4Na B1172413 Reactive Black  31 CAS No. 12731-63-4

Reactive Black 31

Cat. No.: B1172413
CAS No.: 12731-63-4
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Description

Reactive Black 31 is a useful research compound. Its molecular formula is C29H20N6O17S4.4Na. The purity is usually 95%.
BenchChem offers high-quality Reactive Black 31 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Reactive Black 31 including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No.

12731-63-4

Molecular Formula

C29H20N6O17S4.4Na

Origin of Product

United States

Foundational & Exploratory

Reactive Black 31 (CAS No. 12731-63-4): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Reactive Black 31, a disazo reactive dye containing a copper complex, is widely utilized in the textile, paper, and cosmetic industries for its deep black hue and high fastness.[1] While its primary applications are industrial, its chemical structure—incorporating a reactive vinyl sulfone group, azo linkages, and a chelated copper ion—presents characteristics of interest for biomedical research. This technical guide provides a comprehensive overview of Reactive Black 31, including its physicochemical properties, synthesis, and analytical methods. It further explores its toxicological profile by examining available data and drawing comparisons with structurally related azo dyes. This document aims to serve as a foundational resource for researchers and professionals in drug development and life sciences who may consider this or similar compounds for novel applications.

Chemical and Physical Properties

Reactive Black 31 is a complex organic molecule with the chemical formula C₂₉H₁₈CuN₆Na₄O₁₇S₄ and a molecular weight of 1006.25 g/mol .[2] Its structure is characterized by two azo groups (a disazo dye) and a copper complex, which contributes to its color and stability. The presence of a vinyl sulfone group enables it to form covalent bonds with substrates containing hydroxyl or amino groups.[3]

Table 1: Physicochemical Properties of Reactive Black 31

PropertyValueReference(s)
CAS Number 12731-63-4[2]
Molecular Formula C₂₉H₁₈CuN₆Na₄O₁₇S₄[2]
Molecular Weight 1006.25 g/mol [2]
Appearance Black powder[4]
Synonyms C.I. Reactive Black 31, Remazol Black RL[5]
Class Disazo reactive dye[2]

Synthesis and Manufacturing

The synthesis of Reactive Black 31 is a multi-step process involving diazotization and coupling reactions. While detailed proprietary protocols are not publicly available, the general manufacturing process can be outlined as follows.[5]

Experimental Protocol: General Synthesis of Reactive Black 31

  • First Diazotization and Coupling: Gamma acid is diazotized and then coupled with 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone.

  • Second Diazotization: In a separate reaction, 2-hydroxy-5-methyl-4-(β-sulfatoethylsulfonyl)aniline is diazotized.

  • Second Coupling: The product from the first coupling reaction is then coupled with the diazotized 2-hydroxy-5-methyl-4-(β-sulfatoethylsulfonyl)aniline.

  • Complexation: Copper sulfate (B86663) is added to the resulting molecule to form the copper complex.

  • Isolation: The final product is isolated through salting out, followed by filtration and drying.[5]

G cluster_0 Step 1: First Coupling cluster_1 Step 2: Second Coupling cluster_2 Step 3: Final Product Formation Gamma Acid Gamma Acid Diazotized Gamma Acid Diazotized Gamma Acid Gamma Acid->Diazotized Gamma Acid Diazotization Coupling Product 1 Coupling Product 1 Diazotized Gamma Acid->Coupling Product 1 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone->Coupling Product 1 Coupling Diazotized Material 2 Diazotized Material 2 Disazo Product Disazo Product Starting Material 2 2-hydroxy-5-methyl-4-(β-sulfatoethylsulfonyl)aniline Starting Material 2->Diazotized Material 2 Diazotization Diazotized Material 2->Disazo Product Coupling Reactive Black 31 Reactive Black 31 Copper Sulfate Copper Sulfate Copper Sulfate->Reactive Black 31 Complexation

General synthesis pathway of Reactive Black 31.

Analytical Methods

The characterization and quantification of Reactive Black 31 in various matrices are crucial for quality control, environmental monitoring, and research purposes. High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) is a powerful technique for this purpose.

Experimental Protocol: HPLC-MS/MS for Reactive Dye Analysis

This protocol is a general guideline and may require optimization for specific instrumentation and matrices.

  • Sample Preparation:

    • For textile samples, extract the dye using a suitable solvent such as methanol (B129727) with sonication.

    • Centrifuge the extract to remove solid debris.

    • Filter the supernatant through a 0.22 µm filter.

    • Evaporate the solvent and reconstitute in an appropriate mobile phase.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is commonly used.

    • Mobile Phase: A gradient of an aqueous solution with a modifier (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile (B52724) or methanol).

    • Flow Rate: Typically in the range of 0.2-0.5 mL/min.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in either positive or negative mode, depending on the analyte's characteristics.

    • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions.

G Sample Sample Extraction Extraction Sample->Extraction Filtration Filtration Extraction->Filtration Concentration & Reconstitution Concentration & Reconstitution Filtration->Concentration & Reconstitution HPLC System HPLC System Concentration & Reconstitution->HPLC System Mass Spectrometer Mass Spectrometer HPLC System->Mass Spectrometer Data Analysis Data Analysis Mass Spectrometer->Data Analysis

Workflow for the analysis of Reactive Black 31.

Toxicological Profile

The toxicological data specifically for Reactive Black 31 is limited. However, insights can be drawn from studies on similar reactive azo dyes and the general understanding of their metabolism.

Table 2: Summary of Toxicological Data for Reactive Black 31 and Related Dyes

EndpointResultCompoundReference(s)
Acute Oral Toxicity (LD50) > 5,000 mg/kg (rat)Reactive Black 5
GHS Hazard Classification Not ClassifiedC.I. Reactive Black 31[2]
Skin Irritation No irritation (rabbit)Reactive Black 5
Eye Irritation No irritation (rabbit)Reactive Black 5
Mutagenicity (Ames Test) No specific data available for Reactive Black 31. Some azo dyes are mutagenic, often after metabolic reduction.General Azo Dyes[6]
Cytotoxicity Some reactive dyes show cytotoxicity in human cell lines (HaCaT and HepaRG).Various Reactive Dyes[7]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This is a general protocol to assess the cytotoxicity of a compound on a cell line.

  • Cell Culture: Plate human cell lines (e.g., HepG2 for liver toxicity, HaCaT for skin toxicity) in a 96-well plate at a suitable density and allow them to adhere overnight.

  • Treatment: Expose the cells to various concentrations of Reactive Black 31 dissolved in a suitable solvent (e.g., DMSO, ensuring the final concentration does not affect cell viability). Include a vehicle control and a positive control.

  • Incubation: Incubate the cells with the test compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce MTT to formazan (B1609692) crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.

  • Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

This is a general protocol to assess the mutagenicity of a compound.

  • Strain Preparation: Prepare overnight cultures of histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100).

  • Metabolic Activation (Optional): To mimic mammalian metabolism, a rat liver extract (S9 fraction) can be included in the assay.

  • Exposure: In a test tube, combine the bacterial culture, the test compound at various concentrations, and either the S9 mix or a buffer.

  • Plating: Pour the mixture onto a minimal glucose agar (B569324) plate, which lacks histidine.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies (colonies that have mutated to regain the ability to synthesize histidine).

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Potential Biomedical Relevance and Signaling Pathways

While there is no direct evidence for the use of Reactive Black 31 in drug development, its chemical structure as a copper-containing azo dye suggests potential areas of interest for further research.

Azo Dye Metabolism: Azo dyes can be metabolized by human intestinal microbiota and hepatic enzymes, particularly cytochrome P450s, through the reductive cleavage of the azo bond. This process generates aromatic amines, which can be further metabolized and may exhibit biological activity, including potential toxicity.

Copper Chelation and Cellular Uptake: As a copper complex, the bioavailability and cellular uptake of the copper ion from Reactive Black 31 could be a subject of investigation. The transport of copper into cells is a regulated process involving transporters like CTR1. Alterations in intracellular copper homeostasis can impact various cellular processes, including enzyme activity and oxidative stress. The biological activity of some copper complexes has been explored for antimicrobial and anticancer properties.

G cluster_0 Extracellular cluster_1 Cellular RB31 Reactive Black 31 (Copper Complex) CTR1 Copper Transporter 1 (CTR1) RB31->CTR1 Potential Interaction/Uptake Azo_Metabolism Azo Dye Metabolism (e.g., by CYPs) RB31->Azo_Metabolism Intracellular_Cu Intracellular Copper Pool CTR1->Intracellular_Cu Cellular_Targets Cellular Targets (Enzymes, Signaling Proteins) Intracellular_Cu->Cellular_Targets Aromatic_Amines Aromatic Amines Azo_Metabolism->Aromatic_Amines Aromatic_Amines->Cellular_Targets Biological_Effects Biological Effects (e.g., Cytotoxicity, Oxidative Stress) Cellular_Targets->Biological_Effects

Potential cellular interactions of a copper-containing azo dye.

Conclusion

Reactive Black 31 is a commercially important dye with well-established industrial applications. For the research and drug development community, it represents a complex molecule with underexplored biological potential. Its azo structure and copper complex moiety suggest possible interactions with metabolic pathways and cellular copper homeostasis. However, a significant lack of specific toxicological and biomedical data for Reactive Black 31 necessitates further investigation. This guide provides a starting point for researchers interested in exploring the properties and potential applications of this and similar compounds beyond their traditional use as colorants. Future studies should focus on obtaining quantitative toxicological data, elucidating its metabolic fate in human-relevant systems, and exploring any potential interactions with biological targets and signaling pathways.

References

In-Depth Technical Guide: C.I. Reactive Black 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of C.I. Reactive Black 31, a widely used dye in the textile industry. This document collates known synonyms, key technical data, and available information on its synthesis and application methodologies.

Synonyms and Technical Data

C.I. Reactive Black 31 is known by a multitude of synonyms across different suppliers and regions. A consolidated list of these names and associated technical data is presented below for easy reference.

Identifier Type Identifier
Primary Name C.I. Reactive Black 31
CAS Registry Number 12731-63-4[1][]
Molecular Formula C29H18CuN6Na4O17S4 or C29H20N6O17S4.4Na[1][]
Molecular Weight 1006.25[1]
Synonyms Akreact Black RL[1]
Britasol Black N[][3]
C.I.Reaction Black 31[][3]
Dinazol Black RL[3]
Duasyn Black KRL-SF[3]
Duasyn Black RL-SF-VP 228[3]
Indofix Black VRI[1][3]
Mohizol Black RL[1]
Navictive Black RL[3]
Orco Reactive Black RRL[1]
Reaction Black RL[3]
Reactive Black KN-RL[1]
Reactive Black RL[1]
Reactofix Supra Black HRL[1][3]
Reactron Black RL[1]
Remazol Black RL[1][3]
Vipazol Black HR[3]

Logical Relationship of Synonyms

The following diagram illustrates the relationship between the primary designation, C.I. Reactive Black 31, and its various synonyms.

Synonyms cluster_synonyms Synonyms C.I. Reactive Black 31 C.I. Reactive Black 31 Reactive Black KN-RL Reactive Black KN-RL C.I. Reactive Black 31->Reactive Black KN-RL Reactive Black RL Reactive Black RL C.I. Reactive Black 31->Reactive Black RL Akreact Black RL Akreact Black RL C.I. Reactive Black 31->Akreact Black RL Indofix Black VRI Indofix Black VRI C.I. Reactive Black 31->Indofix Black VRI Mohizol Black RL Mohizol Black RL C.I. Reactive Black 31->Mohizol Black RL Orco Reactive Black RRL Orco Reactive Black RRL C.I. Reactive Black 31->Orco Reactive Black RRL Reactofix Supra Black HRL Reactofix Supra Black HRL C.I. Reactive Black 31->Reactofix Supra Black HRL Reactron Black RL Reactron Black RL C.I. Reactive Black 31->Reactron Black RL Remazol Black RL Remazol Black RL C.I. Reactive Black 31->Remazol Black RL Dinazol Black RL Dinazol Black RL C.I. Reactive Black 31->Dinazol Black RL Britasol Black N Britasol Black N C.I. Reactive Black 31->Britasol Black N Vipazol Black HR Vipazol Black HR C.I. Reactive Black 31->Vipazol Black HR Navictive Black RL Navictive Black RL C.I. Reactive Black 31->Navictive Black RL Reaction Black RL Reaction Black RL C.I. Reactive Black 31->Reaction Black RL Duasyn Black KRL-SF Duasyn Black KRL-SF C.I. Reactive Black 31->Duasyn Black KRL-SF

Synonym Relationship Diagram

Methodologies

Synthesis

The manufacturing process for C.I. Reactive Black 31 involves a multi-step chemical synthesis. The general procedure is as follows:

  • First Diazotization and Coupling: The synthesis begins with the diazotization of an aromatic amine, followed by a coupling reaction with a suitable coupling component.

  • Second Diazotization and Coupling: Another aromatic amine is diazotized and then coupled with the product from the first coupling step.

  • Coppering: The resulting molecule is then treated with a copper salt to form the final copper-complexed dye.

  • Isolation and Finishing: The dye is isolated from the reaction mixture, typically by salting out, followed by filtration, drying, and grinding to obtain the final product.

It is important to note that specific reactants, reaction conditions (temperature, pH, time), and purification methods are proprietary and not publicly disclosed.

Application in Cotton Dyeing

C.I. Reactive Black 31 is primarily used for dyeing cellulosic fibers such as cotton. The general procedure for its application involves the following stages:

  • Dye Bath Preparation: The dye is dissolved in water to create the dyebath. Electrolytes, such as sodium chloride or sodium sulfate, are added to assist in the exhaustion of the dye onto the fiber.

  • Dyeing: The cotton material is immersed in the dyebath, and the temperature is typically raised to an optimal level for the specific reactive group of the dye.

  • Fixation: An alkali, such as sodium carbonate or sodium hydroxide, is added to the dyebath to raise the pH. This initiates the chemical reaction between the dye and the hydroxyl groups of the cellulose, forming a covalent bond.

  • Washing and Soaping: After the fixation step, the dyed material is thoroughly rinsed with water to remove any unfixed dye. This is followed by a soaping treatment at or near the boil to remove hydrolyzed dye and improve fastness properties.

The exact parameters for dyeing, including dye concentration, liquor ratio, salt concentration, alkali type and concentration, temperature, and time, will vary depending on the specific shade required and the equipment used.

Analytical Methods

The analysis of C.I. Reactive Black 31 and other reactive dyes typically involves techniques such as:

  • High-Performance Liquid Chromatography (HPLC): Used for separation and quantification of the dye and any impurities.

  • UV-Visible Spectrophotometry: Employed to determine the dye concentration and to assess its spectral characteristics.

Detailed analytical methods with specific mobile phases, columns, and detection wavelengths for C.I. Reactive Black 31 are not widely published and would likely need to be developed and validated in a laboratory setting.

References

An In-depth Technical Guide to the Molecular Structure of Remazol Black RL (C.I. Reactive Black 31)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure, synthesis, and analytical characterization of Remazol Black RL, also known as C.I. Reactive Black 31. This document details the chemical properties, a plausible synthesis protocol, and the expected outcomes from various spectroscopic analyses. The information is intended for researchers, scientists, and professionals in drug development and related fields who require a deep understanding of this complex reactive dye.

Introduction

Remazol Black RL is a widely used reactive dye in the textile industry, valued for its ability to form strong covalent bonds with cellulosic fibers, resulting in excellent wash fastness. Chemically, it is classified as a copper-complex disazo dye. Its intricate structure, containing multiple functional groups, presents a compelling case study for molecular characterization. Understanding its structure and properties is crucial for quality control, environmental impact assessment, and exploring potential applications beyond textiles.

Molecular Structure and Properties

Remazol Black RL is identified by the Chemical Abstracts Service (CAS) number 12731-63-4 .[1][2][3] Its molecular formula is C29H18CuN6Na4O17S4 , corresponding to a molecular weight of approximately 1006.25 g/mol .[1][2] The structure is characterized by two azo groups (-N=N-) linking three aromatic moieties. A central copper atom forms a coordination complex, which is crucial for the dye's color and stability. The molecule also possesses sulfonate groups (-SO3Na) that confer water solubility and a vinyl sulfone group (-SO2CH2CH2OSO3Na), which is the reactive handle for covalent attachment to fibers.

Structural Diagram

While a definitive, high-resolution crystal structure is not publicly available, the accepted molecular structure based on its synthesis pathway is presented below. The diagram illustrates the connectivity of the aromatic rings, the azo linkages, the sulfonate groups, the vinyl sulfone reactive group, and the coordinated copper ion.

Remazol_Black_RL_Structure cluster_left Pyrazolone (B3327878) Moiety cluster_center Naphthol Moiety cluster_right Aniline Moiety p1 N p2 N p1->p2 Benzene1 Benzene-SO3Na p1->Benzene1 p3 C=O p2->p3 p4 C p3->p4 p5 C p4->p5 p5->p1 N1 p5->N1 -N=N- p5->N1 n6 C-N=N- N1->n6 Benzene1->p1 n1 C n2 C-OH n1->n2 n3 C-SO3Na n2->n3 Cu Cu n2->Cu n4 C n3->n4 n5 C n4->n5 n5->n6 n7 C n6->n7 N2 n6->N2 n6->N2 n8 C-SO3Na n7->n8 n9 C n8->n9 n10 C n9->n10 n10->n1 a1 C N2->a1 a1->N2 -N=N- a2 C-CH3 a1->a2 a3 C-OH a2->a3 a4 C a3->a4 a3->Cu a5 C-SO2CH2CH2OSO3Na a4->a5 a6 C a5->a6 a6->a1

Caption: Proposed molecular structure of Remazol Black RL (C.I. Reactive Black 31).

Quantitative Data Summary

The following table summarizes the key quantitative properties of Remazol Black RL.

PropertyValueReference(s)
CAS Number12731-63-4[1][2][3]
Molecular FormulaC29H18CuN6Na4O17S4[1][2]
Molecular Weight1006.25 g/mol [1][2]
AppearanceBlack powder[3]
SolubilityWater soluble
λmax (Visible)~549 nm

Experimental Protocols

Synthesis of Remazol Black RL (C.I. Reactive Black 31)

The synthesis of Remazol Black RL is a multi-step process involving diazotization and coupling reactions, followed by complexation with a copper salt.[4] The following is a detailed protocol based on the known precursors and general azo dye synthesis methodologies.

Precursor Molecules:

  • 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone

  • gamma acid (γ-acid or 7-amino-1-naphthol-3-sulfonic acid)

  • 2-hydroxy-5-methyl-4-(β-sulfatoethylsulfonyl)aniline

  • Sodium nitrite (B80452)

  • Copper (II) sulfate (B86663)

Protocol:

  • First Diazotization and Coupling:

    • Diazotize γ-acid in an aqueous solution using sodium nitrite and hydrochloric acid at a low temperature (0-5 °C).

    • Couple the resulting diazonium salt with 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone in an alkaline solution. The pH should be carefully controlled to ensure the desired coupling position.

  • Second Diazotization and Coupling:

    • Diazotize 2-hydroxy-5-methyl-4-(β-sulfatoethylsulfonyl)aniline under similar conditions as the first diazotization.

    • Couple this second diazonium salt to the monoazo intermediate produced in the first step. This reaction is typically carried out under controlled pH and temperature to yield the disazo compound.

  • Copper Complexation:

    • Add an aqueous solution of copper (II) sulfate to the disazo dye solution. The mixture is heated to facilitate the formation of the copper complex. The copper ion coordinates with the hydroxyl and azo groups of the dye molecule.

  • Isolation and Purification:

    • The final dye is salted out from the reaction mixture by the addition of sodium chloride.

    • The precipitated dye is then filtered, washed to remove impurities, and dried to obtain the final product as a powder.

Synthesis_Workflow cluster_step1 Step 1: First Coupling cluster_step2 Step 2: Second Coupling cluster_step3 Step 3: Final Product Formation gamma_acid γ-acid diazotization1 Diazotization (NaNO2, HCl, 0-5°C) gamma_acid->diazotization1 gamma_acid_diazo γ-acid diazonium salt diazotization1->gamma_acid_diazo coupling1 Coupling (Alkaline conditions) gamma_acid_diazo->coupling1 pyrazolone 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone pyrazolone->coupling1 monoazo Monoazo Intermediate coupling1->monoazo coupling2 Coupling monoazo->coupling2 aniline_derivative 2-hydroxy-5-methyl-4-(β-sulfatoethylsulfonyl)aniline diazotization2 Diazotization (NaNO2, HCl, 0-5°C) aniline_derivative->diazotization2 aniline_diazo Aniline derivative diazonium salt diazotization2->aniline_diazo aniline_diazo->coupling2 disazo Disazo Dye coupling2->disazo complexation Complexation disazo->complexation copper_sulfate Copper (II) Sulfate copper_sulfate->complexation copper_complex Remazol Black RL (in solution) complexation->copper_complex salting_out Salting Out (NaCl) copper_complex->salting_out filtration_drying Filtration & Drying salting_out->filtration_drying final_product Remazol Black RL (Powder) filtration_drying->final_product

Caption: Workflow for the synthesis of Remazol Black RL.

Analytical Characterization Protocols

The structural elucidation of Remazol Black RL would typically involve a combination of spectroscopic techniques.

  • UV-Visible Spectroscopy:

    • Protocol: Prepare a dilute aqueous solution of the dye. Record the absorbance spectrum from 200 to 800 nm using a double-beam UV-Vis spectrophotometer.

    • Expected Results: A strong absorption band in the visible region, with a λmax around 549 nm, is expected, which is characteristic of the extensive conjugated system of the copper-complexed disazo chromophore. Additional absorption bands in the UV region will correspond to the aromatic moieties.

  • Fourier-Transform Infrared (FTIR) Spectroscopy:

    • Protocol: The solid dye powder is analyzed using an FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory. The spectrum is typically recorded from 4000 to 400 cm-1.

    • Expected Results: The spectrum will show characteristic peaks for the various functional groups:

      • Broad O-H stretching vibrations around 3400 cm-1.

      • Aromatic C-H stretching just above 3000 cm-1.

      • C=O stretching from the pyrazolone ring around 1650-1700 cm-1.

      • N=N stretching (azo group) around 1400-1450 cm-1 (often weak).

      • Strong S=O stretching from the sulfonate and sulfone groups in the 1000-1200 cm-1 region.

  • Mass Spectrometry (MS):

    • Protocol: Due to the dye's high molecular weight and ionic nature, electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) mass spectrometry in negative ion mode is most suitable.

    • Expected Results: The mass spectrum should show a prominent ion corresponding to the deprotonated molecule [M-Na]- or other related species, confirming the molecular weight of 1006.25 Da. Fragmentation patterns can provide further structural information about the different moieties of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Protocol: Due to the presence of the paramagnetic Cu(II) ion, obtaining high-resolution 1H and 13C NMR spectra is challenging due to significant peak broadening. The analysis would likely require specialized techniques or the synthesis of a diamagnetic analogue (e.g., with Zn instead of Cu).

    • Expected Results (for a diamagnetic analogue): The 1H NMR spectrum would be complex, with multiple signals in the aromatic region (7-9 ppm) and aliphatic signals corresponding to the ethyl group of the vinyl sulfone moiety. 2D NMR techniques like COSY and HMQC would be necessary to assign the proton and carbon signals to the specific aromatic rings.

Reaction Mechanism with Cellulose (B213188)

Remazol Black RL belongs to the vinyl sulfone class of reactive dyes. The reactive group is the β-sulfatoethylsulfonyl group, which, under alkaline conditions, undergoes an elimination reaction to form a highly reactive vinyl sulfone group. This vinyl sulfone group then reacts with the hydroxyl groups of cellulose via a Michael-type nucleophilic addition, forming a stable covalent ether bond.

Reaction_Mechanism cluster_activation Step 1: Activation of the Dye cluster_reaction Step 2: Reaction with Cellulose dye_vs Dye-SO2-CH2-CH2-OSO3Na elimination Elimination Reaction dye_vs->elimination alkali OH- (Alkali) alkali->elimination activated_dye Dye-SO2-CH=CH2 (Vinyl Sulfone) elimination->activated_dye sulfate_ion SO4^2- elimination->sulfate_ion nucleophilic_addition Michael Addition activated_dye->nucleophilic_addition cellulose Cellulose-OH cellulose->nucleophilic_addition covalent_bond Dye-SO2-CH2-CH2-O-Cellulose (Covalent Bond) nucleophilic_addition->covalent_bond

Caption: Reaction mechanism of Remazol Black RL with cellulose.

Conclusion

Remazol Black RL (C.I. Reactive Black 31) is a structurally complex and commercially significant reactive dye. Its molecular architecture, centered around a copper-complexed disazo chromophore and featuring a vinyl sulfone reactive group, dictates its color, solubility, and high fastness properties on cellulosic substrates. This guide has provided a detailed overview of its molecular structure, a plausible synthesis pathway, and the expected analytical characterization data. A thorough understanding of these aspects is fundamental for its application in the textile industry and for any further research into its properties and potential new applications.

References

An In-Depth Technical Guide to the Synthesis of Duasyn Black KRL-SF (C.I. Reactive Black 5)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Duasyn Black KRL-SF, chemically identified as C.I. Reactive Black 5, is a widely utilized anionic disazo reactive dye. Its prominence in the textile industry stems from its ability to form strong covalent bonds with cellulosic fibers, resulting in excellent wash fastness and a deep black shade. This technical guide provides a comprehensive overview of its synthesis pathway, including detailed experimental protocols, quantitative data, and visualizations of the chemical processes involved.

Core Synthesis Pathway

The synthesis of C.I. Reactive Black 5 is a multi-step process centered around two key chemical reactions: diazotization and azo coupling. The primary starting materials are 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate (B86663) and 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (commonly known as H-acid).

The overall synthesis can be summarized in the following stages:

  • Diazotization: Two molar equivalents of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate are converted into their corresponding diazonium salt.

  • Azo Coupling: The resulting diazonium salt is then coupled with one molar equivalent of H-acid to form the final C.I. Reactive Black 5 dye molecule.

Experimental Protocols

The following sections detail the methodologies for the key experimental stages in the synthesis of C.I. Reactive Black 5.

Step 1: Diazotization of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate

The diazotization reaction involves the treatment of the primary aromatic amine with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid.

Methodology:

  • A solution of 2-[(4-aminophenyl)sulfonyl]ethanesulfonic acid is prepared by dissolving it in water.

  • This solution is then introduced into an acidic medium, such as hydrochloric acid.

  • The mixture is cooled to a temperature between 0-5°C using an ice bath to ensure the stability of the diazonium salt to be formed.

  • An aqueous solution of sodium nitrite is added dropwise to the cooled amine solution while maintaining the low temperature. The reaction is monitored for the presence of excess nitrous acid.

  • The resulting solution contains the diazonium salt of 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate, which is then used immediately in the subsequent coupling reaction.

Step 2: Azo Coupling with 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid)

The electrophilic diazonium salt readily reacts with the electron-rich H-acid molecule to form the stable azo dye.

Methodology:

  • An aqueous solution of 4-amino-5-hydroxy-2,7-naphthalenedisulfonic acid (H-acid) is prepared.

  • The pH of the H-acid solution is adjusted to a specific alkaline range using a suitable base, such as sodium carbonate, to facilitate the coupling reaction.

  • The freshly prepared diazonium salt solution from Step 1 is slowly added to the H-acid solution while maintaining a low temperature (typically below 10°C) and the alkaline pH.

  • The reaction mixture is stirred for a specified period to ensure the completion of the coupling reaction, which is indicated by the formation of the deep black dye.

  • The pH of the final mixture is then adjusted to a near-neutral range (e.g., 6.0-7.5) using an acidic substance like hydrochloric acid.

Step 3: Isolation and Purification

The final product, C.I. Reactive Black 5, is isolated from the reaction mixture.

Methodology:

  • The dye can be precipitated from the solution by the addition of a salt, a process known as "salting out."

  • The precipitated dye is then collected by filtration.

  • Further purification can be achieved through techniques such as desalination using ultrafiltration and concentration via nanofiltration to remove residual salts and impurities.

  • The purified dye is then dried to obtain the final solid product.

Quantitative Data

The following table summarizes the key quantitative parameters for the synthesis of C.I. Reactive Black 5.

ParameterValue/RangeStage
Reactants
2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate2 molar equivalentsDiazotization
4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid1 molar equivalentCoupling
Sodium NitriteSlight molar excessDiazotization
Hydrochloric AcidSufficient to maintain acidic pHDiazotization
Sodium CarbonateTo achieve alkaline pHCoupling
Reaction Conditions
Diazotization Temperature0 - 5 °CDiazotization
Coupling Temperature< 10 °CCoupling
Coupling pHAlkalineCoupling
Final pH6.0 - 7.5Post-Coupling

Visualizing the Synthesis Pathway

The following diagrams illustrate the chemical structures of the reactants and the overall synthesis workflow.

Synthesis_Workflow cluster_reactants Starting Materials cluster_process Synthesis Process Amine 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate Diazotization Diazotization (NaNO2, HCl, 0-5°C) Amine->Diazotization H_Acid 4-Amino-5-hydroxynaphthalene- 2,7-disulfonic acid (H-acid) Coupling Azo Coupling (Alkaline pH, <10°C) H_Acid->Coupling Diazotization->Coupling Diazonium Salt Intermediate Final_Product C.I. Reactive Black 5 Coupling->Final_Product Chemical_Structures cluster_amine 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate cluster_h_acid 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid (H-acid) cluster_product C.I. Reactive Black 5 amine_struct h_acid_struct product_struct

An In-depth Technical Guide to the Chemical Properties of Double Azo Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive dyes are a prominent class of dyes used for cellulosic fibers like cotton, distinguished by their ability to form covalent bonds with the fiber, leading to excellent wet fastness properties.[1] Among these, double azo reactive dyes, also known as bis-azo dyes, represent a significant category. These dyes contain two azo groups (-N=N-) as their chromophore, which are responsible for their color. More than 80% of chromophores used in reactive dyes are azo-based due to their brilliant colors, simple synthesis, and structural diversity.[2] The presence of two azo groups often results in deeper, more intense shades.

Furthermore, many modern double azo dyes are bifunctional, meaning they possess two reactive groups per molecule.[3] This bifunctional nature enhances their fixation efficiency and dyeing performance across a wider range of temperatures, making them highly desirable in the textile industry.[4] This guide provides a detailed examination of the chemical properties, synthesis, reaction mechanisms, and performance characteristics of double azo reactive dyes.

Chemical Structure and Synthesis

The fundamental structure of a double azo reactive dye consists of two aromatic or heteroaromatic rings linked by two azo bonds. The molecule also incorporates one or more reactive groups (e.g., monochlorotriazine, vinyl sulfone) that can form a covalent bond with the hydroxyl groups of cellulosic fibers.[4]

The synthesis of azo dyes is typically a two-step process:

  • Diazotization: An aromatic primary amine (the diazo component) is treated with nitrous acid (usually generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0-5°C) to form a diazonium salt.[5][6] For double azo dyes, a diamine is often used, which is tetrazotized to form a compound with two diazonium salt groups.[7]

  • Azo Coupling: The resulting diazonium salt, which is an electrophile, is then reacted with an electron-rich coupling component (such as a phenol, naphthol, or aromatic amine).[5][6] This electrophilic aromatic substitution reaction forms the azo bond and completes the dye molecule.[5]

The general synthesis pathway for a double azo reactive dye is illustrated below.

G reagent reagent intermediate intermediate product product process process A Aromatic Diamine (H₂N-Ar-NH₂) p1 Step 1: Tetrazotization (0-5°C) A->p1 B Sodium Nitrite (NaNO₂) + Hydrochloric Acid (HCl) B->p1 C Tetrazonium Salt ([N₂]⁺-Ar-[N₂]⁺) p2 Step 2: Azo Coupling C->p2 D Coupling Component (2 moles) (e.g., Cyanurated H-Acid) D->p2 E Double Azo Reactive Dye p1->C p2->E

Caption: Generalized synthesis pathway for a double azo reactive dye.

Reaction Mechanism with Cellulosic Fibers

The dyeing of cotton with reactive dyes involves three main stages: exhaustion of the dye onto the fiber, fixation of the dye to the fiber, and the subsequent washing-off of unfixed dye.[8]

  • Exhaustion: In a dye bath, both the cellulosic fiber and the reactive dye molecules carry a negative surface charge, leading to repulsion. An electrolyte, such as sodium chloride or sodium sulfate, is added to neutralize the fiber's negative charge, allowing the dye molecules to move closer to the fiber surface and be adsorbed.[8]

  • Fixation: The fixation of the dye is achieved by adding an alkali, such as sodium carbonate or sodium hydroxide (B78521).[9] The alkali raises the pH of the dye bath, which causes the hydroxyl groups on the cellulose (B213188) to ionize, forming highly nucleophilic cellulosate anions (Cell-O⁻).[4] These anions then attack the reactive group of the dye molecule, forming a stable covalent bond.[4][10] This reaction can occur via nucleophilic substitution (e.g., with triazine-based dyes) or nucleophilic addition (e.g., with vinyl sulfone-based dyes).[11]

  • Hydrolysis (Side Reaction): A competing reaction that occurs during dyeing is the hydrolysis of the reactive dye.[12] Under alkaline conditions, the reactive groups of the dye can react with hydroxide ions (OH⁻) from the water instead of the cellulose.[13][14] This hydrolyzed dye can no longer form a covalent bond with the fiber.[15] It is physically adsorbed and must be removed through a thorough washing process to ensure good wet fastness.[13] Factors like high temperature, high pH, and longer dyeing times can increase the rate of hydrolysis.[14]

G cluster_fixation Desired Reaction: Fixation cluster_hydrolysis Side Reaction: Hydrolysis dye dye fiber fiber condition condition reaction_good reaction_good reaction_bad reaction_bad Dye Reactive Dye (D-ReactiveGroup) IonizedCellulose Ionized Cellulose Hydroxide Hydroxide Ion Cellulose Cellulosic Fiber (Cell-OH) Cellulose->IonizedCellulose  Cell-O⁻ (Nucleophile) Alkali Alkali (e.g., Na₂CO₃) pH ↑ Alkali->Cellulose Water Water (H₂O ⇌ H⁺ + OH⁻) Alkali->Water Water->Hydroxide OH⁻ (Nucleophile) FixedDye Covalently Bonded Dye (D-ReactiveGroup-O-Cell) IonizedCellulose->FixedDye Nucleophilic Attack HydrolyzedDye Hydrolyzed Dye (D-ReactiveGroup-OH) Hydroxide->HydrolyzedDye Nucleophilic Attack

Caption: Reaction mechanism of reactive dyes: Fixation vs. Hydrolysis.

Key Chemical Properties and Performance Data

The performance of double azo reactive dyes is evaluated based on several key parameters, including their fixation efficiency and fastness properties. Bifunctional reactive dyes generally exhibit high fixation rates and good all-around fastness.

Exhaustion and Fixation

Exhaustion refers to the percentage of dye that moves from the dye bath onto the fiber, while fixation is the percentage of the exhausted dye that chemically bonds with the fiber. High values for both are desirable to maximize dye utilization and minimize effluent pollution.

PropertyTypical Values for Bifunctional DyesFactors Influencing
Exhaustion (%) 70 - 90%Electrolyte concentration, temperature, liquor ratio, dye structure.[3][9]
Fixation (%) 80 - 95%Alkali type and concentration, temperature, time, dye reactivity.[3][16]

Table 1: Typical Exhaustion and Fixation Data for Double Azo Bifunctional Reactive Dyes.

Fastness Properties

Fastness refers to the resistance of the color to various external agents such as washing, light, and rubbing.[1] It is typically assessed using a 1-5 or 1-8 grey scale, where a higher number indicates better fastness.

Fastness PropertyTest StandardTypical Rating (Double Azo)Description
Washing Fastness ISO 105-C06[17][18]4-5 (Good to Excellent)Measures the resistance of the color to domestic and commercial laundering.[19]
Light Fastness ISO 105-B02[20][21]3-5 (Moderate to Good)Measures the resistance to fading when exposed to an artificial light source simulating daylight.[22] The azo chromophore generally has lower light fastness compared to anthraquinone (B42736) or metal-complex dyes.[23][24]
Rubbing Fastness AATCC 8 / ISO 105-X12[25][26]4-5 (Good to Excellent)Measures the amount of color transferred from the fabric surface to another surface by rubbing.[25]

Table 2: Summary of Fastness Properties for Double Azo Reactive Dyes.

Experimental Protocols

Protocol 1: Exhaust Dyeing of Cotton Fabric with a Hot Brand Reactive Dye

This protocol describes a typical laboratory procedure for dyeing a cotton sample.

Materials & Reagents:

  • Pre-scoured and bleached cotton fabric

  • Hot brand double azo reactive dye (e.g., C.I. Reactive Red 195)

  • Glauber's salt (anhydrous sodium sulfate) or common salt (sodium chloride)

  • Soda ash (sodium carbonate)

  • Wetting agent

  • Sequestering agent

  • Acetic acid

  • Soaping agent

  • Distilled water

  • Laboratory dyeing machine (e.g., beaker dyeing machine)

Procedure:

  • Recipe Calculation: Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric (owf) and the desired shade depth (e.g., 2% shade). The material-to-liquor ratio (MLR) is typically set at 1:20.[27]

  • Dye Bath Preparation: Set the dye bath with the required amount of water and add the sequestering agent and wetting agent.[27]

  • Dyeing - Exhaustion Phase:

    • Introduce the cotton fabric into the bath at room temperature and run for 5-10 minutes.[27]

    • Add the pre-dissolved dye solution.

    • Gradually raise the temperature to the dyeing temperature (e.g., 80-90°C for hot brand dyes) over 20-30 minutes.[8][28]

    • During the temperature rise, add the calculated amount of salt in two or three portions to aid exhaustion.[28]

    • Continue dyeing at the target temperature for another 20-30 minutes.[27]

  • Dyeing - Fixation Phase:

    • Add the pre-dissolved alkali (soda ash) to the dye bath to raise the pH to approximately 11.[27]

    • Continue the dyeing process at 80-90°C for another 45-60 minutes to allow the dye to fix to the fiber.[27]

  • After-treatment (Wash-off):

    • Drain the dye bath.

    • Rinse the dyed fabric with cold water.

    • Neutralize the fabric with a dilute acetic acid solution (e.g., 0.5-1.0 g/L) at 50-60°C for 10 minutes.[27]

    • Soap the fabric at the boil (95-100°C) for 10-15 minutes with a soaping agent (e.g., 2 g/L) to remove unfixed and hydrolyzed dye.[29]

    • Rinse thoroughly with hot water, then cold water.[27]

    • Squeeze and air-dry the fabric.

G step step process process output output test test start Start: Pre-treated Cotton Fabric dyeing Exhaust Dyeing Protocol start->dyeing washoff After-treatment (Rinse, Neutralize, Soap) dyeing->washoff dry Dry Fabric washoff->dry dyed_fabric Dyed Fabric Sample dry->dyed_fabric wash_test Wash Fastness Test (ISO 105-C06) dyed_fabric->wash_test light_test Light Fastness Test (ISO 105-B02) dyed_fabric->light_test rub_test Rubbing Fastness Test (AATCC 8) dyed_fabric->rub_test end End: Performance Data wash_test->end light_test->end rub_test->end

Caption: Experimental workflow for dyeing and fastness testing.
Protocol 2: Colour Fastness to Washing (ISO 105-C06)

This protocol is a standardized method to simulate a single domestic or commercial laundering process.[19]

Apparatus & Materials:

  • Washing fastness tester (e.g., Launder-Ometer) with stainless steel containers and balls.[17]

  • Multi-fibre adjacent fabric (contains strips of common fibers like acetate, cotton, nylon, polyester, acrylic, and wool).[18]

  • ECE reference detergent.

  • Sodium perborate (B1237305) (if required by the specific test method, e.g., A2S).[18]

  • Grey Scale for assessing staining and change in colour.[18]

  • Spectrophotometer (for instrumental assessment).

Procedure:

  • Sample Preparation: Cut a 10 cm x 4 cm specimen of the dyed fabric.[18] Stitch it together with a same-sized piece of multi-fibre adjacent fabric along one of the shorter edges.[18]

  • Test Solution Preparation: Prepare the wash liquor according to the specific test procedure (e.g., for test C06-A2S, use 4 g/L ECE detergent and 1 g/L sodium perborate).[18]

  • Laundering:

    • Pre-heat the water bath of the tester to the specified temperature (e.g., 40°C for A2S).[30]

    • Place the composite specimen, the required number of steel balls (e.g., 10), and the specified volume of test solution (e.g., 150 mL) into a stainless steel container.[18][19]

    • Seal the container and place it in the machine. Run the test for the specified duration (e.g., 30-45 minutes).[18][19]

  • Rinsing and Drying:

    • Remove the specimen, rinse it twice in cold distilled water, and then squeeze out the excess water.[18]

    • Open the stitching on all sides except one short side.

    • Dry the specimen by hanging it in the air at a temperature not exceeding 60°C.

  • Assessment:

    • Allow the specimen to condition for at least 4 hours in a standard atmosphere.

    • Assess the change in colour of the dyed specimen and the degree of staining on each strip of the multi-fibre fabric using the appropriate Grey Scales under standard lighting conditions.[18] A rating from 1 (poor) to 5 (excellent) is assigned.

Protocol 3: Colour Fastness to Artificial Light (ISO 105-B02)

This method determines the resistance of the colour of textiles to the action of an artificial light source representative of natural daylight.[20][21]

Apparatus & Materials:

  • Xenon arc lamp apparatus with appropriate filters to simulate sunlight through window glass.[21][31]

  • Blue Wool references (a set of 8 standardized blue wool fabrics with known lightfastness, from 1-very low to 8-very high).[22][31]

  • Grey Scale for assessing change in colour.[32]

  • Opaque masks.

Procedure:

  • Sample Preparation: Mount the test specimen on a card.

  • Exposure (Method 1):

    • Place the test specimen and a set of Blue Wool references (1-8) in the xenon arc test chamber simultaneously.[32]

    • Cover a portion of both the specimen and the references with an opaque mask.

    • Expose the samples to the light from the xenon arc lamp under controlled conditions of temperature and humidity.[21]

    • Periodically inspect the fading of the specimen. The test ends when the contrast between the exposed and unexposed parts of the specimen is equal to grade 4 on the Grey Scale.

  • Assessment:

    • At the end of the exposure, compare the fading of the test specimen with the fading of the Blue Wool references.

    • The lightfastness rating of the specimen is the number of the Blue Wool reference that shows a similar change in colour (fading).[22] For example, if the specimen fades to the same extent as Blue Wool reference no. 4, its lightfastness rating is 4.

Protocol 4: Colour Fastness to Rubbing (AATCC Method 8)

This test determines the amount of colour transferred from a fabric surface to another by rubbing.[25]

Apparatus & Materials:

  • Crockmeter (rubbing fastness tester).[33]

  • Standard white cotton crocking cloth (5 cm x 5 cm squares).[34]

  • Grey Scale for Staining or AATCC Chromatic Transference Scale.[25]

  • Distilled water for wet rubbing.

Procedure:

  • Dry Rubbing:

    • Fix the dyed fabric specimen onto the base of the crockmeter.

    • Mount a square of dry, white crocking cloth onto the rubbing finger.[33]

    • Lower the finger onto the test specimen and perform 10 complete turns of the crank at a rate of one turn per second.

    • Remove the white crocking cloth.

  • Wet Rubbing:

    • Thoroughly wet a square of white crocking cloth in distilled water and squeeze it to a specified moisture pickup (e.g., 65% for AATCC-8).[26]

    • Repeat the rubbing procedure with the wet cloth on a fresh area of the dyed specimen.[33]

  • Assessment:

    • Allow the wet crocking cloth to air-dry before evaluation.

    • Evaluate the degree of colour transferred to both the dry and wet white cloths by comparing them with the appropriate rating scale.[25] A rating from 1 (heavy staining) to 5 (negligible or no staining) is assigned.

References

Spectroscopic Analysis of Reactive Black 31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the core spectroscopic techniques used for the analysis of Reactive Black 31 (RB 31), a widely used disazo reactive dye in the textile industry. Understanding its structural and chemical properties through spectroscopic analysis is crucial for quality control, environmental monitoring, and the study of its degradation pathways.

Compound Identification and Properties

Reactive Black 31 is a complex, water-soluble dye known for its high fixation efficiency on cellulosic fibers. Its chemical structure contains two azo groups (–N=N–), which act as the primary chromophore, and multiple sulfonate groups (–SO₃H) that ensure its solubility in water.

Identifier Value Citation
Chemical Name C.I. Reactive Black 31[1][2]
CAS Number 12731-63-4[1][3]
Molecular Formula C₂₉H₁₈CuN₆Na₄O₁₇S₄ or C₂₉H₂₀N₆O₁₇S₄·4Na[1][3]
Molecular Weight ~1006.25 g/mol (for the copper complex)[1]
Class Disazo Reactive Dye[1]

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for Reactive Black 31, based on analyses of the dye itself and closely related compounds like Reactive Black 5 (RB 5), which shares significant structural similarities.

Table 2.1: UV-Visible Spectroscopy Data
Parameter Wavelength (λmax) Assignment Citation
Primary Visible Absorption ~597 nmπ → π* transition of the conjugated azo chromophore system. This band is responsible for the dye's color.[4][5]
Secondary UV Absorption ~310 - 390 nmπ → π* transitions within the aromatic rings (naphthalene and benzene (B151609) structures).[4]
Table 2.2: Fourier-Transform Infrared (FT-IR) Spectroscopy Data
Wavenumber (cm⁻¹) Vibrational Mode Assignment Citation
~3445O-H and N-H StretchingStretching vibrations of hydroxyl and amine functional groups.[5]
~2917 - 2850C-H StretchingAsymmetric and symmetric stretching of methyl (–CH₃) and methylene (B1212753) (–CH₂) groups.[5]
~1603C=C StretchingAromatic ring stretching.[5]
~1450N=N StretchingAzo bond stretching, characteristic of the chromophore.[5]
~1026S=O StretchingSymmetric stretching of sulfonate (–SO₃⁻) or sulfoxide (B87167) groups.[5]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample matrix.

UV-Visible (UV-Vis) Spectroscopy

This technique is primarily used for quantitative analysis and to monitor decolorization during degradation studies.

Methodology:

  • Sample Preparation: Prepare a stock solution of Reactive Black 31 (e.g., 100 mg/L) in deionized water. Create a series of dilutions (e.g., 5, 10, 20, 40, 60 mg/L) to generate a calibration curve.

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Data Acquisition: Scan the samples across a wavelength range of 200-800 nm using a 1 cm path length quartz cuvette.[6] Use deionized water as a blank reference.

  • Analysis: Identify the wavelength of maximum absorbance (λmax) in the visible region (~597 nm).[4][5] Record the absorbance values at this λmax for all standards. Plot absorbance versus concentration to create a calibration curve according to Beer-Lambert Law. This curve can then be used to determine the concentration of unknown samples.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR is used to identify the key functional groups within the dye molecule and to track chemical changes during degradation, such as the cleavage of the azo bond.

Methodology:

  • Sample Preparation: For solid samples, mix a small amount of the dye powder with dry potassium bromide (KBr) and press it into a thin pellet. Alternatively, for Attenuated Total Reflectance (ATR-FTIR), place the powder directly onto the ATR crystal.[7]

  • Instrumentation: Use an FT-IR spectrometer equipped with a suitable detector (e.g., DTGS).

  • Data Acquisition: Collect the spectrum in the mid-IR range (typically 4000-400 cm⁻¹).[8] A minimum of 32 scans are typically co-added to improve the signal-to-noise ratio at a resolution of 4 cm⁻¹.

  • Analysis: Analyze the resulting spectrum to identify characteristic absorption bands corresponding to the functional groups of the dye (e.g., N=N, S=O, O-H, aromatic C=C).[5] During degradation studies, the disappearance of the azo peak (~1450 cm⁻¹) and the appearance of new peaks (e.g., corresponding to amines) can confirm the breakdown of the chromophore.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the molecular structure by probing the chemical environment of ¹H and ¹³C nuclei.

Methodology:

  • Sample Preparation: Dissolve 5-30 mg of the dye in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide, D₂O, or DMSO-d₆).[10] Ensure the sample is fully dissolved and filter it into a 5 mm NMR tube to remove any particulate matter.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire standard ¹H and ¹³C NMR spectra. For ¹³C, a proton-decoupled experiment is standard. Other experiments like DEPT can be used to differentiate between CH, CH₂, and CH₃ groups.

  • Analysis: The ¹H NMR spectrum will show signals in the aromatic region corresponding to the protons on the benzene and naphthalene (B1677914) rings. The ¹³C NMR spectrum will show a greater number of signals, corresponding to each unique carbon atom in the molecule. Due to the complexity of the molecule, 2D NMR techniques (e.g., COSY, HSQC) may be necessary for full structural assignment.

Mass Spectrometry (MS)

MS is used to determine the molecular weight of the dye and to elucidate its structure through fragmentation analysis.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the dye (e.g., 1-10 µg/mL) in a suitable solvent system, such as a water/acetonitrile mixture.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source is commonly used for analyzing sulfonated azo dyes.[11] ESI is a soft ionization technique that is well-suited for large, polar, and thermally labile molecules.

  • Data Acquisition: Acquire spectra in negative ion mode, as the sulfonate groups are readily deprotonated to form negative ions [M-xH]ˣ⁻.[12] For structural analysis, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

  • Analysis: The full scan mass spectrum will confirm the molecular weight of the dye. The MS/MS spectrum will show characteristic fragment ions. For sulfonated azo dyes, common fragmentation pathways include the cleavage of the azo bond and the neutral loss of SO₃ (80 Da).[12][13] This fragmentation pattern provides valuable information for confirming the structure of the dye and identifying its degradation products.[14][15]

Visualizations

The following diagrams illustrate key workflows and concepts relevant to the spectroscopic analysis of Reactive Black 31.

G General Workflow for Spectroscopic Analysis cluster_prep Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Prep Dye Sample (RB 31) Dissolve Dissolution / Pelletizing Prep->Dissolve UVVis UV-Vis (Quantitative & λmax) Dissolve->UVVis FTIR FT-IR (Functional Groups) Dissolve->FTIR NMR NMR (¹H, ¹³C Structure) Dissolve->NMR MS Mass Spectrometry (MW & Fragmentation) Dissolve->MS Interpret Spectral Analysis UVVis->Interpret FTIR->Interpret NMR->Interpret MS->Interpret Structure Structure Elucidation / Quantification Interpret->Structure

Caption: A generalized workflow for the spectroscopic analysis of dyes.

G Illustrative Azo Dye Degradation Pathway Parent Aromatic₁-N=N-Aromatic₂ (Reactive Black 31) Cleavage Reductive Cleavage of Azo Bond Parent->Cleavage Product1 Aromatic₁-NH₂ (Aromatic Amine 1) Cleavage->Product1 Product2 Aromatic₂-NH₂ (Aromatic Amine 2) Cleavage->Product2

Caption: A simplified pathway for the degradation of an azo dye.

G Key Structural Features of a Reactive Dye Core Disazo Core (-N=N-) Aromatic Aromatic Rings (Naphthalene/Benzene) Core->Aromatic attached to Solubilizing Sulfonate Groups (-SO₃⁻) Aromatic->Solubilizing substituted with Reactive Reactive Group (e.g., Vinyl Sulfone) Aromatic->Reactive substituted with

References

An In-depth Technical Guide to the Core Raw Materials for the Synthesis of C.I. Reactive Black 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the essential raw materials and the synthetic pathway for C.I. Reactive Black 31, a significant disazo reactive dye. The document details the chemical properties of the starting materials, outlines the experimental procedures for its synthesis, and presents the logical workflow of the manufacturing process.

Core Raw Materials and Their Properties

The synthesis of C.I. Reactive Black 31 is contingent on three primary precursor molecules. The successful formation of the final dye product relies on the specific chemical functionalities of these raw materials. A summary of these materials is provided in Table 1.

Table 1: Core Raw Materials for Reactive Black 31 Synthesis

Chemical NameCommon NameCAS NumberMolecular FormulaKey Functional GroupsRole in Synthesis
3-carboxy-1-(4-sulfophenyl)-5-pyrazolonePyrazolone (B3327878)89-36-1C₁₀H₈N₂O₅SPyrazolone, Carboxylic Acid, Sulfonic AcidFirst Coupling Component
6-Amino-4-hydroxy-2-naphthalenesulfonic acidGamma Acid90-51-7C₁₀H₉NO₄SNaphthol, Amine, Sulfonic AcidDiazo Component
2-hydroxy-5-methyl-4-(β-sulfatoethylsulfonyl)anilineAniline (B41778) Derivative2494-89-5C₉H₁₃NO₆S₂Aniline, Hydroxyl, SulfatoethylsulfonylSecond Diazo Component
Copper (II) SulfateCopper Salt7758-98-7CuSO₄Copper IonMetallizing Agent

Synthetic Pathway of Reactive Black 31

The manufacturing process of Reactive Black 31 is a multi-step synthesis involving diazotization, a two-stage coupling reaction, and metallization. The overall workflow is depicted in the following diagram.[1]

G gamma_acid Gamma Acid diazotization1 First Diazotization gamma_acid->diazotization1 pyrazolone 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone coupling1 First Coupling Reaction pyrazolone->coupling1 aniline_derivative 2-hydroxy-5-methyl-4-(β-sulfate ethylsulfonyl)aniline diazotization2 Second Diazotization aniline_derivative->diazotization2 copper_sulfate Copper Sulfate complexation Copper Complexation copper_sulfate->complexation diazo_gamma_acid Diazotized Gamma Acid diazotization1->diazo_gamma_acid monoazo_intermediate Monoazo Intermediate coupling1->monoazo_intermediate diazo_aniline Diazotized Aniline Derivative diazotization2->diazo_aniline coupling2 Second Coupling Reaction disazo_dye Disazo Dye coupling2->disazo_dye finishing Salting Out, Filtration & Drying complexation->finishing final_product Reactive Black 31 finishing->final_product diazo_gamma_acid->coupling1 monoazo_intermediate->coupling2 diazo_aniline->coupling2 disazo_dye->complexation

Caption: Synthetic Pathway of Reactive Black 31.

Detailed Experimental Protocols

The following sections provide a detailed, step-by-step methodology for the synthesis of Reactive Black 31. This protocol is a representative procedure based on established principles of azo dye chemistry.

Part 1: Synthesis of the Monoazo Intermediate

1.1 First Diazotization of Gamma Acid

The initial step is the diazotization of Gamma acid. This reaction converts the primary aromatic amine group into a diazonium salt, which is a potent electrophile for the subsequent coupling reaction.

  • Procedure:

    • Suspend one molar equivalent of Gamma acid in cold water.

    • Add hydrochloric acid to the suspension and cool the mixture to 0-5°C in an ice bath.

    • Slowly add a stoichiometric amount of a concentrated aqueous solution of sodium nitrite (B80452), keeping the temperature below 5°C.

    • Stir the mixture for a specified period to ensure complete diazotization. The completion of the reaction can be monitored using starch-iodide paper.

1.2 First Coupling Reaction

The diazotized Gamma acid is then coupled with 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone to form a monoazo intermediate.

  • Procedure:

    • Dissolve one molar equivalent of 3-carboxy-1-(p-sulfophenyl)-5-pyrazolone in an aqueous alkaline solution (e.g., sodium carbonate solution).

    • Cool the solution to 0-5°C.

    • Slowly add the previously prepared cold diazonium salt solution to the pyrazolone solution while maintaining the temperature and pH of the reaction mixture.

    • Continue stirring until the coupling reaction is complete.

Part 2: Synthesis of the Disazo Dye

2.1 Second Diazotization of the Aniline Derivative

Concurrently with the first coupling reaction, the second diazo component, 2-hydroxy-5-methyl-4-(β-sulfate ethylsulfonyl)aniline, is diazotized in a similar manner to Gamma acid.

  • Procedure:

    • Suspend one molar equivalent of 2-hydroxy-5-methyl-4-(β-sulfate ethylsulfonyl)aniline in an acidic aqueous medium.

    • Cool the mixture to 0-5°C.

    • Gradually add a stoichiometric amount of sodium nitrite solution while maintaining a low temperature.

    • Stir until diazotization is complete.

2.2 Second Coupling Reaction

The monoazo intermediate is then coupled with the diazotized aniline derivative to form the disazo dye.

  • Procedure:

    • To the solution containing the monoazo intermediate, slowly add the cold diazonium salt solution of the aniline derivative.

    • Control the pH of the reaction mixture, typically maintaining it in a weakly acidic or neutral range, to facilitate the coupling reaction.

    • Stir the mixture at a controlled temperature until the formation of the disazo dye is complete.

Part 3: Metallization and Isolation

3.1 Copper Complexation

The final chromophoric structure is achieved through the formation of a copper complex.

  • Procedure:

    • To the solution of the disazo dye, add an aqueous solution of copper (II) sulfate.[1]

    • Adjust the pH and temperature of the reaction mixture to optimize the complexation process.

    • Stir for a sufficient duration to ensure complete formation of the copper complex.[1]

3.2 Product Isolation

The final Reactive Black 31 dye is isolated from the reaction mixture.

  • Procedure:

    • Salt out the dye by adding a significant quantity of an electrolyte, such as sodium chloride, to decrease its solubility.[1]

    • Filter the precipitated dye.[1]

    • Wash the filter cake with a brine solution to remove impurities.

    • Dry the purified dye in an oven at a controlled temperature.[1]

Experimental Workflow Diagram

The following diagram illustrates the sequential workflow of the laboratory-scale synthesis of Reactive Black 31.

G cluster_0 Preparation of Diazo Component 1 cluster_1 Preparation of Coupling Component 1 cluster_2 First Coupling cluster_3 Preparation of Diazo Component 2 cluster_4 Second Coupling cluster_5 Final Steps A1 Suspend Gamma Acid in H₂O A2 Add HCl, cool to 0-5°C A1->A2 A3 Add NaNO₂ solution A2->A3 A4 Stir to complete diazotization A3->A4 C1 Slowly add Diazotized Gamma Acid to Pyrazolone solution A4->C1 B1 Dissolve Pyrazolone in alkaline solution B2 Cool to 0-5°C B1->B2 B2->C1 C2 Maintain pH and Temperature C1->C2 C3 Stir to form Monoazo Intermediate C2->C3 E1 Add Diazotized Aniline Derivative to Monoazo Intermediate solution C3->E1 D1 Suspend Aniline Derivative in acidic medium D2 Cool to 0-5°C D1->D2 D3 Add NaNO₂ solution D2->D3 D4 Stir to complete diazotization D3->D4 D4->E1 E2 Adjust and maintain pH E1->E2 E3 Stir to form Disazo Dye E2->E3 F1 Add Copper Sulfate solution E3->F1 F2 Adjust pH and Temperature for Complexation F1->F2 F3 Salt out the dye F2->F3 F4 Filter, Wash, and Dry F3->F4 G1 G1 F4->G1 Final Product: Reactive Black 31

References

Physicochemical Characteristics of Reactive Black 31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Black 31 (RB 31) is a synthetic dye belonging to the double azo class of reactive dyes.[1] Renowned for its deep black color and high fastness, it is extensively used in the textile industry for dyeing cellulosic fibers like cotton and viscose.[2][3] Reactive dyes, such as RB 31, are characterized by their ability to form covalent bonds with the fibers, which ensures excellent durability and resistance to washing.[3] This technical guide provides an in-depth overview of the core physicochemical characteristics of Reactive Black 31, detailing its chemical and physical properties, stability, and the analytical methodologies used for its characterization. This document is intended for researchers, scientists, and professionals in dye chemistry and drug development who require a comprehensive understanding of this compound.

Chemical and Physical Properties

Reactive Black 31 is a complex organometallic compound containing a copper atom. Its identity and general properties are summarized in the table below.

Table 1: General Properties of Reactive Black 31

PropertyValueReferences
CAS Number 12731-63-4[1][2][3]
Molecular Formula C₂₉H₁₈CuN₆Na₄O₁₇S₄[1][3]
Molecular Weight 1006.25 g/mol [1][3]
Dye Class Double Azo, Vinylsulfone[1][4]
Synonyms C.I. Reactive Black 31, Remazol Black RL, Duasyn Black KRL-SF[2][3]
Appearance Red-light gray to black powder[1][5]

Spectroscopic and Solubility Data

The spectroscopic signature of a dye is critical for its quantitative analysis, while its solubility dictates its application conditions.

Table 2: Spectroscopic and Solubility Data of Reactive Black 31

PropertyValueReferences
Maximum Absorbance (λmax) ~597 nm (for structurally similar black azo dyes)[6]
Solubility in Water Soluble
General Solubility Vinyl sulfone-based dyes are known for good solubility, even in the presence of alkali. However, high concentrations of electrolytes (salts) can reduce solubility.[6]

Note: While a specific λmax for Reactive Black 31 is not explicitly available in the cited literature, data for other black reactive azo dyes, such as Reactive Black B, show a λmax of 597 nm.[6] This value serves as a reliable estimate for analytical purposes.

Stability Profile

The stability of Reactive Black 31 under various conditions is crucial for its storage, handling, and application, as well as for understanding its environmental fate.

Table 3: Stability Characteristics of Reactive Black 31

ConditionStability ProfileReferences
Normal Storage Stable under normal conditions of use, storage, and transport.
pH Reactive dyes are generally stable in a wide pH range. However, alkaline conditions, especially when combined with high temperatures, can lead to the hydrolysis of the reactive group, rendering the dye unable to bond with fibers.
Light Fastness Exhibits very good light fastness.[4]
Incompatibilities Strong oxidizers.

Experimental Protocols and Analytical Methodologies

Accurate characterization of Reactive Black 31 relies on standardized analytical techniques. This section details the protocols for key experiments.

Quantitative Analysis by UV-Vis Spectrophotometry

UV-Vis spectrophotometry is a fundamental technique for determining the concentration of dyes in solution based on the Beer-Lambert law.

Detailed Experimental Protocol:

  • Preparation of Stock Solution: Accurately weigh a precise amount of Reactive Black 31 powder and dissolve it in a known volume of deionized water to prepare a concentrated stock solution (e.g., 1000 mg/L).

  • Preparation of Standard Solutions: Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 5, 10, 20, 50, 100 mg/L).

  • Determination of λmax: Use a UV-Vis spectrophotometer to scan one of the standard solutions across a wavelength range of 200-800 nm to determine the wavelength of maximum absorbance (λmax). For black azo dyes, this is expected to be around 597 nm.[6]

  • Calibration Curve Construction: Measure the absorbance of each standard solution at the determined λmax. Plot a graph of absorbance versus concentration. The resulting linear plot is the calibration curve.

  • Sample Analysis: Measure the absorbance of the unknown sample solution at the same λmax and use the calibration curve equation (y = mx + c) to calculate its concentration.

G prep_stock Prepare Stock Solution prep_standards Create Serial Dilutions prep_stock->prep_standards scan_lambda Scan for λmax (200-800 nm) prep_standards->scan_lambda build_curve Measure Standards & Build Calibration Curve scan_lambda->build_curve measure_sample Measure Unknown Sample Absorbance build_curve->measure_sample calculate_conc Calculate Concentration measure_sample->calculate_conc

Workflow for Spectrophotometric Analysis.
Purity and Hydrolysis Analysis by HPLC

High-Performance Liquid Chromatography (HPLC) is essential for separating the active (reactive) form of the dye from its hydrolyzed, inactive byproducts. Ion-pair reversed-phase HPLC (IP-RP-HPLC) is a common method for this purpose.[7][8]

General Experimental Protocol:

  • Mobile Phase Preparation: Prepare two mobile phase solutions. Eluent A: Aqueous buffer (e.g., phosphate (B84403) buffer) containing an ion-pairing agent like Tetrabutylammonium Bromide (TBAB). Eluent B: Acetonitrile or methanol.

  • Sample Preparation: Dissolve a small, accurately weighed amount of the dye sample in deionized water or the initial mobile phase composition. Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., Atlantis C18).[8]

    • Detection: UV-Vis detector set to the λmax of the dye (~597 nm).

    • Flow Rate: Typically 1.0 mL/min.

    • Gradient Elution: Start with a high percentage of aqueous Eluent A, and gradually increase the percentage of organic Eluent B over the course of the run to elute components with different polarities. A gradient allows for the separation of the highly polar hydrolyzed dye from the less polar active form.[8]

  • Data Analysis: The resulting chromatogram will show different peaks corresponding to the active dye, its isomers, and hydrolyzed forms. The purity can be assessed by comparing the peak area of the active dye to the total area of all peaks.

G cluster_prep Sample & Mobile Phase Prep cluster_hplc HPLC System cluster_analysis Data Analysis sample_prep Dissolve & Filter Dye Sample injector Inject Sample sample_prep->injector mobile_phase Prepare Eluents (A: Aqueous+IP, B: Organic) pump Gradient Pump mobile_phase->pump column C18 Column injector->column pump->injector detector UV-Vis Detector column->detector chromatogram Generate Chromatogram detector->chromatogram analyze_peaks Analyze Peak Area & Retention Time chromatogram->analyze_peaks

General Workflow for HPLC Analysis.
Degradation Studies via Fenton Oxidation

Advanced Oxidation Processes (AOPs), such as the Fenton reaction, are used to study the degradation of recalcitrant organic molecules like azo dyes. The process relies on the generation of highly reactive hydroxyl radicals (•OH).[9]

Detailed Experimental Protocol:

  • Reaction Setup: In a glass beaker, prepare an aqueous solution of Reactive Black 31 of a known concentration (e.g., 50 mg/L).

  • pH Adjustment: Adjust the pH of the solution to ~3.0 using dilute H₂SO₄ or HCl, as the Fenton reaction is most efficient in acidic conditions.[9][10]

  • Initiation of Reaction: Add the Fenton reagents. First, introduce a catalytic amount of an iron (II) salt solution (e.g., FeSO₄·7H₂O). Then, add a specific concentration of hydrogen peroxide (H₂O₂) to initiate the reaction.[9]

  • Monitoring Degradation: Take aliquots of the reaction mixture at regular time intervals (e.g., 5, 10, 20, 30, 60 minutes).

  • Analysis: Immediately measure the absorbance of each aliquot at the dye's λmax using a UV-Vis spectrophotometer to determine the remaining dye concentration. The percentage of decolorization can be calculated from the change in absorbance.

  • Mineralization Analysis (Optional): To assess the complete breakdown of the organic molecule into CO₂, H₂O, and inorganic ions, Total Organic Carbon (TOC) analysis can be performed on the samples.[10]

G Fe2 Fe²⁺ Fe3 Fe³⁺ Fe2->Fe3 + H₂O₂ H2O2 H₂O₂ OH_rad •OH (Hydroxyl Radical) H2O2->OH_rad Fe3->OH_rad + OH⁻ OH_ion OH⁻ Deg_Prod Degradation Products (CO₂, H₂O, ions) OH_rad->Deg_Prod attacks RB31 Reactive Black 31 (Chromophore) RB31->Deg_Prod

Fenton Reaction Mechanism for Dye Degradation.

References

Solubility Profile of C.I. Reactive Black 31: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. Reactive Black 31 in various solvents. The information is compiled from publicly available data sheets, industry publications, and international standards. This document is intended to serve as a valuable resource for professionals working with this dye in research, development, and various industrial applications.

Introduction to C.I. Reactive Black 31

C.I. Reactive Black 31 is a disazo reactive dye widely used in the textile industry for dyeing cellulosic fibers such as cotton and viscose.[1][2] Its popularity stems from its ability to form strong covalent bonds with the fiber, resulting in excellent wash fastness and a deep black shade.[3] The dye is a complex molecule, and its solubility is a critical parameter for its application in dyeing processes, as well as for its use in other fields such as ink formulations and as a biological stain.

Quantitative Solubility Data

SolventTemperature (°C)Solubility (g/L)Notes
WaterNot Specified~80From a safety data sheet for a reactive black dye.[4]
Water30100[5][6]
Ethanol (B145695)Not SpecifiedSolubleA qualitative description notes that it is "soluble in ethanol for purple".[7]
MethanolNot SpecifiedData not available-
Dimethylformamide (DMF)Not SpecifiedData not available-
Dimethyl Sulfoxide (DMSO)Not SpecifiedData not available-

Experimental Protocol for Solubility Determination

The determination of the "application solubility" of water-soluble dyes like Reactive Black 31 is often performed according to the international standard ISO 105-Z07:1995 .[8] This method is designed to determine the practical solubility limit of a dye under specific application conditions, rather than its absolute or thermodynamic solubility.

Principle

A series of solutions of the dye at known concentrations are prepared in the test solvent at a specified temperature. These solutions are then filtered under controlled conditions. The application solubility limit is identified as the highest concentration at which no dye residue is observed on the filter.[8]

Apparatus
  • Wide-mouthed Erlenmeyer flasks (500 ml)

  • Thermostatically controlled heating bath with magnetic stirring capability

  • Nutsch filter

  • Vacuum filtration apparatus (suction bottle and pump)

  • Filter paper (double layer)

  • Stopwatch

Reagents
  • C.I. Reactive Black 31 dye sample

  • Solvent (e.g., Grade 3 distilled water according to ISO 3696)

Procedure
  • Preparation of Dye Solutions: A series of dye solutions with increasing concentrations are prepared. For each concentration, a known mass of the dye is wetted with a small portion of the solvent at the desired test temperature (e.g., 40°C to 90°C) in an Erlenmeyer flask.[8] The remaining volume of the solvent is then added.

  • Dissolution: The flask is placed in the heating bath and stirred for a defined period (e.g., 10 minutes) to ensure complete dissolution.[8]

  • Filtration: The Nutsch filter is preheated to the test temperature. Two layers of filter paper are placed in the filter and wetted with the preheated solvent.[8] The dye solution is then filtered under a controlled vacuum (3 kPa to 4 kPa).[8] The time taken for the solution to pass through the filter is recorded.

  • Evaluation: The filter papers are dried at room temperature and visually inspected for any dye residue. The application solubility limit is the highest concentration that does not leave a visible residue on the filter.[8] A sharp increase in the filtration time can also indicate that the solubility limit has been exceeded.[8]

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in determining the application solubility of Reactive Black 31 according to the ISO 105-Z07 standard.

G A Prepare Dye Solutions (Varying Concentrations) B Wet Dye with Solvent in Erlenmeyer Flask A->B C Add Remaining Solvent and Place in Heating Bath B->C D Stir for a Defined Time (e.g., 10 min) C->D F Filter Dye Solution under Controlled Vacuum D->F E Preheat Nutsch Filter and Wet Filter Paper E->F G Record Filtration Time F->G H Dry Filter Paper at Room Temperature G->H I Visually Inspect Filter for Residue H->I J Determine Application Solubility Limit I->J

Caption: Experimental workflow for determining the application solubility of Reactive Black 31.

Factors Influencing Solubility

The solubility of Reactive Black 31 is not an intrinsic property but is influenced by several external factors. This diagram illustrates the relationship between these factors and the resulting solubility.

G Solubility Solubility of Reactive Black 31 Solvent Solvent Type (e.g., Water, Ethanol) Solvent->Solubility Temperature Temperature Temperature->Solubility Electrolytes Presence of Electrolytes (e.g., Salts) Electrolytes->Solubility pH pH of the Solution pH->Solubility

Caption: Key factors influencing the solubility of Reactive Black 31.

Conclusion

This technical guide has summarized the available information on the solubility of C.I. Reactive Black 31. While quantitative data is available for water, there is a lack of specific solubility values for many common organic solvents in the public literature. The provided experimental protocol, based on the ISO 105-Z07 standard, offers a standardized method for determining the application solubility, which is crucial for the effective use of this dye. Further research is warranted to establish a more comprehensive solubility profile of Reactive Black 31 in a wider range of organic solvents.

References

Methodological & Application

Application Notes and Protocols for Textile Dyeing with Reactive Black 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the textile dyeing process using C.I. Reactive Black 31. The information is intended for laboratory-scale applications to ensure reproducibility and accurate assessment of dyeing parameters.

Introduction

C.I. Reactive Black 31 is a double azo reactive dye widely used for dyeing cellulosic fibers such as cotton, viscose, and linen, yielding a deep black shade with good fastness properties.[1] Reactive dyes form a covalent bond with the hydroxyl groups of cellulosic fibers under alkaline conditions, resulting in excellent wash fastness.[2][3][4][5][6] The dyeing process is primarily governed by the principles of exhaustion of the dye onto the fiber, followed by chemical fixation.

Chemical and Physical Properties of Reactive Black 31:

PropertyValue
C.I. NameReactive Black 31
CAS Number12731-63-4[1][7][8]
Molecular FormulaC₂₉H₁₈CuN₆Na₄O₁₇S₄[1]
Molecular Weight1006.25 g/mol [1]
Molecular StructureDouble Azo Class[1]
SynonymsRemazol Black RL[3]

Principle of Dyeing

The dyeing of cellulosic fibers with Reactive Black 31 involves two main stages:

  • Exhaustion: In a neutral or slightly acidic dyebath containing an electrolyte (e.g., sodium chloride or sodium sulfate), the dye is adsorbed onto the fiber surface. The electrolyte reduces the negative surface charge of the cellulose (B213188), thereby facilitating the approach and exhaustion of the anionic dye molecules.

  • Fixation: The addition of an alkali (e.g., sodium carbonate) raises the pH of the dyebath. This catalyzes the formation of a covalent bond between the reactive group of the dye and the hydroxyl groups of the cellulose fibers.[5] A competing reaction is the hydrolysis of the reactive dye, where the dye reacts with water instead of the fiber, rendering it inactive.[9]

Experimental Protocols

Materials and Reagents
  • C.I. Reactive Black 31

  • Scoured and bleached 100% cotton fabric

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Acetic acid (CH₃COOH)

  • Non-ionic soaping agent

  • Distilled water

Exhaust Dyeing Protocol for Cotton

This protocol is suitable for achieving a deep black shade on cotton fabric.

Dyeing Parameters:

ParameterValue
Shade Depth2.0% on weight of fiber (o.w.f)
Liquor Ratio1:20 (e.g., 5 g of fabric in 100 mL of dyebath)
Dyeing Temperature60°C
pH for Exhaustion6.0 - 7.0
pH for Fixation10.5 - 11.5

Reagent Concentrations:

ReagentConcentration
Reactive Black 312.0% o.w.f.
Sodium Chloride (NaCl)60 g/L
Sodium Carbonate (Na₂CO₃)15 g/L

Procedure:

  • Dye Solution Preparation: Prepare the required amount of Reactive Black 31 stock solution by pasting the dye powder with a small amount of cold water and then dissolving it in warm water (around 50°C).[10]

  • Dyebath Preparation: Set up a dyebath with the calculated amount of water and add the required amount of sodium chloride. Adjust the pH to 6.5-7.0 if necessary.

  • Exhaustion Phase:

    • Introduce the pre-wetted cotton fabric into the dyebath at 30-35°C.[10]

    • Add the prepared dye solution.

    • Raise the temperature to 60°C over 20-30 minutes.

    • Run the dyeing for 30 minutes at 60°C to allow for dye exhaustion.

  • Fixation Phase:

    • Add the pre-dissolved sodium carbonate to the dyebath in two portions over 10-15 minutes.

    • Continue the dyeing process for another 45-60 minutes at 60°C.

  • After-treatment (Washing-off):

    • Drain the dyebath.

    • Rinse the dyed fabric thoroughly with cold water.

    • Neutralize the fabric with a 0.5-1.0 g/L solution of acetic acid at 40°C for 10 minutes.

    • Soap the fabric at the boil (95-100°C) for 15 minutes with a 1-2 g/L solution of a non-ionic soaping agent to remove any unfixed and hydrolyzed dye.

    • Rinse the fabric with hot water and then with cold water until the water runs clear.

    • Squeeze and air-dry the fabric.

Data Presentation

Color Fastness Properties of Reactive Black 31:

The following table summarizes the typical color fastness ratings for cotton dyed with Reactive Black 31. The ratings are based on the ISO 105 standards, where 5 is excellent and 1 is poor.

Fastness TestFadingStaining (on Cotton)
Light Fastness (ISO 105-B02)7-
Washing (ISO 105-C06, 95°C)45
Perspiration (Alkali, ISO 105-E04)53-4
Oxygen Bleaching3 (blue)-

[Data sourced from World Dye Variety[1]]

Exhaustion and Fixation Efficiency:

Formulas for Calculation:

  • % Exhaustion (E): E = ((C₀ - C₁) / C₀) * 100

    • Where C₀ is the initial concentration of the dye in the bath and C₁ is the concentration of the dye after the exhaustion phase.

  • % Fixation (F): F = (((C₀ - C₁) - C₂) / (C₀ - C₁)) * 100

    • Where C₂ is the concentration of the hydrolyzed and unfixed dye removed during the washing-off process.

Visualizations

Experimental Workflow for Exhaust Dyeing:

G Exhaust Dyeing Workflow for Reactive Black 31 cluster_prep Preparation cluster_dyeing Dyeing Process cluster_after After-treatment A Prepare Dye Solution (Reactive Black 31 in warm water) E Add Dye Solution A->E B Prepare Dyebath (Water + NaCl) D Introduce Fabric to Dyebath (30-35°C) B->D C Pre-wet Cotton Fabric C->D D->E F Raise Temperature to 60°C E->F G Exhaustion (30 min) F->G H Add Sodium Carbonate (Alkali) G->H I Fixation (45-60 min) H->I J Drain Dyebath I->J K Cold Rinse J->K L Neutralize (Acetic Acid) K->L M Soaping at Boil L->M N Hot & Cold Rinse M->N O Dry N->O

Caption: A flowchart of the exhaust dyeing process for cotton with Reactive Black 31.

Signaling Pathway: Covalent Bond Formation

G Reaction of Reactive Black 31 with Cellulose Dye Reactive Black 31 (Dye-SO₂CH₂CH₂OSO₃Na) ActivatedDye Activated Dye (Dye-SO₂CH=CH₂) Vinyl Sulfone Group Dye->ActivatedDye Elimination of HSO₄⁻ Cellulose Cellulose-OH Cellulosate Cellulosate Anion (Cellulose-O⁻) Cellulose->Cellulosate + OH⁻ Alkali Alkali (OH⁻) Alkali->Dye Alkali->Cellulose HydrolyzedDye Hydrolyzed Dye (Dye-SO₂CH₂CH₂OH) ActivatedDye->HydrolyzedDye + H₂O (Hydrolysis) CovalentBond Covalently Bonded Dye (Dye-SO₂CH₂CH₂-O-Cellulose) ActivatedDye->CovalentBond Cellulosate->CovalentBond Nucleophilic Addition

Caption: The chemical reaction pathway for the covalent fixation of Reactive Black 31 on cellulose.

References

Application Notes and Protocols: Dyeing Cotton with Reactive Black 31

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a detailed protocol for dyeing cotton fibers with Reactive Black 31, a vinyl sulfone reactive dye. The protocol is intended for researchers, scientists, and professionals in drug development who may use dyed fabrics for various applications, including as substrates or in device development.

Introduction

Reactive Black 31 is an azo, vinyl sulfone-type reactive dye used for dyeing cellulosic fibers such as cotton and viscose.[1][2] It forms a covalent bond with the hydroxyl groups of the cotton fiber in an alkaline medium, resulting in excellent wash fastness.[3] The dyeing process involves three main stages: exhaustion of the dye onto the fiber, fixation of the dye to the fiber, and a post-dyeing wash-off to remove unfixed dye.[3] This protocol outlines a standard laboratory procedure for the exhaust dyeing of cotton with Reactive Black 31.

Materials and Equipment

Materials:

  • Scoured and bleached cotton fabric

  • Reactive Black 31 dye powder

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Soda Ash, Na₂CO₃)

  • Acetic acid (CH₃COOH)

  • Mild non-ionic detergent (e.g., Synthrapol)

  • Distilled or deionized water

Equipment:

  • Laboratory-scale dyeing machine (e.g., beaker dyer, shaking water bath)

  • Beakers or stainless steel dyeing pots

  • Graduated cylinders and pipettes

  • pH meter

  • Heating and stirring apparatus

  • Balance

  • Squeeze rollers or centrifuge

  • Drying oven

Experimental Protocols

Pre-treatment of Cotton Fabric

Prior to dyeing, it is crucial to prepare the cotton fabric to ensure uniform and optimal dye uptake.

  • Scouring and Bleaching: The cotton fabric should be commercially scoured and bleached to remove natural waxes, pectins, and other impurities.

  • Pre-washing: Wash the fabric in a solution of mild detergent (e.g., 1-2 g/L Synthrapol) at 60-70°C for 15-20 minutes to remove any remaining sizing agents or contaminants.[4][5]

  • Rinsing: Thoroughly rinse the fabric with warm and then cold water until all detergent is removed.[5]

  • Wetting Out: The fabric should be wetted out in water before introducing it to the dyebath to ensure even dye absorption.[5]

Dyeing Protocol (Exhaust Method)

This protocol is based on a "hot brand" reactive dyeing procedure, which is suitable for vinyl sulfone dyes like Reactive Black 31.

Dye Bath Preparation:

  • Calculate the required amounts of dye, salt, and alkali based on the weight of the fabric (o.w.f) and the desired liquor ratio (L:R). A typical liquor ratio for lab dyeing is 1:20 to 1:30.

  • Prepare the dye stock solution by pasting the required amount of Reactive Black 31 powder with a small amount of cold water and then dissolving it by adding hot water (around 80°C).[3] Ensure the dye is fully dissolved to prevent spotting.

Dyeing Procedure:

  • Set the dyebath with the required volume of water and adjust the pH to 6.5-7.0 using a small amount of acetic acid.[3]

  • Add the wetted cotton fabric to the dyebath.

  • Start agitation and run the fabric in the blank bath for 5-10 minutes at the starting temperature of 50°C.[3]

  • Add the pre-dissolved dye solution to the dyebath and continue running for 10-15 minutes to allow for dye leveling.

  • Gradually add the required amount of salt (e.g., sodium chloride or Glauber's salt) in two to three portions over 15-20 minutes. This step promotes the exhaustion of the dye onto the cotton fiber.

  • Raise the temperature of the dyebath to the fixation temperature, typically 80-85°C, over 30 minutes.[3]

  • Run the fabric at this temperature for another 20-30 minutes.

  • Add the pre-dissolved alkali (soda ash) to the dyebath in two portions over 10-15 minutes. This will raise the pH and initiate the fixation reaction between the dye and the cotton fiber.

  • Continue the dyeing process at 80-85°C for a further 45-60 minutes for fixation.[3]

  • After fixation, drop the dyebath.

Post-Dyeing Wash-off

The wash-off process is critical to remove unfixed, hydrolyzed dye and to achieve the final true shade and good fastness properties.

  • Cold Rinse: Rinse the dyed fabric thoroughly in cold running water for about 10 minutes to remove surface dye and alkali.[3]

  • Hot Rinse: Rinse the fabric in hot water (around 70°C).

  • Soaping: Treat the fabric with a solution of 1-2 g/L of non-ionic detergent at 90-95°C for 10-15 minutes. This step helps to remove the hydrolyzed dye.

  • Hot Rinse: Rinse again with hot water.

  • Cold Rinse: Finally, rinse with cold water.

  • Squeezing and Drying: Squeeze or centrifuge the fabric to remove excess water and then dry it in an oven or air dry.

Data Presentation

The following tables provide typical ranges for the key parameters in the dyeing process. These may need to be optimized depending on the specific shade depth required and the equipment used.

Table 1: Dyeing Process Parameters

ParameterValuePurpose
Liquor Ratio1:20 - 1:30Ratio of the volume of dye liquor to the weight of the fabric.
Dye Concentration (% o.w.f.)0.5 - 5.0%On the weight of fabric; depends on the desired shade depth.
Salt Concentration (g/L)40 - 80 g/LPromotes dye exhaustion. Higher concentrations for deeper shades.
Alkali Concentration (g/L)15 - 20 g/L(Soda Ash) For fixation of the dye to the fiber.
Initial Temperature50°CStarting temperature for dye leveling.
Fixation Temperature80 - 85°COptimal temperature for the reaction between dye and fiber.[3]
Total Dyeing Time~120 - 180 minutesIncludes leveling, exhaustion, and fixation steps.

Visualizations

Experimental Workflow

The following diagram illustrates the sequential steps involved in the exhaust dyeing of cotton with Reactive Black 31.

G cluster_prep Fabric Preparation cluster_dyeing Exhaust Dyeing Process cluster_post Post-Dyeing Wash-off A Scoured & Bleached Cotton Fabric B Pre-washing (Detergent, 60-70°C) A->B C Rinsing (Warm & Cold Water) B->C D Set Dyebath (Water, pH 6.5-7.0, 50°C) C->D Start Dyeing E Add Wet Fabric (Run for 10 min) D->E F Add Dye Solution (Run for 15 min) E->F G Add Salt (in portions) F->G H Raise Temperature (to 80-85°C over 30 min) G->H I Add Alkali (Soda Ash) (in portions for fixation) H->I J Continue Dyeing (45-60 min at 80-85°C) I->J K Cold Rinse J->K End of Dyeing L Hot Rinse K->L M Soaping (Detergent, 90-95°C) L->M N Hot & Cold Rinse M->N O Squeeze & Dry N->O G cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_products Products Dye Dye-SO₂-CH₂-CH₂-OSO₃Na (Reactive Dye - Vinyl Sulfone form) Bond Dye-SO₂-CH₂-CH₂-O-Cell (Covalent Bond - Ether Linkage) Dye->Bond Cellulose Cell-OH (Cotton Fiber) Cellulose->Bond Alkali Alkali (OH⁻) (e.g., Soda Ash) Alkali->Bond Heat Heat (80-85°C) Heat->Bond

References

Application Notes and Protocols for Direct Discharge Printing with C.I. Reactive Black 31

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of C.I. Reactive Black 31 in direct discharge printing on cellulosic substrates such as cotton. This document outlines the chemical principles, experimental procedures, and expected outcomes for achieving high-quality white and colored discharge effects.

Introduction

Direct discharge printing is a textile printing technique used to create patterns on pre-dyed fabrics. The process involves printing a paste containing a discharging agent onto the fabric, which selectively destroys the ground color during a subsequent steaming process. C.I. Reactive Black 31, a vinyl sulfone (VS) type reactive dye, is particularly well-suited for this application. The ether bond formed between the vinyl sulfone group of the dye and the hydroxyl groups of cellulose (B213188) is susceptible to cleavage under alkaline conditions in the presence of a reducing agent. This allows for the creation of sharp, well-defined patterns with good fastness properties.

The most commonly used and effective reducing agent for discharging vinyl sulfone reactive dyes is sodium formaldehyde (B43269) sulfoxylate, commercially known as Rongalite C. The effectiveness of the discharge process can be influenced by the choice of discharging agent, the composition of the printing paste, and the processing conditions.

Data Presentation

The following tables summarize typical quantitative data obtained from direct discharge printing on cotton fabric dyed with reactive dyes. While this data is not specific to C.I. Reactive Black 31, it provides a representative comparison of the performance of different discharging agents commonly used in the industry.

Table 1: Comparative Fastness Properties of Discharged Reactive Dye on Cotton

Discharging AgentRubbing Fastness (Dry)Rubbing Fastness (Wet)Light FastnessWash Fastness (Color Change)Wash Fastness (Staining)
Sodium Hydrosulphite4-54-544-54-5
Stannous Chloride4-5444-54-5
Zinc Sulphoxylate Formaldehyde4-5444-54-5

Fastness grades are based on a scale of 1 to 5, where 5 represents the best fastness.

Table 2: CIE Whiteness Index of Discharged Areas on Reactive Dyed Cotton

Discharging AgentCIE Whiteness Index% Decrease from Original Bleached Fabric
Sodium Hydrosulphite-35.45%
Stannous Chloride-47.98%
Zinc Sulphoxylate Formaldehyde-47.37%

A lower percentage decrease indicates a better white discharge effect.

Experimental Protocols

Ground Dyeing of Cotton Fabric with C.I. Reactive Black 31

This protocol describes the dyeing of cotton fabric with C.I. Reactive Black 31 to create the ground shade for discharge printing.

Materials:

  • Scoured and bleached 100% cotton fabric

  • C.I. Reactive Black 31

  • Glauber's salt (anhydrous)

  • Soda ash (sodium carbonate)

  • Wetting agent

  • Laboratory dyeing machine (e.g., Mathis Labomat)

Procedure:

  • Prepare a dyebath with a liquor-to-goods ratio of 20:1.

  • Add a wetting agent (e.g., 1 g/L) to the dyebath.

  • Dissolve the required amount of C.I. Reactive Black 31 (e.g., 4% on weight of fabric) in a small amount of warm water and add it to the dyebath.

  • Add Glauber's salt (e.g., 60 g/L) to the dyebath.

  • Immerse the cotton fabric in the dyebath at room temperature and run for 10 minutes.

  • Raise the temperature to 60°C over 20 minutes.

  • Add pre-dissolved soda ash (e.g., 20 g/L) to the dyebath in two portions over 15 minutes.

  • Continue dyeing at 60°C for 60 minutes.

  • Rinse the dyed fabric thoroughly with cold water.

  • Neutralize the fabric with a dilute acetic acid solution (e.g., 1 g/L).

  • Soap the fabric at the boil for 15 minutes with a non-ionic detergent (e.g., 2 g/L).

  • Rinse the fabric with hot and then cold water.

  • Dry the fabric at a moderate temperature.

Preparation of White Discharge Printing Paste

This protocol outlines the preparation of a printing paste for creating white discharge patterns.

Materials:

  • Discharge printing agent (e.g., Sodium Formaldehyde Sulfoxylate - Rongalite C)

  • Urea (B33335)

  • Thickener (e.g., Sodium Alginate)

  • Leucotrope W (optional, as a catalyst)

  • Water

Recipe for White Discharge Paste:

ComponentQuantity (g)
Discharge Agent (Rongalite C)150 - 200
Urea50 - 100
Thickener (Sodium Alginate, 4% stock)500
Leucotrope W10 - 20
Waterto make 1000

Procedure:

  • Prepare the thickener stock paste by dissolving sodium alginate in water with constant stirring. Allow it to stand for several hours to achieve a smooth consistency.

  • In a separate container, dissolve the urea and Leucotrope W (if used) in water.

  • Slowly add the discharge agent to the urea solution while stirring until a smooth paste is formed.

  • Gradually add the discharge agent paste to the thickener stock with continuous stirring until a homogeneous printing paste is obtained.

Direct Discharge Printing, Steaming, and Washing

This protocol details the application of the discharge paste and subsequent processing to achieve the final pattern.

Materials:

  • Dyed cotton fabric

  • White discharge printing paste

  • Screen printing equipment (or other suitable application method)

  • Laboratory steamer

  • Washing and soaping equipment

Procedure:

  • Print the white discharge paste onto the dyed cotton fabric using the desired pattern and application method (e.g., screen printing).

  • Dry the printed fabric at a moderate temperature (e.g., 80-100°C).

  • Steam the dried fabric in a laboratory steamer at 102-105°C for 8-12 minutes. Ensure the steam is saturated and air-free.

  • After steaming, rinse the fabric thoroughly in cold water.

  • Perform a hot rinse.

  • Soap the fabric at the boil for 10-15 minutes with a non-ionic detergent (e.g., 2 g/L) to remove the discharged dye components and residual chemicals.

  • Rinse the fabric with hot and then cold water.

  • Dry the final printed fabric.

Visualizations

Chemical Signaling Pathway

Discharge_Mechanism cluster_fiber Cellulose Fiber cluster_dye Reactive Black 31 cluster_fixation Dye Fixation (Alkaline) cluster_discharge Discharge Printing cluster_products Discharge Products Cellulose Cellulose-OH Dyed_Fiber Cellulose-O-CH2-CH2-SO2-Dye (Dyed Fiber - Ether Bond) Cellulose->Dyed_Fiber RB31 Dye-SO2-CH2-CH2-O-SO3H (Vinyl Sulfone Precursor) VS_form Dye-SO2-CH=CH2 (Active Vinyl Sulfone) RB31->VS_form Alkali (e.g., Soda Ash) VS_form->Dyed_Fiber Nucleophilic Addition Steaming Steaming (102-105°C) Dyed_Fiber->Steaming Discharge_Paste Printing Paste (Rongalite C) Discharge_Paste->Steaming Cleaved_Dye Soluble, Colorless Dye Fragments Steaming->Cleaved_Dye Reductive Cleavage of Ether Bond & Azo Groups Regen_Cellulose Cellulose-OH (Regenerated Fiber) Steaming->Regen_Cellulose

Caption: Chemical pathway of Reactive Black 31 discharge printing.

Experimental Workflow

Experimental_Workflow start Start dyeing 1. Ground Dyeing with Reactive Black 31 start->dyeing drying1 2. Drying dyeing->drying1 printing 3. Printing with Discharge Paste drying1->printing drying2 4. Drying printing->drying2 steaming 5. Steaming (102-105°C, 8-12 min) drying2->steaming rinsing 6. Rinsing (Cold and Hot) steaming->rinsing soaping 7. Soaping (at boil, 10-15 min) rinsing->soaping final_rinsing 8. Final Rinsing soaping->final_rinsing final_drying 9. Final Drying final_rinsing->final_drying end End final_drying->end

Caption: Experimental workflow for direct discharge printing.

Application Notes and Protocols: Photocatalytic Degradation of Reactive Black 31 with TiO₂

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Black 31, a diazo textile dye, is a significant contributor to water pollution due to its complex aromatic structure and low biodegradability. Advanced oxidation processes, particularly heterogeneous photocatalysis using titanium dioxide (TiO₂), have emerged as a promising technology for the degradation of such recalcitrant organic pollutants. This document provides detailed application notes and experimental protocols for the photocatalytic degradation of Reactive Black 31 using TiO₂ as a photocatalyst. The process relies on the generation of highly reactive hydroxyl radicals (•OH) upon the irradiation of TiO₂ with UV light, which then non-selectively oxidize the dye molecules, leading to their decolorization and mineralization.

Data Presentation

The efficiency of photocatalytic degradation of azo dyes like Reactive Black 31 is influenced by several key parameters. The following tables summarize the quantitative data on the effects of these parameters.

Table 1: Effect of Catalyst Loading on Degradation Efficiency

Catalyst (TiO₂) Concentration (g/L)Degradation Efficiency (%)Reaction Time (min)Reference
0.05Increased with concentration-[1]
0.1Optimal for some azo dyes-[2]
0.25100 (decolorization)60[1]
0.599.99120[3]
1.0Increased with concentration-[1]

Table 2: Effect of Initial Dye Concentration on Degradation Efficiency

Initial Dye Concentration (mg/L)Degradation Efficiency (%)Reaction Time (min)Observed Rate Constant (k_obs) (min⁻¹)Reference
10--0.052[3]
2099.99120-[3]
50--0.0017[3]
60100 (decolorization)60-[1]
120Decreased with concentration--[1]

Table 3: Effect of pH on Degradation Efficiency

pHDegradation Efficiency (%)ObservationsReference
2.6Increased at lower pH-[1]
3Highest degradationFavorable for adsorption of anionic dye on positively charged TiO₂ surface[3][4][5]
5.8100 (decolorization)-[1]
7.594.53 (for Reactive Green-19)Neutral pH[6]
9Decreased at higher pHRepulsion between negatively charged dye and TiO₂ surface[1]
11Further decrease in degradation-[4]

Experimental Protocols

Protocol 1: General Procedure for Photocatalytic Degradation of Reactive Black 31

This protocol outlines the fundamental steps for conducting a photocatalytic degradation experiment in a batch reactor.

1. Materials and Reagents:

  • Reactive Black 31 (or Reactive Black 5) dye

  • Titanium dioxide (e.g., Degussa P25, anatase Hombicat UV 100)[1][2]

  • Deionized water

  • Hydrochloric acid (HCl) and Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Photoreactor equipped with a UV lamp (e.g., mercury vapor lamp)[2]

  • Magnetic stirrer

  • pH meter

  • UV-Vis Spectrophotometer

2. Preparation of Dye Solution and Catalyst Suspension:

  • Prepare a stock solution of Reactive Black 31 in deionized water.

  • For each experiment, prepare the desired concentration of the dye solution by diluting the stock solution.

  • Weigh the required amount of TiO₂ catalyst and add it to the dye solution to achieve the desired catalyst loading.

3. Experimental Procedure:

  • Transfer the TiO₂-dye suspension to the photoreactor.

  • Adjust the pH of the suspension to the desired value using HCl or NaOH.[1][4]

  • Stir the suspension in the dark for a specific period (e.g., 30 minutes) to establish adsorption-desorption equilibrium.

  • Turn on the UV lamp to initiate the photocatalytic reaction.

  • Collect aliquots of the suspension at regular time intervals.

  • Centrifuge or filter the aliquots to remove the TiO₂ particles before analysis.

4. Analysis:

  • Measure the absorbance of the supernatant at the maximum wavelength of Reactive Black 31 using a UV-Vis spectrophotometer.

  • Calculate the degradation efficiency using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] x 100 where A₀ is the initial absorbance and Aₜ is the absorbance at time t.

Protocol 2: Investigation of the Effect of Operating Parameters

To optimize the degradation process, systematically vary one parameter while keeping others constant.

  • Effect of Catalyst Loading: Perform experiments with different TiO₂ concentrations (e.g., 0.1, 0.5, 1.0, 1.5 g/L) while keeping the initial dye concentration and pH constant.[1]

  • Effect of Initial Dye Concentration: Conduct experiments with various initial dye concentrations (e.g., 10, 25, 50, 100 mg/L) at a constant catalyst loading and pH.[3]

  • Effect of pH: Evaluate the degradation efficiency at different pH values (e.g., 3, 5, 7, 9, 11) with constant catalyst loading and initial dye concentration.[4]

Visualizations

Experimental Workflow

Experimental_Workflow prep Preparation of Reactive Black 31 Solution suspension Preparation of TiO2 Suspension in Dye Solution prep->suspension ph_adjust pH Adjustment suspension->ph_adjust equilibrium Stirring in Dark (Adsorption-Desorption Equilibrium) ph_adjust->equilibrium irradiation UV Irradiation (Photocatalytic Reaction) equilibrium->irradiation sampling Aliquot Sampling at Intervals irradiation->sampling separation Centrifugation/Filtration (Catalyst Removal) sampling->separation analysis UV-Vis Spectrophotometric Analysis separation->analysis calc Calculation of Degradation Efficiency analysis->calc

Caption: Experimental workflow for the photocatalytic degradation of Reactive Black 31.

Proposed Signaling Pathway for Photocatalytic Degradation

Photocatalytic_Mechanism cluster_products Degradation Products vb Valence Band (VB) cb Conduction Band (CB) h h⁺ e e⁻ h2o H₂O oh_rad •OH h2o->oh_rad oh_neg OH⁻ oh_neg->oh_rad o2 O₂ o2_rad •O₂⁻ o2->o2_rad rb31 Reactive Black 31 products CO₂, H₂O, Mineral Acids rb31->products uv UV Light (hν) uv->vb Excitation e->o2 Reduction h->h2o Oxidation h->oh_neg Oxidation oh_rad->rb31 Oxidation

References

Application Notes and Protocols for the Biodegradation of Reactive Black 31 by Bacterial Consortia

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the study of Reactive Black 31 biodegradation by bacterial consortia. The information is intended to guide researchers in setting up and conducting experiments to isolate, characterize, and apply bacterial consortia for the bioremediation of textile effluents containing this recalcitrant azo dye.

Data Presentation: Decolorization Efficiency of Bacterial Consortia

The following tables summarize quantitative data from various studies on the decolorization of Reactive Black dyes by bacterial consortia under different physicochemical conditions. While specific data for Reactive Black 31 is limited, the data for similar Reactive Black dyes, such as Reactive Black 5, provides a strong reference point for experimental design.

Table 1: Effect of Physicochemical Parameters on Reactive Black Dye Decolorization

Bacterial Source/Strain(s)Dye Concentration (mg/L)Temperature (°C)pHDecolorization (%)Time (hours)Co-substrateReference
Consortium Azo 8Not SpecifiedNot SpecifiedNot Specified8630Not Specified[1]
Klebsiella oxytoca ETL-1 & Bacillus subtilis ETL-2250327.0100240.5% Yeast Extract[2]
Klebsiella oxytoca ETL-1 & Bacillus subtilis ETL-2500327.0Excellent60.5% Yeast Extract[3]
Bacillus albus DD150407.098381% Yeast Extract[3]
Enterococcus faecalis ZLNot SpecifiedNot SpecifiedNot Specified7796Glucose[4]
Consortium (B. cereus, P. mirabilis, S. maltophilia)7040Not Specified98.56Not SpecifiedGlucose[5][6]
Consortium (Providencia rettgeri HSL1 & Pseudomonas sp. SUK1)10030Not Specified98-9930Not Specified[7]

Table 2: Decolorization of Various Reactive Dyes by Bacterial Consortia

Bacterial ConsortiumDye (Concentration)Decolorization (%)TimeConditionsReference
Consortium GRReactive Green HE4BD (Not Specified)~90 (TOC & COD reduction)24 hNot Specified[8]
Consortium from Crescent Textile (CT)Drimarene Orange K-GL, Drimarene Brilliant Red K-4BL, Foron Yellow SE4G, Foron Blue RDGLN1003-5 daysShake flask[9]
Consortium (Proteus spp., Pseudomonas spp., Acinetobacter spp.)Methyl Red (2 g/L)10024 hNot Specified[10]
Consortium (Proteus spp., Pseudomonas spp., Acinetobacter spp.)Carbol Fuchsin (2 g/L)9624 hNot Specified[10]
Aeromonas sp.Novacron Super Black G (200 mg/L)9396 hOptimized[11]
Bacillus sp.Novacron Super Black G (200 mg/L)9296 hOptimized[11]
Pseudomonas sp.Novacron Super Black G (200 mg/L)9196 hOptimized[11]

Experimental Protocols

The following protocols are synthesized from methodologies reported in the cited literature for the biodegradation of reactive azo dyes.

Protocol 1: Isolation and Acclimatization of a Bacterial Consortium

This protocol describes the enrichment and isolation of a bacterial consortium from dye-polluted environments.

1. Sample Collection:

  • Collect soil and water samples from sites contaminated with textile industry effluents.[1]

  • Store samples in sterile containers at 4°C until processing.

2. Enrichment of Bacterial Consortium:

  • Prepare a Mineral Salt Medium (MSM). A typical composition includes (g/L): K₂HPO₄ (7.0), KH₂PO₄ (2.0), MgSO₄·7H₂O (0.1), (NH₄)₂SO₄ (1.0), NaCl (0.1), and CaCl₂·2H₂O (0.02).

  • Add Reactive Black 31 to the MSM at a concentration of 100 mg/L as the sole carbon source.[3]

  • Inoculate 100 mL of the dye-containing MSM with 1 g of soil or 1 mL of water sample.

  • Incubate at 30-35°C under static or shaking conditions (120 rpm) for 5-7 days.[2] Static conditions have been shown to be superior for the decolorization of some Reactive Black dyes.[1][6]

  • Observe for decolorization (visual loss of color).

3. Acclimatization and Consortium Development:

  • Transfer 10 mL of the enriched culture showing significant decolorization to 90 mL of fresh MSM containing a higher concentration of Reactive Black 31 (e.g., 200 mg/L).

  • Repeat this sub-culturing step for several cycles, gradually increasing the dye concentration to select for a highly efficient dye-degrading consortium.

  • The final enriched culture is considered the acclimatized bacterial consortium. This consortium can be maintained by regular sub-culturing or preserved in glycerol (B35011) stocks at -80°C for long-term use.

Protocol 2: Batch Decolorization Assay

This protocol details the procedure for evaluating the decolorization efficiency of the isolated bacterial consortium.

1. Inoculum Preparation:

  • Grow the acclimatized bacterial consortium in a nutrient-rich medium (e.g., Nutrient Broth) until it reaches the late exponential phase.

  • Harvest the bacterial cells by centrifugation (e.g., 8,000 rpm for 10 minutes).

  • Wash the cell pellet with sterile saline (0.85% NaCl) and resuspend in MSM to a desired optical density (e.g., OD₆₀₀ = 1.0).

2. Experimental Setup:

  • Prepare flasks containing 100 mL of MSM with a specific concentration of Reactive Black 31 (e.g., 100 mg/L).

  • Supplement the medium with a co-substrate if required. Yeast extract (0.5-1%) and glucose are commonly used to enhance decolorization.[3][4]

  • Inoculate the flasks with a standardized amount of the prepared inoculum (e.g., 5-10% v/v).[3]

  • Set up a control flask without the bacterial inoculum.

  • Incubate the flasks under optimized conditions (e.g., pH 7.0, 32°C) under static conditions.[2][3]

3. Monitoring Decolorization:

  • At regular time intervals (e.g., 0, 6, 12, 24, 48 hours), withdraw an aliquot of the culture medium.

  • Centrifuge the aliquot to remove bacterial cells.

  • Measure the absorbance of the supernatant at the maximum wavelength (λmax) of Reactive Black 31 using a UV-Vis spectrophotometer.

  • Calculate the percentage of decolorization using the following formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100

Protocol 3: Analysis of Biodegradation Products

This protocol outlines methods to confirm that decolorization is due to biodegradation rather than adsorption and to identify the resulting metabolites.

1. UV-Vis Spectral Analysis:

  • Scan the supernatant from the decolorization assay across a wavelength range (e.g., 200-800 nm).

  • A decrease in the peak at the λmax of the dye and the appearance of new peaks at different wavelengths suggest the transformation of the dye molecule.

2. Fourier Transform Infrared (FTIR) Spectroscopy:

  • Extract the metabolites from the decolorized medium using an appropriate solvent (e.g., ethyl acetate).

  • Evaporate the solvent and analyze the residue using FTIR.

  • Compare the FTIR spectrum of the original dye with that of the metabolites. Changes in functional groups (e.g., disappearance of the azo bond peak) indicate biodegradation.

3. High-Performance Liquid Chromatography (HPLC):

  • Analyze the original dye and the extracted metabolites using HPLC with a suitable column (e.g., C18) and mobile phase.[1][12]

  • The disappearance of the peak corresponding to the parent dye and the appearance of new peaks with different retention times confirm the degradation of the dye.[12]

4. Gas Chromatography-Mass Spectrometry (GC-MS) / Liquid Chromatography-Mass Spectrometry (LC-MS):

  • For identification of the intermediate and final degradation products, analyze the extracted metabolites using GC-MS or LC-MS.[1][5]

  • The mass spectra of the separated compounds can be used to elucidate their structures and propose a degradation pathway.

Visualizations

Experimental Workflow Diagram

experimental_workflow sample Sample Collection (Dye-Contaminated Soil/Water) enrich Enrichment Culture (MSM + Reactive Black 31) sample->enrich acclimate Acclimatization (Increasing Dye Concentration) enrich->acclimate consortium Developed Bacterial Consortium acclimate->consortium decolor Batch Decolorization Assay (Optimized Conditions) consortium->decolor monitor Monitoring (UV-Vis Spectrophotometry) decolor->monitor analysis Biodegradation Analysis monitor->analysis hplc HPLC analysis->hplc ftir FTIR analysis->ftir gcms GC-MS / LC-MS analysis->gcms pathway Pathway Elucidation hplc->pathway ftir->pathway gcms->pathway toxicity Toxicity Assessment pathway->toxicity

Caption: Experimental workflow for biodegradation studies.

Proposed Biodegradation Pathway of an Azo Dye

biodegradation_pathway azo_dye Azo Dye (e.g., Reactive Black 31) (Colored, Toxic) reductive_cleavage Reductive Cleavage of Azo Bond (N=N) azo_dye->reductive_cleavage Azoreductase, NADH-DCIP Reductase amines Aromatic Amines (Colorless, Potentially Toxic) reductive_cleavage->amines aerobic_degradation Aerobic Degradation (Oxidative Reactions) amines->aerobic_degradation Laccase, Peroxidase intermediates Simpler Intermediates (e.g., Phthalic Acid) aerobic_degradation->intermediates mineralization Mineralization intermediates->mineralization end_products End Products (CO₂, H₂O, N₂) (Non-toxic) mineralization->end_products

Caption: Generalized pathway of azo dye biodegradation.

Concluding Remarks

The use of bacterial consortia presents a promising, eco-friendly, and cost-effective approach for the treatment of textile effluents containing Reactive Black 31 and other similar azo dyes. The synergistic activities of different bacterial species within a consortium often lead to more efficient and complete degradation compared to individual strains.[1] The protocols and data presented here provide a solid foundation for researchers to explore and optimize the biodegradation of these pollutants. Further research should focus on scaling up these processes for industrial applications and conducting comprehensive toxicity assessments of the degradation products to ensure environmental safety.[5][6]

References

Application Notes and Protocols: Reactive Black 31 as a Model Pollutant in Water Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Black 31, a diazo anionic dye also widely known in scientific literature as Reactive Black 5 (RB5), is a prominent model pollutant for water treatment studies.[1] Its complex aromatic structure and high stability make it resistant to conventional wastewater treatment methods, thus serving as a challenging and representative compound for evaluating the efficacy of advanced oxidation processes (AOPs), adsorption techniques, and other remediation strategies.[1][2] This document provides detailed application notes and experimental protocols for utilizing Reactive Black 31 in water treatment research.

Chemical Properties of Reactive Black 31

PropertyValueReference
Chemical Formula C₂₆H₂₁N₅Na₄O₁₉S₆[3]
Molecular Weight 991.82 g/mol [3]
Class Diazo Anionic Dye[3]
λmax 597 nm[4][5]

Analytical Methods for Quantification

Accurate quantification of Reactive Black 31 is crucial for assessing the efficiency of treatment processes. The most common and accessible method is UV-Vis Spectrophotometry.

Protocol: UV-Vis Spectrophotometry for Reactive Black 31 Quantification

Objective: To determine the concentration of Reactive Black 31 in an aqueous solution.

Materials:

  • UV-Vis Spectrophotometer

  • Quartz cuvettes (1 cm path length)

  • Reactive Black 31 stock solution (e.g., 100 mg/L)

  • Deionized water

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Standard Solutions:

    • Prepare a series of standard solutions of Reactive Black 31 (e.g., 5, 10, 20, 30, 40, 50 mg/L) by diluting the stock solution with deionized water.

  • Wavelength of Maximum Absorbance (λmax) Determination:

    • Scan a mid-range standard solution (e.g., 20 mg/L) across the visible spectrum (typically 400-800 nm) to determine the wavelength of maximum absorbance (λmax). For Reactive Black 31, this is consistently reported to be around 597 nm.[4][5]

  • Calibration Curve Generation:

    • Measure the absorbance of each standard solution at the determined λmax.

    • Plot a graph of absorbance versus concentration.

    • Perform a linear regression to obtain the equation of the line (y = mx + c), where 'y' is the absorbance, 'x' is the concentration, 'm' is the slope, and 'c' is the intercept. The R² value should be close to 1 for a good linear fit.

  • Sample Analysis:

    • Measure the absorbance of the unknown sample at the λmax.

    • Use the calibration curve equation to calculate the concentration of Reactive Black 31 in the sample.

Water Treatment Methodologies

Advanced Oxidation Processes (AOPs)

AOPs involve the generation of highly reactive oxygen species (ROS), such as hydroxyl radicals (•OH), to degrade organic pollutants.[6]

Protocol: Photocatalytic Degradation of Reactive Black 31 using TiO₂

Objective: To evaluate the photocatalytic degradation of Reactive Black 31 using a TiO₂ catalyst under UV irradiation.

Materials:

  • Photoreactor with a UV lamp (e.g., UVA or UVC)

  • Titanium dioxide (TiO₂) nanopowder (e.g., Degussa P25)

  • Reactive Black 31 solution of known concentration

  • Magnetic stirrer and stir bar

  • pH meter and solutions for pH adjustment (e.g., 0.1 M HCl and 0.1 M NaOH)

  • Syringes and filters (e.g., 0.45 µm)

Procedure:

  • Reaction Setup:

    • Prepare a specific volume of Reactive Black 31 solution of a known initial concentration (e.g., 50 mg/L) in the photoreactor.[7]

    • Add the desired amount of TiO₂ catalyst (e.g., 0.1 to 1.0 g/L).[7]

    • Adjust the pH of the solution to the desired value (e.g., pH 3).[7]

  • Adsorption-Desorption Equilibrium:

    • Stir the suspension in the dark for a set period (e.g., 30 minutes) to allow for adsorption-desorption equilibrium to be reached between the dye and the catalyst surface.[8]

  • Photocatalytic Reaction:

    • Turn on the UV lamp to initiate the photocatalytic reaction.

    • Continue stirring to ensure the catalyst remains suspended.

  • Sampling:

    • At regular time intervals (e.g., 0, 15, 30, 60, 90, 120 minutes), withdraw an aliquot of the suspension.

    • Immediately filter the sample to remove the TiO₂ particles.

  • Analysis:

    • Analyze the filtrate for the remaining Reactive Black 31 concentration using UV-Vis spectrophotometry.

    • Calculate the degradation efficiency at each time point using the formula: Degradation (%) = [(C₀ - Cₜ) / C₀] x 100 where C₀ is the initial concentration and Cₜ is the concentration at time 't'.

Quantitative Data for Photocatalytic Degradation:

CatalystCatalyst Dose (g/L)Initial Dye Conc. (mg/L)pHReaction Time (min)Degradation Efficiency (%)Reference
TiO₂0.550360099.51[7]
TiO₂0.2550760098.44[7]
ZnONot specifiedNot specified3-912099[9]
nZVINot specifiedNot specified3-912090[9]

The Fenton process utilizes ferrous ions (Fe²⁺) and hydrogen peroxide (H₂O₂) to generate hydroxyl radicals. The photo-Fenton process enhances this reaction with UV light.[6]

Protocol: Fenton Degradation of Reactive Black 31

Objective: To degrade Reactive Black 31 using the Fenton process.

Materials:

  • Reaction vessel

  • Magnetic stirrer and stir bar

  • Reactive Black 31 solution

  • Ferrous sulfate (B86663) heptahydrate (FeSO₄·7H₂O) solution

  • Hydrogen peroxide (H₂O₂) solution (30%)

  • pH meter and solutions for pH adjustment (e.g., H₂SO₄ and NaOH)

  • Sodium sulfite (B76179) solution (to quench the reaction)

Procedure:

  • Reaction Setup:

    • Place a known volume and concentration of Reactive Black 31 solution into the reaction vessel.

    • Adjust the pH to the optimal range, typically around 3.[6]

  • Initiation of Fenton Reaction:

    • Add the desired concentration of Fe²⁺ solution.

    • Add the required amount of H₂O₂ solution to start the reaction.

  • Reaction and Sampling:

    • Stir the solution for the desired reaction time.

    • Withdraw samples at regular intervals.

    • Immediately add a quenching agent like sodium sulfite to stop the Fenton reaction in the sample.

  • Analysis:

    • Analyze the samples for the remaining dye concentration.

Quantitative Data for Fenton and Photo-Fenton Degradation:

Process[Fe²⁺] (mmol/L)[H₂O₂] (mmol/L)Initial Dye Conc. (mg/L)pHReaction Time (min)Decolorization Efficiency (%)Reference
Photo-Fenton0.052.0503.54597
Fenton/UV-C0.151.5~9953098.1[10]
Adsorption

Adsorption is a surface phenomenon where pollutant molecules adhere to the surface of an adsorbent material. Activated carbon is a commonly used adsorbent.[11]

Protocol: Adsorption of Reactive Black 31 onto Activated Carbon

Objective: To determine the adsorption capacity of activated carbon for Reactive Black 31.

Materials:

  • Conical flasks or beakers

  • Orbital shaker or magnetic stirrer

  • Activated carbon (powdered or granular)

  • Reactive Black 31 solutions of varying initial concentrations

  • pH meter and adjustment solutions

  • Syringes and filters

Procedure:

  • Adsorption Experiment:

    • Add a fixed amount of activated carbon (e.g., 0.1 g) to a series of flasks.[2]

    • Add a fixed volume (e.g., 50 mL) of Reactive Black 31 solution with varying initial concentrations to each flask.[2]

    • Adjust the initial pH of the solutions as required (e.g., pH 2-10).[2]

    • Place the flasks on a shaker and agitate at a constant speed and temperature for a predetermined time to reach equilibrium (e.g., 24 hours).

  • Analysis:

    • After equilibrium, filter the samples to separate the adsorbent.

    • Measure the final concentration of Reactive Black 31 in the filtrate using UV-Vis spectrophotometry.

  • Data Analysis:

    • Calculate the amount of dye adsorbed per unit mass of adsorbent at equilibrium (qe) using the formula: qe = (C₀ - Ce) * V / m where C₀ and Ce are the initial and equilibrium concentrations of the dye (mg/L), V is the volume of the solution (L), and m is the mass of the adsorbent (g).

    • Analyze the data using adsorption isotherm models like Langmuir and Freundlich to understand the adsorption behavior.

Quantitative Data for Adsorption Isotherms:

AdsorbentIsotherm Modelq_max (mg/g)Reference
Longan Peel Activated CarbonFreundlich>3700.962[11]
Bentonite ClayFreundlich28.910.9986[1]
Poplar Sawdust Activated CarbonLangmuirNot Specified0.999[12][13]
Palm Shell Activated CarbonLangmuir/FreundlichNot Specified>0.9[14]
Chitosan-PAC-HDA beadsLangmuir666.97Not Specified[15]
Ozonation

Ozone (O₃) is a powerful oxidizing agent that can directly react with organic molecules or decompose to form hydroxyl radicals.[16]

Protocol: Ozonation of Reactive Black 31

Objective: To investigate the degradation of Reactive Black 31 by ozonation.

Materials:

  • Ozone generator

  • Gas washing bottle or bubble column reactor

  • Reactive Black 31 solution

  • pH meter and adjustment solutions

  • Off-gas ozone destructor (e.g., KI trap)

Procedure:

  • Reaction Setup:

    • Fill the reactor with a known volume and concentration of Reactive Black 31 solution.

    • Adjust the initial pH of the solution.

  • Ozonation:

    • Start bubbling ozone gas through the solution at a constant flow rate.

    • Ensure the off-gas is passed through a destruction unit.

  • Sampling and Analysis:

    • Collect samples at different time intervals.

    • Analyze the samples for the remaining dye concentration.

Quantitative Data for Ozonation:

ProcessCatalystOzone DosepHReaction Time (min)Removal Efficiency (%)Reference
Catalytic OzonationFe-DLA1.0 mg/min940>92.38[17]
OzonationNone5-85 g/m³3-710-50Varies[18]

Visualizations

Degradation Pathway of Reactive Black 31

The degradation of azo dyes like Reactive Black 31 typically starts with the cleavage of the azo bond (-N=N-), which is the chromophoric group responsible for the color. This is followed by the breakdown of the resulting aromatic amines into smaller, less harmful compounds, and ideally, complete mineralization to CO₂, H₂O, and inorganic ions.

G RB31 Reactive Black 31 (Azo Dye) Intermediates Aromatic Amines (Colorless Intermediates) RB31->Intermediates Azo Bond Cleavage Mineralization CO2 + H2O + Inorganic Ions Intermediates->Mineralization Ring Opening & Oxidation

Caption: Generalized degradation pathway of Reactive Black 31.

Experimental Workflow for Water Treatment Studies

The general workflow for evaluating a water treatment process using Reactive Black 31 as a model pollutant is outlined below.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis A Prepare RB31 Stock and Working Solutions C Set up Reactor and Adjust Parameters (pH, Temp) A->C B Prepare Catalyst/ Adsorbent/Reagents B->C D Initiate Treatment Process C->D E Collect Samples at Time Intervals D->E F Sample Pre-treatment (e.g., Filtration) E->F G Quantify RB31 (e.g., UV-Vis) F->G H Calculate Degradation Efficiency G->H I Data Modeling (Kinetics, Isotherms) H->I

Caption: General experimental workflow for water treatment studies.

Conclusion

Reactive Black 31 serves as an excellent and challenging model pollutant for a wide range of water treatment studies. The protocols and data presented herein provide a solid foundation for researchers to design and conduct experiments to evaluate and optimize various treatment technologies. The choice of method will depend on the specific research objectives, available resources, and the desired level of treatment.

References

Application Notes and Protocols for the Quantification of Reactive Black 31 in Wastewater

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Reactive Black 31 is a synthetic diazo dye widely used in the textile industry for dyeing cellulosic fibers. Due to incomplete exhaustion and hydrolysis during the dyeing process, a significant portion of the dye is released into wastewater, contributing to water pollution. The complex aromatic structure of Reactive Black 31 makes it resistant to degradation, posing environmental and health risks. Accurate and reliable quantification of this dye in industrial effluents is crucial for monitoring pollution levels, assessing the efficiency of wastewater treatment processes, and ensuring compliance with environmental regulations. This document provides detailed application notes and protocols for three common analytical methods for the quantification of Reactive Black 31 in wastewater: UV-Visible Spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Electrochemical Analysis.

Data Presentation: Comparison of Analytical Methods

The selection of an analytical method depends on factors such as required sensitivity, selectivity, sample matrix complexity, and available instrumentation. The following table summarizes the key quantitative performance parameters for the described methods, based on typical results for reactive azo dyes.[1][2][3]

ParameterUV-Visible SpectrophotometryHigh-Performance Liquid Chromatography (HPLC-DAD)Electrochemical Methods (Voltammetry)
Principle Measures absorbance of light at a specific wavelength (λmax).Separates components of a mixture based on their affinity for stationary and mobile phases, followed by detection.Measures the current response of the analyte to a varying potential.
Linearity (R²) > 0.99> 0.999[2]> 0.99
Limit of Detection (LOD) ~0.1 - 1.0 mg/L0.01 - 0.04 mg/kg[2]~1.3 x 10⁻⁸ mol/L[3]
Limit of Quantification (LOQ) ~0.5 - 3.0 mg/L0.04 - 0.12 mg/kg[2]~4.3 x 10⁻⁸ mol/L
Precision (RSD%) < 5%< 2.5%[2]< 1.0%[3]
Recovery (%) 90 - 105%96 - 103%[2]95 - 105%[3]
Advantages Simple, rapid, low cost.[4]High selectivity, high sensitivity, can separate isomers and degradation products.[1][5]Very high sensitivity, rapid, suitable for trace analysis.[3]
Disadvantages Prone to interference from other colored compounds and turbidity.Higher cost, more complex instrumentation and method development.Sensitive to matrix effects, requires specialized electrodes.

Experimental Protocols

General Sample Preparation

Wastewater samples from textile industries often contain suspended solids and other interfering substances that must be removed prior to analysis.[6][7]

Protocol:

  • Collection: Collect a representative wastewater sample in a clean glass or plastic container.

  • Homogenization: Thoroughly mix the sample to ensure homogeneity.

  • Filtration: Filter the sample through a 0.45 µm membrane filter to remove suspended solids. This is the minimum required preparation for spectrophotometric analysis.[7]

  • Storage: If not analyzed immediately, store the filtered sample at 4°C in the dark to prevent degradation.

  • Pre-concentration (for HPLC and trace analysis): For low concentrations of the dye, a solid-phase extraction (SPE) step may be necessary to concentrate the analyte and clean up the sample.[8]

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol (B129727) followed by deionized water.

    • Load a known volume of the filtered wastewater sample onto the cartridge.

    • Wash the cartridge with deionized water to remove interfering substances.

    • Elute the dye with a suitable solvent (e.g., methanol or acetonitrile).

    • Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in a known volume of mobile phase for HPLC analysis.

A 1. Collect Wastewater Sample B 2. Homogenize Sample A->B C 3. Filter through 0.45 µm Membrane B->C D Spectrophotometric Analysis C->D E 4. Solid-Phase Extraction (SPE) (Optional, for trace analysis) C->E Low Concentration F HPLC or Electrochemical Analysis E->F

General workflow for wastewater sample preparation.
Method 1: UV-Visible Spectrophotometry

This method is based on the principle that the concentration of a colored substance in a solution is directly proportional to its absorbance of light at a specific wavelength, as defined by the Beer-Lambert law.[4]

Instrumentation:

  • UV-Visible Spectrophotometer (double or single beam)

  • Quartz or glass cuvettes (1 cm path length)

Reagents:

  • Reactive Black 31 standard

  • Deionized water (reagent grade)

Protocol:

  • Preparation of Stock Solution (100 mg/L): Accurately weigh 10.0 mg of Reactive Black 31 standard and dissolve it in a 100 mL volumetric flask with deionized water.

  • Preparation of Calibration Standards: Prepare a series of standard solutions (e.g., 1, 2, 5, 10, 15, 20 mg/L) by diluting the stock solution with deionized water.[4]

  • Determination of λmax:

    • Use one of the standard solutions (e.g., 10 mg/L) to scan the absorbance spectrum in the visible range (400-700 nm) to determine the wavelength of maximum absorbance (λmax). For Reactive Black dyes, this is typically around 597-600 nm.[9][10]

  • Calibration Curve Construction:

    • Set the spectrophotometer to the determined λmax.

    • Use deionized water as a blank to zero the instrument.

    • Measure the absorbance of each calibration standard.

    • Plot a graph of absorbance versus concentration. The resulting curve should be linear, and the equation of the line (y = mx + c) and the correlation coefficient (R²) should be determined.

  • Sample Analysis:

    • Measure the absorbance of the prepared (filtered) wastewater sample.

    • If the absorbance is higher than the most concentrated standard, dilute the sample with deionized water and re-measure, ensuring the dilution factor is recorded.

  • Quantification: Calculate the concentration of Reactive Black 31 in the sample using the calibration curve's equation and multiply by the dilution factor, if any.

cluster_prep Preparation cluster_analysis Analysis A Prepare Stock Solution (100 mg/L) B Prepare Diluted Standards (e.g., 1-20 mg/L) A->B C Determine λmax (Scan 400-700 nm) B->C D Measure Absorbance of Standards C->D E Construct Calibration Curve (Abs vs. Conc) D->E G Calculate Concentration using Curve Equation E->G F Measure Absorbance of Wastewater Sample F->G

Workflow for quantification by UV-Visible Spectrophotometry.
Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC provides a more selective and sensitive analysis by separating the dye from other components in the wastewater matrix before quantification. An HPLC system with a Diode Array Detector (DAD) is highly recommended as it provides spectral information for peak identification.[1][11]

Instrumentation:

  • HPLC system with a gradient pump, autosampler, column oven, and DAD.

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

Reagents:

Protocol:

  • Mobile Phase Preparation:

    • Mobile Phase A: Deionized water with a buffer (e.g., 20 mM ammonium acetate, pH adjusted to 6.5).

    • Mobile Phase B: Acetonitrile.

    • Degas both mobile phases before use.

  • Chromatographic Conditions (Example): [5][12]

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

    • DAD Wavelength: Set to the λmax of Reactive Black 31 (~597 nm) for quantification and scan a range (e.g., 200-700 nm) for peak purity analysis.

    • Gradient Elution:

      • 0-2 min: 10% B

      • 2-15 min: Linear gradient from 10% to 90% B

      • 15-18 min: 90% B

      • 18-20 min: Return to 10% B

      • 20-25 min: Re-equilibration at 10% B (Note: The gradient profile must be optimized for the specific column and system.)

  • Calibration:

    • Prepare a stock solution and a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 mg/L) in the initial mobile phase composition (90% A, 10% B).

    • Inject each standard into the HPLC system.

    • Construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis:

    • Inject the prepared (filtered and/or pre-concentrated) wastewater sample.

    • Identify the Reactive Black 31 peak by comparing its retention time and UV-Vis spectrum with that of the standard.

  • Quantification: Calculate the concentration of the dye in the sample using the linear regression equation from the calibration curve.

A 1. Prepare Mobile Phase (A: Buffer, B: ACN) C 3. Set Up HPLC-DAD Conditions (C18 Column, Gradient, λmax) A->C B 2. Prepare Calibration Standards (0.1 - 10 mg/L) D 4. Inject Standards & Build Calibration Curve (Peak Area vs. Conc) B->D C->D G 7. Quantify using Calibration Curve D->G E 5. Inject Prepared Wastewater Sample F 6. Identify Peak by Retention Time & Spectrum E->F F->G A 1. Prepare Supporting Electrolyte (e.g., BR Buffer, pH 4.0) B 2. Optimize Parameters (pH, Accumulation, Scan Rate) A->B D 4. Add Wastewater Sample to Cell A->D C 3. Run Standards (Standard Addition) & Construct Calibration Curve B->C G 7. Calculate Concentration C->G E 5. Deoxygenate with N2 Gas D->E F 6. Record Voltammogram E->F F->G

Workflow for quantification by electrochemical methods.

References

Application Note: Determination of Reactive Black 31 Concentration using UV-Vis Spectrophotometry

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a straightforward and rapid method for the quantitative determination of Reactive Black 31, a common azo dye, in aqueous solutions using UV-Vis spectrophotometry. This method is based on the Beer-Lambert law, which establishes a linear relationship between the absorbance of the dye and its concentration at a specific wavelength. The protocol provided is suitable for quality control in manufacturing processes, wastewater analysis, and various research applications where monitoring the concentration of Reactive Black 31 is crucial.

Introduction

Reactive Black 31 is a widely used synthetic dye in the textile industry for coloring cellulosic fibers such as cotton and viscose.[1][2] Its high fixation efficiency and good fastness properties make it a popular choice.[1] However, the release of unfixed dye into wastewater poses significant environmental concerns due to its color, persistence, and potential toxicity. Therefore, an accurate and efficient method for quantifying Reactive Black 31 concentration is essential for environmental monitoring and process optimization in the textile industry.

UV-Vis spectrophotometry offers a simple, cost-effective, and non-destructive technique for this purpose.[3][4] The principle relies on the absorption of light by the dye molecules in the ultraviolet and visible regions of the electromagnetic spectrum. According to the Beer-Lambert law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light passing through the solution.[5][6] By measuring the absorbance of a sample at the wavelength of maximum absorbance (λmax), the concentration of Reactive Black 31 can be accurately determined.

Principle of the Method

The concentration of Reactive Black 31 is determined by measuring its absorbance at its wavelength of maximum absorption (λmax) and relating it to a standard calibration curve. The Beer-Lambert equation describes this relationship:

A = εbc

Where:

  • A is the absorbance (unitless)

  • ε (epsilon) is the molar absorptivity coefficient (in L·mol⁻¹·cm⁻¹), a constant specific to the substance at a given wavelength.

  • b is the path length of the cuvette (typically 1 cm).

  • c is the concentration of the substance (in mol·L⁻¹).

A calibration curve is generated by plotting the absorbance of a series of standard solutions of known concentrations versus their respective concentrations. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating the concentration from the linear regression of the calibration curve.[7][8]

Note on λmax of Reactive Black 31: While a specific documented λmax for C.I. Reactive Black 31 was not found in the reviewed literature, a closely related diazo dye, Reactive Black 5 (also known as Black-B), exhibits a maximum absorbance at approximately 597 nm .[9][10] It is recommended to experimentally determine the λmax for Reactive Black 31 by scanning a dilute solution across the visible spectrum (e.g., 400-800 nm) to ensure accuracy. This protocol will assume a λmax of 597 nm for illustrative purposes, but this value should be verified.

Materials and Instrumentation

  • Instrumentation:

    • UV-Vis Spectrophotometer (capable of scanning in the visible range)

    • Analytical balance

    • Volumetric flasks (various sizes, e.g., 100 mL, 50 mL, 25 mL, 10 mL)

    • Pipettes (various sizes)

    • Cuvettes (quartz or glass, 1 cm path length)

  • Reagents:

    • Reactive Black 31 dye powder (analytical grade)

    • Deionized water (or other appropriate solvent, if required)

Experimental Protocol

Preparation of Stock Standard Solution (e.g., 100 mg/L)
  • Accurately weigh 10.0 mg of Reactive Black 31 powder using an analytical balance.

  • Quantitatively transfer the powder to a 100 mL volumetric flask.

  • Add a small amount of deionized water to dissolve the dye completely.

  • Bring the volume up to the 100 mL mark with deionized water.

  • Stopper the flask and invert it several times to ensure the solution is homogeneous. This is your 100 mg/L stock solution.

Preparation of Working Standard Solutions

Prepare a series of working standard solutions by diluting the stock solution. The following is an example for preparing standards of 2, 4, 6, 8, and 10 mg/L.

Standard Concentration (mg/L)Volume of Stock Solution (100 mg/L) to be DilutedFinal Volume (in volumetric flask)
22.0 mL100 mL
44.0 mL100 mL
66.0 mL100 mL
88.0 mL100 mL
1010.0 mL100 mL

Table 1: Example of preparation of working standard solutions.

Determination of λmax (Wavelength of Maximum Absorbance)
  • Turn on the UV-Vis spectrophotometer and allow it to warm up as per the manufacturer's instructions.

  • Use one of the prepared standard solutions (e.g., 6 mg/L) for this determination.

  • Fill a cuvette with deionized water to serve as a blank and zero the instrument.

  • Rinse the sample cuvette with the 6 mg/L standard solution and then fill it.

  • Perform a wavelength scan of the standard solution over a range of 400 nm to 800 nm.

  • Identify the wavelength at which the maximum absorbance occurs. This is the λmax. All subsequent measurements should be performed at this wavelength.

Generation of the Calibration Curve
  • Set the spectrophotometer to the determined λmax (e.g., 597 nm).

  • Use deionized water as a blank to zero the instrument.

  • Measure the absorbance of each of the prepared working standard solutions, starting from the lowest concentration to the highest.

  • Rinse the cuvette with the next standard solution before each measurement.

  • Record the absorbance values for each concentration.

  • Plot a graph of absorbance (Y-axis) versus concentration (X-axis).

  • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). The R² value should be ≥ 0.995 for a good linear fit.

Measurement of Unknown Sample Concentration
  • If necessary, dilute the unknown sample so that its absorbance falls within the range of the calibration curve.

  • Zero the spectrophotometer with the blank (deionized water).

  • Measure the absorbance of the (diluted) unknown sample at the λmax.

  • Use the equation of the calibration curve to calculate the concentration of the dye in the measured sample.

  • If the sample was diluted, multiply the calculated concentration by the dilution factor to obtain the concentration of the original, undiluted sample.

Calculation:

Concentration (mg/L) = (Absorbance of unknown - y-intercept) / slope

Data Presentation

Table 2: Example Calibration Data for Reactive Black 31 at λmax = 597 nm

Concentration (mg/L)Absorbance (AU)
0 (Blank)0.000
20.152
40.305
60.458
80.610
100.763

Calibration Curve:

A plot of this data would yield a straight line with a high R² value, confirming the linear relationship between absorbance and concentration within this range.

Logical Workflow

experimental_workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis prep_stock Prepare Stock Solution (e.g., 100 mg/L) prep_standards Prepare Working Standards (e.g., 2-10 mg/L) prep_stock->prep_standards determine_lambda Determine λmax prep_standards->determine_lambda generate_curve Generate Calibration Curve prep_standards->generate_curve prep_unknown Prepare Unknown Sample (Dilute if necessary) measure_unknown Measure Unknown Absorbance prep_unknown->measure_unknown determine_lambda->generate_curve generate_curve->measure_unknown calculate_conc Calculate Concentration measure_unknown->calculate_conc

Caption: Experimental workflow for determining Reactive Black 31 concentration.

Signaling Pathway (Beer-Lambert Law)

beer_lambert_law concentration Dye Concentration (c) absorbance Absorbance (A) concentration->absorbance A = εbc path_length Path Length (b) path_length->absorbance A = εbc molar_absorptivity Molar Absorptivity (ε) molar_absorptivity->absorbance A = εbc

Caption: Relationship of factors in the Beer-Lambert Law.

Conclusion

The UV-Vis spectrophotometric method described provides a reliable, rapid, and cost-effective means for the quantitative analysis of Reactive Black 31 in aqueous solutions. Adherence to the outlined protocol, including the experimental determination of the λmax and the preparation of an accurate calibration curve, will ensure precise and reproducible results. This method is highly valuable for routine quality control, environmental monitoring, and research in the textile and related industries.

References

Application Note: Analysis of Reactive Black 31 Dyed Cellulosic Fibers Using Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Cellulosic fibers, such as cotton, are widely used in the textile industry.[1] They are commonly colored using reactive dyes, which form a covalent bond with the fiber, leading to excellent wash fastness.[2][3] Reactive Black 31 is a double azo-class reactive dye suitable for cotton dyeing.[4][5] Fourier Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive analytical technique used to identify functional groups in molecules.[6][7] Specifically, the Attenuated Total Reflectance (ATR) sampling technique is ideal for analyzing the surface of solid samples like textile fibers with minimal to no sample preparation.[8][9][10][11]

This application note provides a detailed protocol for the analysis of Reactive Black 31 dyed cellulosic fibers using ATR-FTIR spectroscopy. The technique allows for the confirmation of dye fixation onto the fiber by identifying the characteristic chemical bonds of both the cellulose (B213188) and the dye, as well as the covalent ether linkage formed between them.

Principle of ATR-FTIR Spectroscopy

Attenuated Total Reflectance (ATR) is a sampling technique used with FTIR spectroscopy.[8][10] It operates on the principle of total internal reflection.[8] An infrared beam is passed through an ATR crystal with a high refractive index (e.g., diamond or zinc selenide).[8][12] This creates an evanescent wave that extends a few microns beyond the crystal's surface into the sample, which is in direct contact with the crystal.[8][11] The sample absorbs energy at specific frequencies corresponding to its molecular vibrations, attenuating the evanescent wave. The attenuated beam is then reflected back through the crystal to the detector, generating the infrared spectrum.[11] This surface-sensitive technique is highly effective for analyzing fibers, powders, and liquids without complex sample preparation.[1][9]

Experimental Protocols

3.1 Materials and Reagents

  • Undyed cellulosic fibers (e.g., 100% scoured and bleached cotton fabric)

  • Reactive Black 31 (CAS No: 12731-63-4)[4][13]

  • Sodium Chloride (NaCl) or Sodium Sulfate (Na₂SO₄)

  • Sodium Carbonate (Na₂CO₃) or Sodium Hydroxide (NaOH)[14]

  • Non-ionic soaping agent

  • Deionized water

3.2 Protocol for Dyeing Cellulosic Fibers This protocol is a representative method for exhaust dyeing of cotton with a reactive dye.

  • Prepare the Dyebath: Dissolve a specific concentration of Reactive Black 31 dye in deionized water. Add an electrolyte like sodium chloride (e.g., 60-80 g/L) to overcome the electrostatic repulsion between the anionic dye and the negatively charged cellulose surface.[14]

  • Dyeing: Immerse the cotton fabric in the dyebath. Raise the temperature to the recommended level (e.g., 60-80°C) and maintain for 30-60 minutes to allow for dye exhaustion.

  • Fixation: Add an alkali such as sodium carbonate (e.g., 20 g/L) to the dyebath. The alkaline condition activates the hydroxyl groups on the cellulose, enabling the covalent reaction with the dye.[2][3] Continue the dyeing process for another 45-60 minutes for fixation.

  • Rinsing and Soaping: Remove the dyed fabric from the bath and rinse with cold water. To remove unfixed dye, wash the fabric with a solution of non-ionic soaping agent (e.g., 1-2 g/L) at a high temperature (e.g., 80-95°C) for 10-15 minutes.

  • Final Rinse and Drying: Rinse the fabric thoroughly with hot and cold water until the rinse water is clear. Allow the fabric to air-dry completely or dry in an oven at a low temperature.

3.3 Protocol for ATR-FTIR Analysis

  • Instrument Setup: Use an FTIR spectrometer equipped with a single-reflection diamond ATR accessory.[12][15]

  • Background Scan: Before analyzing the sample, record a background spectrum. This involves collecting a spectrum with no sample on the ATR crystal to account for atmospheric CO₂ and water vapor, as well as the instrument's intrinsic response.[15]

  • Sample Placement: Place a small piece of the dyed cellulosic fiber directly onto the ATR crystal. Apply consistent pressure using the accessory's clamp to ensure firm and uniform contact between the fiber and the crystal surface. Good contact is critical for obtaining a high-quality spectrum.[11]

  • Data Acquisition:

    • Spectral Range: 4000 cm⁻¹ to 600 cm⁻¹[6][15]

    • Resolution: 4 cm⁻¹[6][15]

    • Number of Scans: Co-add 24-32 scans to improve the signal-to-noise ratio.[6][15]

  • Data Collection: Collect the spectrum of the dyed fiber. For comparison, repeat the analysis for the undyed cellulosic fiber and, if possible, for the pure Reactive Black 31 dye powder.

  • Data Processing: Use the spectrometer software to perform ATR correction and baseline correction if necessary.

Data Presentation and Interpretation

The resulting FTIR spectrum of the dyed fiber will be a composite of the cellulose backbone and the bonded Reactive Black 31 dye. Key spectral features to observe include the characteristic peaks of cellulose, the appearance of new peaks corresponding to the dye, and changes indicating the formation of the dye-fiber bond.

Table 1: Characteristic FTIR Absorption Bands for Undyed Cellulose, Reactive Dye, and Dyed Cellulose.

Wavenumber (cm⁻¹)AssignmentUndyed CelluloseReactive Black 31Dyed Cellulose
~3340O-H stretching vibrations (intramolecular hydrogen bonds)Strong, BroadPresentStrong, Broad (may show slight shift)
~2900C-H stretching vibrationsMediumPresentMedium
~1730C=O stretching (in hemicellulose, if present)Weak/Absent-Weak/Absent
~1640O-H bending of absorbed waterMedium-Medium
~1620-1540N-H deformation, -N=N- (Azo group) stretching, Aromatic C=C stretching-PresentNew weak/medium peaks appear
~1430CH₂ symmetric bendingMediumPresentMedium
~1370C-H bendingMediumPresentMedium
~1200-1000C-O-C and C-O stretching (cellulose backbone), S=O stretching (sulfone)Strong, ComplexStrongOverlapping peaks from cellulose and dye; potential new ether linkage peak
~897β-glycosidic linkages in celluloseMedium-Medium

Note: The exact positions and intensities of peaks can vary based on the specific type of cellulosic fiber, dye concentration, and instrument conditions.

A key indicator of successful dyeing is the appearance of new peaks in the 1620-1450 cm⁻¹ region, which are characteristic of the aromatic and azo structures of Reactive Black 31. Furthermore, subtle changes in the broad C-O stretching region (~1150-1000 cm⁻¹) may indicate the formation of the covalent ether bond (Cellulose-O-Dye), confirming the chemical fixation of the dye to the fiber.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental procedure.

FTIR_Workflow start Start prep_fiber Sample Preparation (Undyed Cellulosic Fiber) start->prep_fiber dyeing Dyeing Process (Exhaustion & Fixation) prep_fiber->dyeing wash Post-Treatment (Rinsing & Soaping) dyeing->wash dry Drying wash->dry ftir_analysis ATR-FTIR Analysis dry->ftir_analysis data_acq Data Acquisition (Background & Sample Spectra) ftir_analysis->data_acq interpret Data Interpretation (Peak Assignment & Comparison) data_acq->interpret end_node End interpret->end_node

Caption: Experimental workflow for FTIR analysis of dyed fibers.

References

Application Notes and Protocols for the Identification of Reactive Black 31 Degradation Metabolites by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Reactive Black 31 is a widely used diazo reactive dye in the textile industry. Due to its complex aromatic structure and the presence of azo bonds (-N=N-), it is recalcitrant to conventional wastewater treatment methods and poses environmental concerns. The degradation of Reactive Black 31, either through biological, chemical, or electrochemical processes, results in the formation of various smaller organic molecules, or metabolites. Identifying these degradation products is crucial for assessing the detoxification efficacy of a given treatment process and for understanding the degradation mechanism. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and semi-volatile organic compounds, making it a valuable tool for analyzing the degradation metabolites of Reactive Black 31. This document provides detailed application notes and protocols for the identification of these metabolites using GC-MS.

Data Presentation

The following tables summarize the identified degradation metabolites of Reactive Black 31 from various degradation processes as analyzed by GC-MS. It is important to note that the comprehensive quantitative data for these metabolites is not extensively available in the public literature; therefore, the data presented here is primarily qualitative, based on identification and retention times from referenced studies.

Table 1: Identified Metabolites of Reactive Black 31 Degradation by Electrochemical Oxidation

Retention Time (min)Identified MetaboliteMolecular Weight ( g/mol )
11.65Benzene diazonium105.11
16.52Naphthalene128.17
18.62Aniline93.13
24.481,3-Benzenedisulfonic acid238.23
26.18Phthalic acid166.13
27.59Benzoic acid122.12
34.054-Aminobenzenesulfonic acid173.19

Data extracted from the GC-MS analysis of electrochemically degraded Direct Red 31 (DR31), which shares structural similarities with Reactive Black 31.

Table 2: Potential Metabolites from Biodegradation of Similar Reactive Dyes

Identified MetaboliteMolecular Weight ( g/mol )Degradation Method
Naphthalene-1,2-diamine158.20Biodegradation
4-(Methylsulfonyl)aniline171.22Biodegradation
3-Benzyl hexahydropyrrolo[1,2-a]pyrazine-1,4-dione244.30Biodegradation
5-Isopropylidene-3,3-dimethyl-dihydrofuran-2-one154.21Biodegradation
N-[(Z)-1-Ethylpentylidene] methanamine127.23Biodegradation
10-Undecenyl aldehyde168.28Biodegradation

These metabolites have been identified in the biodegradation of other reactive black dyes and may be relevant to the degradation of Reactive Black 31.[1][2]

Experimental Protocols

Electrochemical Degradation of Reactive Black 31

This protocol is based on the electrochemical degradation of Direct Red 31.[3]

Materials:

  • Reactive Black 31 solution (200 mg/L)

  • Sodium chloride (NaCl)

  • Hydrochloric acid (HCl) or Sodium hydroxide (B78521) (NaOH) for pH adjustment

  • Graphite (B72142) electrodes

  • DC power supply

  • Beaker (100 mL)

  • Magnetic stirrer and stir bar

Procedure:

  • Prepare a 200 mg/L solution of Reactive Black 31 in distilled water.

  • Add NaCl to the solution to a final concentration of 6 g/L to act as a supporting electrolyte.

  • Adjust the pH of the solution to 2 using HCl.

  • Place 50 mL of the prepared solution into a 100 mL beaker with a magnetic stir bar.

  • Immerse two graphite electrodes into the solution, ensuring they do not touch.

  • Connect the electrodes to a DC power supply and apply a constant current of 50 mA.

  • Stir the solution continuously during the electrolysis.

  • After 10 minutes of electrolysis, turn off the power supply and remove the electrodes.

  • The resulting solution contains the degradation metabolites and is ready for sample preparation for GC-MS analysis.

Sample Preparation for GC-MS Analysis

This protocol outlines the extraction and derivatization of metabolites from the aqueous sample.

Materials:

  • Degraded dye solution

  • Ethyl acetate (B1210297) (HPLC grade)

  • Anhydrous sodium sulfate

  • Separatory funnel

  • Rotary evaporator

  • Pyridine (B92270)

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • GC vials with inserts

Procedure:

  • Liquid-Liquid Extraction:

    • Transfer the 50 mL of the degraded dye solution into a separatory funnel.

    • Add 50 mL of ethyl acetate to the separatory funnel.

    • Shake the funnel vigorously for 2 minutes, periodically venting to release pressure.

    • Allow the layers to separate, and collect the upper organic layer (ethyl acetate).

    • Repeat the extraction twice more with 50 mL of fresh ethyl acetate each time.

    • Combine the three organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extract by passing it through a funnel containing anhydrous sodium sulfate.

    • Concentrate the dried extract to near dryness using a rotary evaporator at 40°C.

  • Derivatization:

    • To the dried residue, add 100 µL of pyridine to dissolve the metabolites.

    • Add 100 µL of BSTFA with 1% TMCS to the solution.

    • Seal the vial and heat it at 70°C for 1 hour to facilitate the derivatization of polar functional groups (e.g., -OH, -NH2, -COOH) into their more volatile trimethylsilyl (B98337) (TMS) derivatives.

    • Cool the vial to room temperature.

    • The sample is now ready for GC-MS analysis.

GC-MS Analysis Protocol

Instrumentation:

  • Gas Chromatograph coupled with a Mass Spectrometer (e.g., Agilent, Shimadzu, Thermo Fisher).

GC-MS Parameters:

ParameterValue
GC System
Injection Volume1 µL
Injection ModeSplitless
Injector Temperature280°C
Carrier GasHelium
Flow Rate1.0 mL/min
Oven Program- Initial temperature: 50°C, hold for 2 min- Ramp 1: 10°C/min to 150°C- Ramp 2: 5°C/min to 250°C, hold for 5 min- Ramp 3: 15°C/min to 300°C, hold for 10 min
ColumnDB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Mass Spectrometer
Ionization ModeElectron Impact (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Scan Range40-550 amu
Solvent Delay5 min

Data Analysis:

  • The identification of the degradation metabolites is achieved by comparing the obtained mass spectra with the mass spectral libraries (e.g., NIST, Wiley).

  • The retention times of the peaks in the total ion chromatogram (TIC) are used for further confirmation.

Visualizations

experimental_workflow cluster_degradation Degradation of Reactive Black 31 cluster_sample_prep Sample Preparation cluster_analysis GC-MS Analysis start Reactive Black 31 Solution (200 mg/L) degradation Electrochemical Degradation (pH 2, 6 g/L NaCl, 50 mA, 10 min) start->degradation degraded_sample Aqueous Solution of Metabolites degradation->degraded_sample extraction Liquid-Liquid Extraction (Ethyl Acetate) degraded_sample->extraction drying Drying and Concentration (Anhydrous Na2SO4, Rotary Evaporator) extraction->drying derivatization Derivatization (Pyridine, BSTFA + 1% TMCS, 70°C, 1 hr) drying->derivatization final_sample Derivatized Sample in GC Vial derivatization->final_sample gc_ms GC-MS Injection and Analysis final_sample->gc_ms data_analysis Data Processing and Metabolite Identification (Mass Spectral Library Matching) gc_ms->data_analysis

Caption: Experimental workflow for the identification of Reactive Black 31 degradation metabolites.

degradation_pathway cluster_primary Primary Degradation (Azo Bond Cleavage) cluster_secondary Secondary Degradation (Ring Opening) cluster_mineralization Mineralization parent Reactive Black 31 (C29H18CuN6Na4O17S4) met1 Aromatic Amines (e.g., Aniline, 4-Aminobenzenesulfonic acid) parent->met1 Oxidative Attack met2 Naphthalene Derivatives parent->met2 Oxidative Attack met3 Carboxylic Acids (e.g., Benzoic Acid, Phthalic Acid) met1->met3 Further Oxidation met4 Diazonium Compounds (e.g., Benzene diazonium) met1->met4 Further Oxidation met2->met3 Further Oxidation met2->met4 Further Oxidation final CO2 + H2O + Inorganic Salts met3->final Complete Mineralization met4->final Complete Mineralization

Caption: Proposed degradation pathway of Reactive Black 31.

References

Application Notes and Protocols: Adsorption of Reactive Black 31 on Activated Carbon

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the adsorption of Reactive Black 31 dye onto activated carbon, a critical process in wastewater treatment and environmental remediation. The following sections detail the quantitative data from relevant studies, a step-by-step experimental protocol for conducting adsorption experiments, and a visual representation of the experimental workflow.

Data Presentation: Adsorption of Reactive Black 31

The following tables summarize the key quantitative data for the adsorption of Reactive Black 31 (also referred to as Reactive Red 31 in some studies) on activated carbon derived from tannery sludge.

Table 1: Effect of Initial Dye Concentration on Adsorption Capacity [1]

Initial Dye Concentration (mg/L)Amount of Dye Adsorbed (mg/g)
108.511
2015.642
3022.187
4026.016
5030.112
6034.266

Conditions: pH 7.0, Temperature 30°C, Adsorbent Dosage 1g/100mL.[1]

Table 2: Effect of pH on Adsorption Capacity [1]

pHAmount of Dye Adsorbed (mg/g)
239.3
436.8
634.5
832.1
1030.9
1130.2

Conditions: Initial Dye Concentration 40 mg/L, Temperature 30°C, Adsorbent Dosage 1 g/100mL, Agitation Speed 120 rpm.[1]

Table 3: Langmuir Isotherm Parameters for Adsorption [1]

ParameterValue
Maximum Adsorption Capacity (q₀) (mg/g)23.15 - 39.37
Langmuir Constant (b) (L/mg)Data not provided in the source

Note: The range for the maximum adsorption capacity reflects the influence of varying experimental conditions such as pH and initial dye concentration.[1] The adsorption data for Reactive Red 31 was found to fit the Langmuir model well.[1]

Experimental Protocols

This section outlines a detailed methodology for studying the adsorption of Reactive Black 31 on activated carbon in a laboratory setting.

Materials and Reagents
  • Adsorbent: Activated Carbon (e.g., commercially available or prepared from a specific precursor like tannery sludge). The particle size should be uniform (e.g., 600 µm).[1]

  • Adsorbate: Reactive Black 31 dye.

  • Chemicals: Hydrochloric acid (HCl) and Sodium Hydroxide (NaOH) for pH adjustment (e.g., 0.1N solutions).[1]

  • Water: Deionized or distilled water for solution preparation.

Preparation of Solutions
  • Stock Dye Solution: Prepare a stock solution of Reactive Black 31 (e.g., 1000 mg/L) by accurately weighing the required amount of dye powder and dissolving it in a known volume of deionized water.

  • Working Dye Solutions: Prepare working solutions of desired concentrations (e.g., 10-60 mg/L) by diluting the stock solution with deionized water.[1]

Batch Adsorption Experiments
  • Adsorbent Preparation: If necessary, wash the activated carbon with deionized water to remove any impurities and then dry it in an oven at a specified temperature (e.g., 105°C) for 24 hours to remove moisture.[2]

  • Experimental Setup:

    • Take a series of flasks (e.g., 250 mL Erlenmeyer flasks).

    • To each flask, add a fixed volume of the dye solution (e.g., 100 mL) of a specific concentration.

    • Adjust the initial pH of the solutions to the desired values using 0.1N HCl or 0.1N NaOH.[1]

    • Add a pre-weighed amount of activated carbon (e.g., 1 g) to each flask.[1]

  • Agitation and Equilibration:

    • Place the flasks on a mechanical shaker or magnetic stirrer and agitate at a constant speed (e.g., 120 rpm).[1]

    • Maintain a constant temperature throughout the experiment (e.g., 30°C).[1]

    • Conduct the experiments for a predetermined time to reach equilibrium (e.g., 4 hours).[1]

  • Sampling and Analysis:

    • At regular time intervals (for kinetic studies) or at the end of the equilibrium time, withdraw samples from the flasks.

    • Separate the activated carbon from the solution by filtration or centrifugation.

    • Determine the final concentration of Reactive Black 31 in the supernatant using a UV-Visible spectrophotometer at the dye's maximum wavelength (λmax). The λmax for Reactive Red 31 is 500 nm.[1]

Data Analysis
  • Adsorption Capacity: Calculate the amount of dye adsorbed per unit mass of activated carbon at equilibrium (qe, in mg/g) using the following equation:

    • qe = (C₀ - Ce) * V / W

    • Where:

      • C₀ is the initial dye concentration (mg/L).

      • Ce is the equilibrium dye concentration (mg/L).

      • V is the volume of the dye solution (L).

      • W is the mass of the activated carbon (g).

  • Kinetic Modeling: Analyze the time-dependent data using kinetic models like the pseudo-first-order and pseudo-second-order models to understand the adsorption rate. Studies have shown that the pseudo-second-order model often provides a good fit for reactive dye adsorption on activated carbon.[2][3]

  • Isotherm Modeling: Analyze the equilibrium data using adsorption isotherm models such as the Langmuir and Freundlich models to describe the relationship between the amount of adsorbed dye and its equilibrium concentration in the solution.

Mandatory Visualization

The following diagram illustrates the general workflow for the batch adsorption experiments.

Adsorption_Workflow A Preparation of Dye Solutions C Batch Adsorption Experiment Setup A->C B Adsorbent Preparation B->C D pH Adjustment C->D Set Initial pH E Addition of Activated Carbon D->E F Agitation & Equilibration E->F G Sample Collection & Separation F->G At Equilibrium H Spectrophotometric Analysis G->H I Data Analysis (Kinetics & Isotherms) H->I

Caption: Experimental workflow for the adsorption of Reactive Black 31.

References

Application Notes and Protocols for Cold Pad Batch Dyeing with Vinyl Sulfone Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the cold pad batch (CPB) dyeing of cellulosic fibers, such as cotton and viscose, using vinyl sulfone (VS) reactive dyes. This semi-continuous process is recognized for its efficiency, reduced environmental impact, and high-quality results.[1]

The CPB method offers significant advantages over traditional exhaust dyeing, including substantial savings in water (up to 70%), energy (up to 60%), and overall cost (up to 40%).[2] By eliminating the need for salt in the dyeing process, it produces a more environmentally friendly effluent.[1][2] The process is characterized by high dye fixation rates and excellent batch-to-batch reproducibility, making it a sustainable and reliable choice for textile coloration.[2]

Principle of the Process

Cold Pad Batch dyeing involves a two-stage process. First, the fabric is impregnated (padded) with a dye liquor containing the vinyl sulfone reactive dye and activating alkali. In the second stage, the padded fabric is stored (batched) at ambient temperature for several hours. During this time, the dye diffuses into the fiber and undergoes a chemical reaction with the cellulose (B213188), forming a stable covalent bond.[3]

Vinyl sulfone dyes are particularly well-suited for this method due to their moderate reactivity.[3] They are typically supplied in their stable β-sulfatoethyl sulfone form. Under alkaline conditions, this is converted into the highly reactive vinyl sulfone group, which then reacts with the hydroxyl groups of the cellulose fibers.[1][3] This moderate reaction rate allows for even dye penetration and leveling before fixation is complete.[3]

Data Presentation: Process Parameters and Recipes

Successful CPB dyeing relies on precise control of various parameters. The following tables summarize key quantitative data for process setup and recipe formulation.

Table 1: Typical Machine and Process Parameters

ParameterWoven FabricsKnitted FabricsUnit
Fabric Speed30 - 5030 - 50m/min
Padder Pressure (L-M-R)1.2 - 1.5 - 1.21.2 - 1.5 - 1.2Bar
Roller Shore Hardness70 - 8050 - 60Shore A
Wet Pick-up65 - 7080 - 90%
Fabric Immersion Time1.5 - 2.01.5 - 2.0sec
Padding Temperature20 - 2520 - 25°C
Batching (Dwelling) Temperature25 - 3025 - 30°C
Batching (Dwelling) Time12 - 1612 - 16hours
Batch Rotation Speed5 - 105 - 10rpm

Source:[1][2]

Table 2: Guideline Recipe for Dye & Alkali Stock Solutions

ComponentConcentrationPurpose
Dye Stock Solution
Vinyl Sulfone Reactive DyeXg/L
Urea (if required)50 - 100g/L
Anionic Wetting Agent1 - 2g/L
Sequestering Agent1 - 2g/L
Waterto 800mL
Alkali Stock Solution
Caustic Soda (38°Bé)YmL/L
Sodium Silicate (B1173343) (50-52°Bé)ZmL/L
Waterto 200mL

Note: The dye and alkali solutions are typically metered into the pad trough at a ratio of 4:1.[2] The amounts of dye (X), caustic soda (Y), and sodium silicate (Z) are dependent on the desired shade depth.

Shade DepthDye Concentration (g/L)Caustic Soda 38°Bé (mL/L of final liquor)Sodium Silicate 50-52°Bé (mL/L of final liquor)
Light< 1010 - 15100 - 150
Medium10 - 3015 - 20150 - 200
Dark> 3020 - 30200 - 250

Experimental Protocols

Materials and Equipment
  • Dyes: Vinyl Sulfone (VS) reactive dyes.

  • Fabric: Pre-treated (scoured and bleached) cellulosic fabric (e.g., cotton, viscose). The fabric must have good absorbency (wetting time of 1-2 seconds) and a neutral pH (6.0-7.0).[2]

  • Chemicals: Caustic Soda (NaOH), Sodium Silicate (Na₂SiO₃), Urea, Anionic Wetting Agent, Sequestering Agent.

  • Equipment: Laboratory padding mangle, batching rollers, pH meter, volumetric flasks, beakers, magnetic stirrer, plastic film for wrapping.

Protocol 1: Laboratory-Scale Dyeing
  • Fabric Preparation: Cut a swatch of the pre-treated fabric. Ensure it is clean, dry, and conditioned to room temperature.

  • Dye Stock Solution Preparation:

    • Calculate the required amount of dye based on the desired shade and the final liquor volume.

    • Paste the dye powder with a small amount of cold water.

    • Add warm water (40-50°C) to dissolve the dye completely.

    • Add the required amounts of wetting agent and sequestering agent. If dye solubility is low, add urea.

    • Make up the final volume with water. For a 4:1 dosing system, this would be 80% of the final volume.

  • Alkali Stock Solution Preparation:

    • In a separate container, carefully prepare the alkali solution by adding the required amounts of caustic soda and sodium silicate to the remaining 20% of the final volume of water.

    • Allow the solution to cool to the target padding temperature (20-25°C).

  • Padding:

    • Set the pressure on the laboratory padding mangle to achieve the target wet pick-up (e.g., 70% for cotton).

    • Just before padding, mix the dye and alkali stock solutions in a 4:1 ratio.

    • Pass the fabric swatch through the dye liquor in the pad trough and then through the nip rollers at a constant speed.

  • Batching:

    • Immediately after padding, roll the dyed fabric onto a small roller.

    • Wrap the roll securely in a polyethylene (B3416737) film to prevent moisture loss and carbon dioxide ingress.

    • Store the wrapped roll at a constant ambient temperature (25-30°C) for the specified batching time (e.g., 12 hours). Rotate the batch periodically if possible.

  • Wash-Off:

    • After the batching time is complete, unroll the fabric.

    • Rinse thoroughly with cold water to remove unfixed dye and excess alkali.

    • Rinse with hot water (60-70°C).

    • Soap the fabric at a boil (95-100°C) for 10-15 minutes with 1-2 g/L of a neutral soap or detergent.

    • Rinse again with hot water, then cold water.

    • Dry the fabric.

Protocol 2: Production-Scale Application

The production-scale process follows the same principles as the laboratory protocol but utilizes specialized machinery.

  • Fabric Preparation: Ensure the fabric lot is uniformly pre-treated, dried, and cooled before dyeing. Stitching between fabric pieces should be flat and secure.

  • Solution Preparation: Prepare concentrated stock solutions of dye and alkali in separate tanks. These are fed to the pad trough via a metering pump system to ensure a consistent ratio (typically 4:1, dye to alkali).[2]

  • Padding:

    • The fabric is fed into the padding machine at a constant speed (e.g., 40 m/min).[2]

    • The pad trough should have a small volume (15-25 liters) to ensure rapid liquor turnover and minimize dye hydrolysis.[1] A cooling jacket on the trough is recommended to maintain a constant temperature of 20-25°C.[1]

    • The padder pressure is set to ensure uniform wet pick-up across the fabric width.

  • Batching:

    • The padded fabric is wound onto a large A-frame or beam.

    • The batch is immediately covered with plastic sheeting to create a sealed environment.

    • The batched fabric is moved to a designated dwelling area with a controlled temperature (25-30°C) and rotated slowly (5-10 rpm) for 12-16 hours to prevent liquor migration.[1]

  • Wash-Off:

    • After batching, the fabric is washed in a continuous open-width washing range.

    • The typical sequence is: cold rinse, hot rinse, boiling soaping, hot rinse, and final cold rinse before drying.

Mandatory Visualizations

Chemical Reaction Pathway

G cluster_0 Activation Step (in Pad Liquor) cluster_1 Fixation Step (in Fiber) Dye_SE Dye-SO2-CH2-CH2-OSO3Na (β-Sulfatoethyl Sulfone Form - Stable) Dye_VS Dye-SO2-CH=CH2 (Vinyl Sulfone Form - Reactive) Dye_SE->Dye_VS Elimination Alkali OH- (Alkali) Hydrolyzed_Dye Dye-SO2-CH2-CH2-OH (Hydroxyethyl Sulfone Form - Inactive) Dye_VS->Hydrolyzed_Dye Hydrolysis (Side Reaction) Water H2O Cellulose Cell-OH (Cellulose Fiber) Cellulose_Anion Cell-O- Cellulose->Cellulose_Anion Deprotonation Fixed_Dye Dye-SO2-CH2-CH2-O-Cell (Covalent Ether Bond) Cellulose_Anion->Fixed_Dye Nucleophilic Addition Dye_VS_2 Dye-SO2-CH=CH2 Dye_VS_2->Fixed_Dye Alkali_2 OH-

Caption: Reaction mechanism of a vinyl sulfone dye with cellulose fiber.

Experimental Workflow

G cluster_0 A Fabric Preparation (Scouring, Bleaching, Drying) B Stock Solution Preparation A->B C Padding (Impregnation with Dye/Alkali Mix) B->C 4:1 Metering B_Dye Dye Stock (Dye, Auxiliaries, Water) B_Alk Alkali Stock (Caustic, Silicate, Water) D Batching (Rotation at 25-30°C for 12-16h) C->D E Wash-Off (Rinsing and Soaping) D->E F Drying & Finishing E->F G Quality Control (Color Matching, Fastness Testing) F->G

Caption: Workflow diagram for the Cold Pad Batch (CPB) dyeing process.

Troubleshooting and Quality Control

Consistent quality in CPB dyeing requires strict control over all process variables.

Table 4: Common Problems, Causes, and Solutions

ProblemPotential Cause(s)Recommended Solution(s)
Listing (Side-to-Center Shade Variation) Uneven padder pressure; Uneven moisture or temperature in fabric; Poor fabric absorbency.Check and adjust padder pressure (L-M-R); Ensure uniform drying and cooling of fabric; Verify fabric pre-treatment is adequate.
Tailing (Shade variation from start to end of batch) Low dye stability in alkali; Difference in substantivity of dyes in a combination shade; Temperature fluctuations in pad liquor.Use dyes with high alkali stability; Select dyes with similar reactivity and substantivity; Use a cooled pad trough and ensure rapid liquor turnover.
Speckled or Skittery Dyeing Incomplete dissolution of dye; Dye precipitation.Ensure dye is fully dissolved before use; Use a sequestering agent; Check water hardness.
Poor Color Yield or Fixation Incorrect alkali amount or pH; Insufficient batching time or low temperature; Hydrolysis of dye before fixation.Verify alkali recipe and pH; Ensure batching time and temperature meet recommendations; Minimize time between mixing and padding.
Crease Marks Improper fabric tension during padding or batching; Fabric selvedges curling.Optimize fabric tension controls; Use scroll rollers or selvedge uncurlers before the pad nip.

For quality control, it is essential to perform laboratory trials before committing to a production run. Key parameters to check include:

  • Color Matching: Compare the dyed fabric against the standard under controlled lighting.

  • Wet Pick-up: Regularly verify the percentage of liquor picked up by the fabric.

  • Fastness Properties: Test for wash, crocking (rubbing), and light fastness according to standard methods (e.g., ISO, AATCC).

  • Reproducibility: Maintain detailed records of all process parameters to ensure batch-to-batch consistency. It is difficult to make corrections to off-shade batches, so precision in the initial run is critical.[4]

References

Troubleshooting & Optimization

Technical Support Center: Improving Fixation Efficiency of Reactive Black 31 on Cotton

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and textile industry professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the fixation of Reactive Black 31 on cotton fibers.

Troubleshooting Guide: Common Fixation Issues

This guide addresses specific problems users may face during the dyeing process, offering potential causes and actionable solutions.

Problem Potential Causes Recommended Solutions
Low Color Yield / Pale Shade - Dye Hydrolysis: The reactive dye has reacted with water instead of the cotton fiber, rendering it inactive.[1][2][3][4][5] - Incorrect pH: The pH of the dye bath is not optimal for the fixation reaction.[6] - Insufficient Alkali: The amount of alkali is not enough to catalyze the reaction between the dye and the fiber.[7][8][9] - Low Dyeing Temperature: The temperature is too low for the dye to react efficiently with the cotton.[4] - High Liquor Ratio: A higher volume of water can lead to lower dye exhaustion onto the fiber and increased hydrolysis.[3][6][7]- Control Hydrolysis: Prepare dye and alkali solutions separately and mix them just before use. Avoid prolonged storage of the mixed solution.[2][3] Maintain dissolution and application temperatures below 40°C where possible before the fixation step.[2][3][4] - Optimize pH: Ensure the dye bath pH is stable at around 11 for optimal fixation.[10] Use a progressive dosing method for the alkali to maintain an even pH gradient. - Adjust Alkali Concentration: Use the recommended amount of alkali (e.g., soda ash or a mixture of soda ash and caustic soda). For deep shades, a mixed alkali system can improve fixation.[9] - Control Temperature: For hot brand reactive dyes like some versions of Reactive Black 31, a fixation temperature of 60°C is often desirable to balance reaction rate and levelness.[7][10] - Lower Liquor Ratio: Use the shortest possible liquor ratio to increase dye exhaustion and fixation efficiency.[6][7]
Poor Wash Fastness - Hydrolyzed Dye on Fiber Surface: Unfixed, hydrolyzed dye remains on the fabric surface and is washed off easily.[1][3] - Inadequate Soaping/Washing: The post-dyeing washing process is insufficient to remove all unfixed dye.[10][11] - Dye Aggregation: The presence of hard water ions (calcium, magnesium) can cause dye to aggregate and not fix properly.[12]- Thorough Washing: Implement a rigorous washing-off and soaping process after dyeing to remove all unfixed and hydrolyzed dye.[10][11] Soaping should be done at a high temperature (e.g., 90°C) under neutral conditions.[10][11] - Use of Fixing Agents: Consider applying a cationic fixing agent after dyeing to improve wash fastness.[10][11] - Water Quality: Use softened water for dyeing to prevent dye precipitation. A sequestering agent can be added to bind heavy metal ions.[7][13]
Uneven Dyeing (Unlevelness) - Premature Dye Fixation: The alkali is added too early or too quickly, causing the dye to fix before it has evenly penetrated the fabric. - High Initial Dyeing Temperature: A high temperature at the start of the dyeing process can lead to rapid, uneven dye uptake.[14] - Poor Dye Solubility: The dye is not fully dissolved, leading to spotting.- Controlled Alkali Dosing: Add the alkali in stages (progressive dosing) to allow for level dyeing before fixation. - Temperature Control: Start the dyeing process at a lower temperature to allow for dye migration and levelness before increasing the temperature for fixation.[10] - Proper Dye Dissolution: Ensure the dye is completely dissolved before adding it to the dye bath.[7]
Shade Inconsistency Between Batches - Variations in Process Parameters: Inconsistent control of temperature, pH, time, and liquor ratio between batches.[15] - Water Quality Fluctuations: Changes in water hardness or pH can affect dye behavior.[7]- Standardize Procedures: Strictly adhere to a standardized dyeing procedure for all batches.[15] - Monitor Water Quality: Regularly test and treat the water used for dyeing to ensure consistency.[7]

Frequently Asked Questions (FAQs)

Q1: What is dye hydrolysis and why is it a major issue for Reactive Black 31?

A1: Hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water (specifically, the hydroxyl ion OH⁻) instead of the hydroxyl groups of the cotton fiber.[1][2][5] Once the dye is hydrolyzed, it can no longer form a covalent bond with the fiber, leading to a significant loss in color yield and poor wash fastness.[2][4] This is a primary cause of low fixation efficiency.[3]

Q2: How do salt and alkali concentrations affect the fixation of Reactive Black 31?

A2:

  • Salt (e.g., Sodium Chloride, Glauber's Salt): Salt is used to improve the exhaustion of the dye onto the cotton fiber.[7] It neutralizes the negative surface charge of the cotton in water, reducing the electrostatic repulsion between the anionic dye and the fiber, thus pushing more dye out of the water and onto the fabric.

  • Alkali (e.g., Soda Ash, Caustic Soda): Alkali is essential for the fixation step. It increases the pH of the dye bath, which catalyzes the chemical reaction that forms a covalent bond between the reactive dye molecule and the hydroxyl groups of the cellulose (B213188) in the cotton fiber.[8] However, an excessively high pH can also accelerate dye hydrolysis.[3][6]

Q3: What is the optimal temperature for fixing Reactive Black 31 on cotton?

A3: The optimal temperature depends on the specific type of reactive group in the dye. For many common reactive dyes used for cotton, including hot-brand types, a fixation temperature of around 60°C is often recommended.[7][10] This temperature provides a good balance between the rate of dye fixation and the rate of dye hydrolysis.[4] Higher temperatures can increase the rate of hydrolysis, leading to lower fixation rates.[6][14]

Q4: Can the cotton fiber be modified to improve dye fixation?

A4: Yes, modifying the cotton fiber is an effective strategy. Cationization is a common method where the cotton is pre-treated to introduce positive charges onto its surface.[16][17] This creates a strong electrostatic attraction for the anionic reactive dye molecules, significantly increasing dye uptake and allowing for dyeing with reduced or no salt, which is also environmentally beneficial.[16][17][18]

Q5: Are there alternative dyeing systems that can enhance fixation efficiency?

A5: Yes, non-aqueous dyeing systems, such as those using a siloxane solvent, have shown significantly higher fixation rates (80-90%) compared to traditional water-based processes (40-50%).[19] In these systems, the dye is less soluble in the solvent, leading to almost 100% adsorption onto the cotton fiber and a reduced rate of hydrolysis.[19]

Data Presentation

Table 1: Influence of Process Parameters on Fixation Efficiency

ParameterLow Value EffectHigh Value EffectGeneral Recommendation
pH Low fixation rateIncreased hydrolysis, lower fixation[3][6]Maintain a stable pH around 11 during fixation.[10]
Temperature Slow fixation rate[4]Increased hydrolysis, lower color yield[6]60°C is often optimal for hot-brand reactive dyes.[7]
Salt Concentration Low dye exhaustionCan cause dye aggregation at very high levelsVaries by shade depth; e.g., 10-30 g/L for light to dark shades.
Alkali Concentration Incomplete fixationIncreased risk of hydrolysis[20]Optimize based on dye concentration; e.g., 8 g/L has shown good results in some studies.[8]
Liquor Ratio Higher exhaustion and fixation[6]Lower exhaustion, increased hydrolysis[3][7]Use the lowest practical liquor ratio.[7]

Table 2: Comparison of Single vs. Mixed Alkali Systems for Black Shades

Alkali SystemShade DepthFixation %Color Strength (K/S)Notes
Single (Soda Ash)5-12%LowerLowerStandard method, may require higher dye concentration.[9]
Mixed (Soda Ash + NaOH)5-12%HigherHigherIncreases reactivity and can lead to savings in dye usage.[9]

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Cotton with Reactive Black 31
  • Preparation:

    • Scour and bleach the cotton fabric to ensure it is clean and absorbent.

    • Prepare the dyebath with softened water at a liquor ratio of 10:1.

    • Add a wetting agent (e.g., 1 g/L) and a sequestering agent.[21]

  • Dyeing (Exhaustion Phase):

    • Set the dyebath temperature to 40°C.

    • Add the pre-dissolved Reactive Black 31 dye.

    • Add the required amount of salt (e.g., 50 g/L) in portions over 15-20 minutes.

    • Run for 30 minutes to allow for dye exhaustion.

  • Fixation Phase:

    • Raise the temperature to 60°C.

    • Add the alkali (e.g., 20 g/L Soda Ash) in portions over 15-20 minutes. A progressive dosing system is recommended.

    • Continue dyeing at 60°C for 45-60 minutes.[21]

  • Wash-off:

    • Drain the dyebath.

    • Rinse with cold water.

    • Neutralize with a mild acid (e.g., acetic acid).

    • Soap at 90-95°C for 10-15 minutes with a detergent (e.g., 2 g/L).[11][21]

    • Rinse with hot and then cold water until the water runs clear.

    • Dry the fabric.

Protocol 2: Cationization of Cotton for Salt-Free Dyeing
  • Preparation of Cationizing Agent:

    • Prepare a solution of a cationic agent (e.g., 3-chloro-2-hydroxypropyl trimethylammonium chloride).

  • Treatment:

    • Immerse the scoured cotton fabric in the cationic agent solution containing an alkali (e.g., NaOH).

    • Heat the bath to the recommended reaction temperature (e.g., 60-80°C) and hold for 30-60 minutes.

  • Washing and Dyeing:

    • Thoroughly wash the modified cotton fabric to remove any unreacted chemicals and neutralize.

    • The cationized cotton can now be dyed following a protocol similar to Protocol 1, but without the addition of salt. The electrostatic attraction between the modified fiber and the dye will drive the exhaustion.

Visualizations

G cluster_0 Dyeing Process Workflow Dye Reactive Dye (Anionic) Exhaustion Exhaustion: Dye moves to fiber surface Dye->Exhaustion Cotton Cotton Fiber (Cell-OH) Cotton->Exhaustion Salt Salt (NaCl) Added Salt->Exhaustion Reduces Repulsion Alkali Alkali (Na2CO3) Added Fixation Fixation: Covalent Bond Formation Alkali->Fixation Catalyzes Reaction (pH ↑) Exhaustion->Fixation Dyed_Fiber Dyed Cotton (Cell-O-Dye) Fixation->Dyed_Fiber

Caption: Workflow of the reactive dyeing process on cotton.

G cluster_1 Reactive Dye vs. Hydrolysis cluster_desired Desired Reaction (Fixation) cluster_undesired Side Reaction (Hydrolysis) RD Reactive Dye (Dye-R-X) Fixation Covalent Bond (Dye-R-O-Cell) RD->Fixation Hydrolysis Hydrolyzed Dye (Dye-R-OH) RD->Hydrolysis CellOH Cotton Fiber (Cell-OH) CellOH->Fixation H2O Water (H-OH) H2O->Hydrolysis Alkali Alkali (OH⁻) Alkali->Fixation activates Alkali->Hydrolysis catalyzes

Caption: Competing reactions of fixation and hydrolysis.

G cluster_2 Troubleshooting Logic for Low Fixation Start Problem: Low Fixation Efficiency Check_pH Check Dyebath pH Start->Check_pH Check_Temp Check Fixation Temperature Check_pH->Check_Temp pH OK Solution_pH Adjust pH to ~11 Check_pH->Solution_pH pH Incorrect Check_Alkali Check Alkali Concentration & Dosing Check_Temp->Check_Alkali Temp OK Solution_Temp Optimize Temp (e.g., 60°C) Check_Temp->Solution_Temp Temp Incorrect Check_Washoff Review Wash-off Process Check_Alkali->Check_Washoff Alkali OK Solution_Alkali Correct Alkali Amount Use Progressive Dosing Check_Alkali->Solution_Alkali Alkali Incorrect Solution_Washoff Improve Soaping & Rinsing Check_Washoff->Solution_Washoff Wash-off Inadequate End Fixation Improved Check_Washoff->End Wash-off OK Solution_pH->Check_Temp Solution_Temp->Check_Alkali Solution_Alkali->Check_Washoff Solution_Washoff->End

References

Technical Support Center: Reactive Black 31 Hydrolysis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information on the factors affecting the hydrolysis of Reactive Black 31. It includes troubleshooting advice and frequently asked questions to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is Reactive Black 31 hydrolysis and why is it a concern in experiments?

A1: Reactive Black 31 is a synthetic dye designed to form strong, covalent bonds with fibers like cellulose (B213188).[1] Hydrolysis is a chemical reaction where the reactive groups of the dye molecule react with water (or hydroxyl ions) instead of the intended substrate. This reaction deactivates the dye, converting it into a non-reactive form.[2] The hydrolyzed dye can no longer form a stable covalent bond with the material, leading to several experimental problems:

  • Reduced Color Yield: A significant portion of the dye is wasted, leading to lighter shades than intended.[3]

  • Poor Wash Fastness: The hydrolyzed dye only physically adheres to the substrate and is easily washed off, compromising the durability of the coloration.[2][4]

  • Inconsistent Results: Uncontrolled hydrolysis can lead to poor batch-to-batch reproducibility and trailing issues in continuous processes.[5]

  • Effluent Contamination: The washed-off hydrolyzed dye contributes to colored wastewater, increasing the pollution load and treatment costs.[2][5]

Q2: What are the primary factors that accelerate the hydrolysis of Reactive Black 31?

A2: The hydrolysis of reactive dyes is primarily influenced by several key experimental parameters:

  • High pH (Alkalinity): This is the most significant factor. Alkaline conditions are necessary to activate the cellulose fiber for dyeing, but they also greatly accelerate the competing hydrolysis reaction.[2][3][5]

  • High Temperature: Increased temperature raises the reaction rate for both dyeing and hydrolysis.[5][6][7]

  • Extended Time: The longer the dye is exposed to alkaline conditions, the greater the extent of hydrolysis.[4][5]

  • Dye Concentration: Higher concentrations can lead to a faster rate of hydrolysis as more dye molecules are available to react with hydroxyl ions.[2][4]

  • Moisture During Storage: Even after application, residual reactive dye on a substrate can react with atmospheric moisture over time, a phenomenon known as "store hydrolysis".[8]

Q3: How does pH specifically affect the hydrolysis process?

A3: The pH of the dye bath is a critical factor. While an alkaline pH (typically 10.5-11.5) is required to activate the hydroxyl groups on cellulosic fibers for the desired dyeing reaction, these same conditions promote the reaction of the dye with hydroxyl ions (OH⁻) from water.[3][4] If the pH becomes too high (above 11), the rate of hydrolysis increases dramatically, often overpowering the fixation reaction.[2][3] This leads to a significant reduction in dyeing efficiency as a larger fraction of the dye is deactivated before it can bond with the fiber.[9]

Q4: What is the relationship between temperature and the rate of hydrolysis?

A4: The rate of hydrolysis is highly dependent on temperature. Increasing the temperature accelerates the chemical reactions, including both the desired fixation and the undesired hydrolysis.[3][5] Studies on similar reactive dyes have shown that the hydrolysis rate constant can increase exponentially with temperature. For instance, the hydrolysis rate for one monochlorotriazine reactive dye at 80°C was found to be approximately 33 times higher than at 50°C.[6] Therefore, temperature must be carefully controlled to optimize fixation while minimizing hydrolysis.

Troubleshooting Guide

Problem: My dyed substrate exhibits poor wash fastness and color bleeds during washing.

Cause: This is a classic symptom of extensive dye hydrolysis. The unfixed, hydrolyzed dye is only loosely attached to the fiber surface and is easily removed during washing.[2][4]

Solution:

  • Optimize pH: Ensure the pH of your dye bath is within the recommended range (typically 10-11) and not excessively high.[3][9]

  • Control Temperature: Avoid using temperatures higher than necessary for fixation. For many reactive dyes, temperatures should not exceed 40°C during dissolving and initial application.[5]

  • Manage Time: Do not leave the dye in an alkaline solution for longer than the prescribed fixation time. Prepare dye and alkali solutions separately and mix them just before use.[5]

  • Thorough Washing: After dyeing, a rigorous washing-off process is essential to remove any hydrolyzed dye. This ensures the final product exhibits high fastness properties.[2][5]

Problem: The color yield of my experiment is low and the shade is lighter than expected.

Cause: Low color yield is a direct consequence of dye deactivation through hydrolysis. If a significant portion of the dye reacts with water, there is less active dye available to bind to the substrate.[8][3]

Solution:

  • Check Alkali Concentration: The concentration of alkali (e.g., sodium carbonate) should be precisely controlled. Too much alkali will raise the pH excessively and accelerate hydrolysis.[4]

  • Monitor Dye Bath Stability: Do not let the prepared dye bath sit for extended periods before use, as hydrolysis begins as soon as the dye is in an alkaline aqueous solution.[5]

  • Evaluate Electrolyte Levels: The concentration of salt (electrolyte) can influence hydrolysis. Higher salt concentrations can, up to a point, decrease the rate of hydrolysis.[2][5]

Problem: I am observing shade variations and inconsistent results between different experimental batches.

Cause: Inconsistency is often due to slight variations in key parameters that affect the rate of hydrolysis between batches.

Solution:

  • Standardize Procedures: Strictly standardize the pH, temperature, dyeing time, and concentrations of all chemicals (dye, salt, alkali) for every batch.

  • Prevent Store Hydrolysis: If storing printed or dyed materials before final processing (e.g., steaming), protect them from atmospheric moisture.[8] Applying a resin-based finish can also help improve fastness and reduce the impact of store hydrolysis.[8]

Quantitative Data on Hydrolysis

The rate of hydrolysis can be quantified by determining the reaction's rate constant. The following tables summarize data from studies on similar reactive dyes, illustrating the impact of concentration and temperature.

Table 1: Effect of Dye Concentration on the Hydrolysis Rate Constant of a Bi-functional Reactive Dye

Dye Concentration (%)Rate Constant (min⁻¹)
0.50.011
1.00.012
2.00.025
(Data sourced from a kinetic study on C.I. Reactive Blue 198 at alkaline pH)[4]

Table 2: Effect of Temperature on the Hydrolysis Rate Constant of a Monochlorotriazine Reactive Dye

Temperature (°C)Relative Rate of Hydrolysis
501x
80~33x
(Data sourced from a kinetic study at pH 10.9)[6]

Experimental Protocols

Protocol: Kinetic Study of Reactive Black 31 Hydrolysis via HPLC

This protocol outlines a method to quantify the rate of hydrolysis of Reactive Black 31 under alkaline conditions using High-Performance Liquid Chromatography (HPLC).

Objective: To determine the pseudo-first-order rate constant of hydrolysis for Reactive Black 31 at a specific pH and temperature.

Materials and Equipment:

  • Reactive Black 31 Dye

  • Sodium Carbonate (Na₂CO₃)

  • HPLC-grade Acetonitrile (B52724)

  • Tetrabutylammonium (B224687) bromide (ion-pairing agent)

  • Ammonium (B1175870) dihydrogen phosphate

  • Deionized water

  • HPLC system with a UV-Vis detector

  • C-18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm)[4]

  • Thermostatically controlled water bath

  • pH meter

  • Volumetric flasks and pipettes

Procedure:

  • Solution Preparation:

    • Dye Stock Solution: Accurately prepare a stock solution of Reactive Black 31 in deionized water (e.g., 1 g/L).

    • Alkali Solution: Prepare a buffer solution of sodium carbonate to maintain the desired alkaline pH (e.g., pH 11).

    • Mobile Phase A: 100% acetonitrile containing 0.025 M tetrabutylammonium bromide.[4]

    • Mobile Phase B: A mixture of 30 parts Mobile Phase A and 70 parts deionized water containing 0.05 M ammonium dihydrogen phosphate.[4]

  • Reaction Setup:

    • Place a sealed flask containing the dye solution in a water bath set to the desired reaction temperature (e.g., 60°C). Allow it to equilibrate.

    • To initiate the reaction, add a pre-heated aliquot of the alkali solution to the dye solution to achieve the target pH. Start a timer immediately.

  • Sample Collection:

    • At regular time intervals (e.g., 0, 15, 30, 45, 60, 90, 120 minutes), withdraw a small aliquot of the reaction mixture.

    • Immediately quench the hydrolysis reaction by neutralizing the sample with a dilute acid solution to preserve the ratio of hydrolyzed to unhydrolyzed dye.

  • HPLC Analysis:

    • Inject the quenched samples into the HPLC system.

    • Use a gradient elution method to separate the active (unhydrolyzed) and hydrolyzed forms of Reactive Black 31. The hydrolyzed form, being more polar, will typically have a shorter retention time.

    • Monitor the elution profile using the UV-Vis detector at the dye's maximum absorbance wavelength.

  • Data Analysis:

    • Integrate the peak areas corresponding to the active (unhydrolyzed) dye at each time point.

    • The hydrolysis of reactive dyes often follows pseudo-first-order kinetics. Plot the natural logarithm of the peak area of the active dye (ln[A]) versus time (t).

    • The slope of the resulting straight line will be equal to the negative of the rate constant (-k). The rate constant 'k' can thus be determined.

Visualizations

G Dye Reactive Black 31 (Active Form) FixedDye Covalent Dye-Fiber Bond (Desired Outcome) Dye->FixedDye Fixation HydrolyzedDye Hydrolyzed Dye (Inactive Form) Dye->HydrolyzedDye Hydrolysis Cellulose Substrate (e.g., Cellulose) Cellulose->FixedDye Water Water / OH⁻ (Alkaline Conditions) Water->HydrolyzedDye

Caption: Competing reactions of Reactive Black 31 in an alkaline medium.

G center Increased Hydrolysis of Reactive Black 31 ph High pH (> 11) ph->center temp High Temperature temp->center time Extended Reaction Time time->center conc High Dye Concentration conc->center moisture Atmospheric Moisture (Store Hydrolysis) moisture->center G prep 1. Prepare Dye and Alkali Solutions react 2. Mix Solutions to Initiate Reaction at T, pH prep->react sample 3. Collect & Quench 'Aliquots at Time Intervals react->sample hplc 4. Inject Samples into HPLC System sample->hplc analyze 5. Separate & Quantify Active vs. Hydrolyzed Dye hplc->analyze calc 6. Plot ln[Active Dye] vs. Time & Calculate Rate Constant analyze->calc

References

"troubleshooting uneven dyeing with Reactive Black 31"

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Reactive Black 31 Dyeing

This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals experiencing uneven dyeing issues with Reactive Black 31.

Frequently Asked Questions (FAQs)

Q1: What is Reactive Black 31? A1: Reactive Black 31 is a synthetic, azo-based vinyl sulfone (VS) reactive dye.[1] Reactive dyes are known for forming strong, covalent bonds with fibers like cotton, wool, and nylon, which results in excellent colorfastness and durability.[2] It is widely used in the textile industry for achieving deep black shades.[2]

Q2: What is "uneven dyeing"? A2: Uneven dyeing is a common defect characterized by variations in color depth and shade across the fabric surface.[3] This can manifest as patches, streaks, blotches, or a side-to-side variation in tone.[3][4]

Q3: What are the primary causes of uneven dyeing with reactive dyes? A3: The main causes can be grouped into four categories:

  • Substrate Preparation: Inadequate pre-treatment of the fabric, such as improper scouring or bleaching, can leave impurities that hinder uniform dye absorption.[4][5]

  • Water Quality: High water hardness (presence of calcium and magnesium ions) or the presence of metal ions like iron can interfere with the dyeing process.[3]

  • Dye Bath Parameters: Incorrect pH, temperature fluctuations, improper dye dissolution, or incorrect salt and alkali concentrations can lead to uneven results.[4][6][7]

  • Process Control: Factors like overloading the dyeing machine, poor circulation of the dye liquor, or adding chemicals too quickly can cause localized concentration differences.[4][5]

Troubleshooting Guide

Q4: Why am I seeing light and dark patches (blotchiness) on the dyed fabric?

Potential Causes & Solutions:

  • Cause 1: Improper Fabric Pre-treatment. Sizing agents, oils, or other impurities remaining on the fabric can create a physical barrier, preventing uniform dye penetration.[4][7]

    • Solution: Ensure the substrate is thoroughly scoured and bleached before dyeing. The fabric should have high and uniform absorbency. Perform a water drop test to check for adequate preparation (see Protocol 1).

  • Cause 2: Incorrect Dye Dissolution. Undissolved dye particles or aggregates can deposit on the fabric surface, causing dark spots or patchy areas.[5]

    • Solution: Ensure the dye is completely dissolved in neutral pH water before adding it to the dye bath.[8] Filter the concentrated dye solution through a fine mesh if necessary.[5]

  • Cause 3: Unstable Dye Bath Temperature. Fluctuations in temperature can cause the rate of dyeing to vary, leading to uneven shades.[4][7]

    • Solution: Use a precisely controlled water bath or dyeing machine to maintain a consistent temperature throughout the process. For vinyl sulfone dyes like Reactive Black 31, a typical temperature is around 60°C.[7][9]

Q5: Why is there a shade variation from one edge of the fabric to the other (listing)?

Potential Causes & Solutions:

  • Cause 1: Uneven Padding Pressure or Liquor Pick-up. In continuous or semi-continuous dyeing methods, uneven pressure from padding rollers can cause more dye to be applied to one area than another.[10]

    • Solution: Regularly check and calibrate the pressure of the padding rollers to ensure it is uniform across the entire width of the fabric.

  • Cause 2: Poor Dye Liquor Circulation. In exhaust dyeing, if the dye liquor does not circulate freely and uniformly, areas of the fabric in less turbulent zones will be exposed to less dye.[4]

    • Solution: Avoid overloading the dyeing machine to allow the fabric to move freely.[5] Ensure pumps and circulation systems are functioning correctly and are not blocked.

Q6: Why is the final color shade lighter than expected and uneven?

Potential Causes & Solutions:

  • Cause 1: Premature Dye Hydrolysis. Reactive dyes can react with water (hydrolyze), rendering them unable to bond with the fiber. This is accelerated by excessively high pH or temperature.[6]

    • Solution: Control the dyeing parameters strictly. Add alkali (like soda ash) only at the fixation stage of the process, not during the initial dye exhaustion phase.[8] Maintain the pH within the recommended range of 10-11 during fixation.[6]

  • Cause 2: Incorrect pH. The pH of the dye bath is critical. An incorrect pH can prevent the dye from adhering to the fabric properly.[7]

    • Solution: Ensure the fabric is neutralized to a pH below 7 after pre-treatment.[8] Control the dye bath pH according to the recommended procedure, typically adding alkali to raise the pH for the fixation step.[6]

  • Cause 3: High Water Hardness. Calcium and magnesium ions in hard water can form insoluble complexes with the dye, reducing the amount of available dye and causing precipitates that lead to spots.

    • Solution: Use deionized or softened water for dyeing. If not possible, add a sequestering agent to the dye bath to chelate the hardness ions.

Data Presentation

Table 1: Typical Dyeing Parameters for Reactive Black 31 (Exhaust Method)

ParameterRecommended Value/RangePurpose
Dyeing Temperature 60°COptimizes dye diffusion and reaction rate.[7][9]
pH (Exhaustion Phase) 6.0 - 7.0 (Neutral)Promotes dye migration and leveling before fixation.[8]
pH (Fixation Phase) 10.5 - 11.0Activates cellulose (B213188) fibers for covalent bond formation.[6]
Electrolyte (Salt) Varies by shade depth (e.g., 20-80 g/L NaCl)Increases dye exhaustion onto the fiber.
Alkali Soda Ash (Sodium Carbonate)Raises the pH to initiate the fixation reaction.
Liquor Ratio 1:10 to 1:20Ratio of the weight of goods to the volume of the dye bath.

Table 2: Common Issues, Symptoms, and Primary Causes

IssueSymptomPrimary Suspected Cause(s)
Patchiness / Blotches Irregular light and dark areas.Poor pre-treatment, undissolved dye, temperature fluctuations.[3]
Streaks Lines of lighter or darker color, often in the warp direction.Fabric tension issues, creases during dyeing, blocked machine nozzles.
Speckling / Spots Small, dark spots of concentrated color.Undissolved dye particles, dye precipitation due to hard water.[5]
Ending Color difference between the beginning and end of a fabric roll.Improper dye or chemical addition, poor process control.
Poor Reproducibility Batch-to-batch shade inconsistency.Variations in substrate quality, water, or process parameters.

Experimental Protocols

Protocol 1: Substrate Absorbency Test (Water Drop Method)

  • Objective: To verify the effectiveness of the pre-treatment (scouring and bleaching) process.

  • Methodology:

    • Lay the pre-treated, dry fabric on a flat, clean surface.

    • Using a dropper, release a single drop of deionized water onto the fabric from a height of approximately 1 cm.

    • Start a stopwatch simultaneously.

    • Measure the time it takes for the water drop to be completely absorbed into the fabric.

    • Repeat this test at several different locations on the fabric sample.

  • Acceptance Criteria: For well-prepared fabric suitable for dyeing, the water drop should be absorbed in less than 3 seconds. A longer time indicates the presence of residual hydrophobic substances, requiring reprocessing.

Protocol 2: Water Hardness Analysis (Titration Method)

  • Objective: To quantify the concentration of Ca²⁺ and Mg²⁺ ions in the process water.

  • Methodology:

    • Take a 100 mL sample of the process water.

    • Add 2 mL of an ammonia-ammonium chloride buffer solution to bring the pH to approximately 10.

    • Add a pinch of Eriochrome Black T indicator. The solution will turn wine red if hardness ions are present.

    • Titrate the sample with a standardized 0.01 M EDTA solution.

    • The endpoint is reached when the solution color changes from wine red to a clear blue.

    • Record the volume of EDTA used.

  • Calculation: Total Hardness (as ppm CaCO₃) = (Volume of EDTA in mL × 1000) / Volume of sample in mL.

  • Acceptance Criteria: For reactive dyeing, soft water (< 50 ppm CaCO₃) is highly recommended.

Protocol 3: Dye Solution Stability Test

  • Objective: To check for the potential of the dye to precipitate in the prepared dye bath.

  • Methodology:

    • Prepare a lab-scale dye bath solution with all components (water, dye, salt, sequestering agent if used) except the alkali.

    • Heat the solution to the target dyeing temperature (e.g., 60°C) and hold for 30 minutes, stirring gently.

    • Visually inspect the solution for any signs of precipitation or aggregation.

    • Filter a portion of the solution through a white filter paper.

    • Inspect the filter paper for any retained dye particles.

  • Acceptance Criteria: The solution should remain clear with no visible precipitates. The filter paper should show no signs of undissolved dye particles.

Troubleshooting Workflow

Caption: A logical workflow for diagnosing the root causes of uneven dyeing.

References

Technical Support Center: Optimizing pH for Reactive Black 31 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and professionals working with Reactive Black 31. The information focuses on the critical role of pH in achieving optimal dyeing results.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of pH in the reactive dyeing process?

The dyeing process for reactive dyes, including Reactive Black 31, involves two main stages where pH is critical:

  • Exhaustion (Dye Adsorption): In this initial phase, the dye is adsorbed onto the fiber surface. This stage should occur under neutral to slightly acidic conditions. An alkaline environment at this point can cause premature hydrolysis of the dye, leading to uneven dyeing.

  • Fixation (Covalent Bonding): This is a chemical reaction where the dye forms a covalent bond with the cellulose (B213188) fiber. This reaction requires an alkaline pH to activate the hydroxyl groups on the cellulose, making them nucleophilic enough to react with the dye molecule.[1][2]

Q2: What is the optimal fixation pH for Reactive Black 31?

For most medium-temperature reactive dyes, the optimal fixation pH value lies between 10.5 and 11.0.[3] Studies have shown that the highest color strength (K/S value) for reactive dyes on cotton can be achieved at a pH of 11.[4] It is crucial to maintain this specific range, as even small deviations can significantly decrease the fixation rate and final color depth.[3]

Q3: What are the consequences of incorrect pH during the fixation stage?

Improper pH control is a common cause of poor dyeing results.[5]

  • pH Too Low: If the pH is below the optimal range, there will be an insufficient reaction between the dye and the fiber. This results in lower dye absorption, leading to lighter shades, inconsistent color, and poor overall fastness (wash, crocking, etc.).

  • pH Too High: An excessively high pH accelerates the hydrolysis of the reactive dye, where the dye reacts with water instead of the fiber.[6] This hydrolyzed dye cannot form a covalent bond with the cellulose, leading to a significant loss of color yield, poor fixation, and increased difficulty in washing off the unfixed dye.[1]

Q4: How do the competing reactions of fixation and hydrolysis affect the dyeing outcome?

In an alkaline dye bath, two competing reactions occur simultaneously: the desired fixation of the dye to the fiber and the undesirable hydrolysis of the dye with water.[1] While the fixation reaction rate is generally much higher than the hydrolysis rate, improper process conditions like an overly high pH or temperature will favor hydrolysis.[6] This reduces the efficiency of the dyeing, increases costs, and raises the burden of wastewater treatment due to the high amount of colored, hydrolyzed dye that must be washed off.[1][6]

Troubleshooting Guide

Problem 1: Final shade is too light or color yield is low.

Potential CauseRecommended Solution
Fixation pH was too low. Ensure the pH of the dye bath is accurately measured and maintained within the optimal range (10.5-11.0) during the entire fixation step. Use a calibrated pH meter instead of test strips for accurate control.[3]
Fixation pH was too high, causing excessive hydrolysis. Avoid over-dosing alkali. A progressive dosing method is recommended to maintain a stable pH gradient. For medium to dark shades, a combination of soda ash and a small amount of caustic soda may be needed.
Premature hydrolysis occurred. The initial dye bath (exhaustion phase) should be neutral to slightly acidic. Ensure no alkali is present before the designated fixation step.

Problem 2: Poor wash fastness or crocking (color rubbing off).

Potential CauseRecommended Solution
Incomplete fixation due to incorrect pH. If the pH was too low, the dye did not covalently bond with the fiber in sufficient quantity. Re-evaluate and strictly control the fixation pH in subsequent runs.
High amount of hydrolyzed dye on the fabric surface. If the pH was too high, a large amount of hydrolyzed dye is present. This dye is only held substantively like a direct dye and washes off easily.[1] An effective soaping process with multiple hot rinses is essential to remove all unfixed and hydrolyzed dye. Neutralizing the fabric with a weak acid like acetic acid after rinsing can also be beneficial.

Problem 3: Batch-to-batch shade inconsistency.

Potential CauseRecommended Solution
Inconsistent pH control between batches. Standardize the alkali dosing procedure. Automated, progressive dosing systems can significantly improve reproducibility.[7] Maintaining a stable liquor ratio is also critical, as variations can alter the effective alkali concentration.[8]
Fluctuations in water quality (pH, hardness). Regularly check the pH and quality of the process water, as it can affect the initial dye bath conditions and the amount of alkali required.

Data and Protocols

Table 1: General pH Guidelines for Exhaust Dyeing
Dyeing StageProcessRecommended pHPurpose
1. ExhaustionAdsorption of dye onto fiber6.0 - 7.5Prevent premature dye hydrolysis.
2. FixationReaction of dye with fiber10.5 - 11.0Activate cellulose for covalent bonding.[3][4]
3. NeutralizationPost-wash rinse6.0 - 7.0Remove residual alkali and improve handling.
Table 2: Recommended Alkali for Different Shade Depths
Shade DepthRecommended AlkaliRationale
Light to MediumSoda Ash (Sodium Carbonate) onlyProvides sufficient alkalinity for fixation without being overly aggressive, minimizing hydrolysis risk.
Medium to DarkSoda Ash + Caustic Soda (Sodium Hydroxide)A small amount of caustic soda may be needed to reach and maintain the optimal pH for deeper shades, which require more dye to be fixed.

Experimental Protocol: Exhaust Dyeing of Cotton with Reactive Black 31

This protocol outlines a standard laboratory procedure for dyeing cotton fabric, emphasizing pH control points.

1. Preparation:

  • Scour and bleach the cotton fabric to ensure it is clean and free of impurities.

  • Prepare the dyestuff stock solution. Dissolve Reactive Black 31 powder in water.

  • Prepare auxiliary solutions: Glauber's salt (electrolyte), Soda Ash (alkali), and Caustic Soda (if needed).

2. Dye Bath Setup (Exhaustion Phase):

  • Set the liquor ratio (e.g., 1:10).

  • Add the required amount of water to the dyeing vessel.

  • Check and adjust the initial pH of the water to be neutral (pH ~7.0).

  • Add the required amount of Glauber's salt (e.g., 50-80 g/L, depending on shade depth) and ensure it is fully dissolved.

  • Add the pre-dissolved Reactive Black 31 dye solution.

  • Introduce the cotton fabric into the dye bath at a temperature of around 40°C.

  • Run for 10-15 minutes to allow for even wetting and initial dye migration.

  • Raise the temperature to the dyeing temperature (e.g., 60°C) and run for 20-30 minutes to allow for dye exhaustion.[9]

3. Fixation Phase:

  • Begin the progressive dosing of the alkali to raise the pH to the target of 10.5-11.0. This should be done in portions to ensure a gradual pH increase and level dyeing.

    • Add 1/10th of the total required alkali. Run for 10 minutes.

    • Add 3/10ths of the total required alkali. Run for 10 minutes.

    • Add the remaining 6/10ths of the alkali.

  • Maintain the temperature at 60°C and continue the dyeing process for 45-60 minutes to ensure complete fixation.

4. Washing-Off (Soaping):

  • Drain the dye bath.

  • Perform a cold rinse to remove surface dye and alkali.

  • Neutralize the fabric with a weak acetic acid solution (2-3 cc/L) at 40°C.[9]

  • Rinse with hot water (60-70°C).[9]

  • Soap the fabric at or near boiling (90-95°C) with a neutral detergent for 10-15 minutes to remove all unfixed and hydrolyzed dye.[9]

  • Perform subsequent hot and cold rinses until the rinse water is clear.

  • Dry the dyed fabric.

Visualizations

Dyeing_Process_Workflow cluster_prep Preparation cluster_exhaustion Exhaustion Phase cluster_fixation Fixation Phase (Alkaline) cluster_washoff Washing-Off Phase cluster_result Final Product Prep Fabric & Solution Prep DB_Setup 1. Dye Bath Setup (Dye + Salt) pH: 6.0 - 7.5 Prep->DB_Setup Temp_Raise 2. Temperature Rise (e.g., to 60°C) DB_Setup->Temp_Raise Exhaust 3. Dye Adsorption Temp_Raise->Exhaust Alkali_Dose 4. Progressive Alkali Dosing Raise pH to 10.5 - 11.0 Exhaust->Alkali_Dose Fixation 5. Covalent Bonding (60 min @ 60°C) Alkali_Dose->Fixation Drain 6. Drain Bath Fixation->Drain Rinse 7. Rinse & Neutralize (pH ~7.0) Drain->Rinse Soap 8. Soap at Boil Rinse->Soap Final_Rinse 9. Final Rinse Soap->Final_Rinse Result Dyed Fabric Final_Rinse->Result

Caption: Workflow of the exhaust dyeing process, highlighting pH changes at key stages.

Competing_Reactions cluster_reactants Reactants in Alkaline Bath Dye Reactive Dye (D-SO2-CH2-CH2-OSO3Na) Fixed_Dye Fixed Dye (Desired) (D-SO2-CH2-CH2-O-Cell) Covalent Bond Dye->Fixed_Dye Fixation Reaction (Favored at optimal pH) Hydrolyzed_Dye Hydrolyzed Dye (Undesired) (D-SO2-CH2-CH2-OH) No Reaction with Fiber Dye->Hydrolyzed_Dye Hydrolysis Reaction (Increases at too-high pH) Fiber Cellulose Fiber (Cell-OH) Fiber->Fixed_Dye Water Water (H2O) Water->Hydrolyzed_Dye Alkali Alkali (OH⁻) pH 10.5 - 11.5 Alkali->Fiber activates

Caption: Competing reactions of dye fixation and hydrolysis under alkaline conditions.

References

Technical Support Center: Reactive Black 31 Dyeing Protocols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the effect of temperature on the fixation rate of Reactive Black 31. It is intended for researchers, scientists, and professionals in drug development and related fields who may use reactive dyes in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary effect of temperature on the fixation rate of Reactive Black 31?

A1: Temperature is a critical parameter in the reactive dyeing process. Increasing the temperature generally increases the rate of the chemical reaction between the Reactive Black 31 dye and the hydroxyl groups on cellulosic fibers like cotton.[1][2] This is because higher temperatures provide the necessary activation energy for the covalent bond to form, leading to better dye fixation.[3][4]

Q2: If higher temperatures increase the reaction rate, why does the fixation efficiency decrease above a certain point?

A2: The dyeing process involves two competing chemical reactions: fixation (the dye reacting with the fiber) and hydrolysis (the dye reacting with water).[3][5] Both of these reaction rates increase with temperature. However, at excessively high temperatures, the rate of hydrolysis increases more significantly than the rate of fixation.[6][7] The hydrolyzed dye can no longer form a covalent bond with the fiber, which leads to a lower overall fixation efficiency and wasted dye.[5][8]

Q3: What is the generally recommended temperature range for the fixation of vinyl sulfone reactive dyes like Reactive Black 31?

A3: For many common vinyl sulfone/monochlorotriazine combination reactive dyes, the optimal fixation temperature is around 60°C.[7] Temperatures significantly lower than this will result in a very slow fixation rate, while higher temperatures can lead to excessive hydrolysis.[3][7] However, the ideal temperature can vary based on other process parameters like pH and the specific reactive groups on the dye molecule.[1]

Q4: How does an incorrect temperature affect the final dyed product?

A4: An incorrect temperature can lead to several issues. If the temperature is too low, the fixation will be incomplete, resulting in a lighter shade and poor wash fastness, as the unfixed dye will be washed away.[4] If the temperature is too high, the color yield will be reduced due to increased hydrolysis, and the hydrolyzed dye can stain the fabric, also leading to poor wash fastness.[8]

Troubleshooting Guide

Issue: My color yield is low and inconsistent, even when dyeing at the recommended 60°C.

  • Possible Cause 1: Inaccurate Temperature Control. The temperature sensors in your dyeing apparatus may be inaccurate, or there might be temperature fluctuations during the process.

    • Solution: Calibrate your temperature probes regularly. Ensure that the dyeing machine provides stable and uniform heating. Even a deviation of 5-8°C can cause visible shade variations.

  • Possible Cause 2: Incorrect pH. The fixation of reactive dyes is highly dependent on an alkaline pH (typically 10.5-11.0). If the pH is too low, the cellulose (B213188) fiber will not be sufficiently ionized for the reaction to occur efficiently.

    • Solution: Verify the pH of your dyebath after adding alkali. Ensure your alkali (e.g., sodium carbonate) is accurately weighed and fully dissolved.

  • Possible Cause 3: Premature Hydrolysis. If the alkali is added to the dyebath at a high temperature or long before the fixation step, a significant portion of the dye may hydrolyze before it has a chance to react with the fiber.

    • Solution: Add the alkali to the dyebath at a lower temperature (e.g., 30-40°C) and allow the dye to exhaust onto the fiber before raising the temperature to the optimal fixation level.

Issue: The reproducibility of my dyeing experiments is poor between batches.

  • Possible Cause 1: Variable Liquor Ratio. The ratio of the volume of water to the weight of the fabric (liquor ratio) affects the concentration of dye, salt, and alkali. Inconsistent liquor ratios will lead to different dyeing outcomes.

    • Solution: Standardize the liquor ratio for all experiments and maintain it precisely for each batch.

  • Possible Cause 2: Water Quality. The hardness of the water (presence of Ca²⁺ and Mg²⁺ ions) can interfere with the dyeing process.

    • Solution: Use deionized or softened water for preparing dye and chemical solutions to ensure consistency.

Issue: The dyed fabric has poor wash fastness despite achieving the desired color depth.

  • Possible Cause: Inefficient Removal of Hydrolyzed Dye. The final color may be deep, but a significant portion could be from hydrolyzed dye that is only physically adsorbed onto the fiber surface rather than covalently bonded. This unfixed dye will bleed during washing.

    • Solution: Implement a rigorous washing-off (soaping) process after dyeing. This typically involves rinsing followed by washing at a high temperature (e.g., 90°C) with a suitable detergent to remove all unfixed and hydrolyzed dye.[8]

Quantitative Data on Temperature Effects

The following table presents representative data on how temperature influences the fixation and hydrolysis rates of a typical vinyl sulfone reactive dye like Reactive Black 31 on cotton.

Temperature (°C)Fixation Efficiency (%)Relative Hydrolysis Rate (%)
30°C4510
40°C6515
50°C8025
60°C 92 40
70°C8865
80°C7595

Note: This data is illustrative and serves to demonstrate the general trend. Actual values may vary based on specific experimental conditions.

Experimental Protocols

Protocol: Determination of Fixation Efficiency of Reactive Black 31 at Various Temperatures

This protocol outlines a method to measure the percentage of dye that covalently bonds to the fabric.

  • Preparation of Materials:

    • Scoured and bleached "Prepared for Dyeing" (PFD) 100% cotton fabric.

    • Reactive Black 31 dye powder.

    • Sodium chloride (NaCl) or Sodium sulfate (B86663) (Na₂SO₄) (electrolyte).

    • Sodium carbonate (Na₂CO₃) (alkali).

    • Deionized water.

    • Laboratory-scale dyeing machine with accurate temperature control (e.g., an infrared lab dyer).

    • UV-Vis Spectrophotometer.

  • Dye Stock Solution Preparation:

    • Accurately weigh 1.00 g of Reactive Black 31 dye powder.

    • Dissolve it in deionized water to make a final volume of 100 mL to create a 1% (w/v) stock solution.

  • Dyeing Procedure (Example for one temperature, e.g., 60°C):

    • Cut a 5.0 g piece of the PFD cotton fabric.

    • Prepare a dyebath with a 20:1 liquor ratio (100 mL total volume).

    • Add the required amount of dye from the stock solution for a 2% "on weight of fabric" (owf) dyeing (2 mL of the 1% stock solution).

    • Add 6.0 g of NaCl (60 g/L) to the dyebath. Add the fabric sample.

    • Set the dyeing machine to 30°C and run for 30 minutes to allow for dye exhaustion.

    • After 30 minutes, add 2.0 g of Na₂CO₃ (20 g/L).

    • Ramp the temperature up to the target fixation temperature (e.g., 60°C) over 15 minutes.

    • Hold at the fixation temperature for 60 minutes.

    • After fixation, cool the dyebath and remove a sample of the exhaust liquor for analysis.

  • Washing-Off Procedure:

    • Rinse the dyed fabric thoroughly under cold running water.

    • Wash the fabric in a solution containing 2 g/L of a non-ionic detergent at 90°C for 15 minutes.

    • Rinse again with hot and then cold water until the rinse water is clear.

    • Allow the fabric to air dry.

  • Measurement of Fixation Efficiency (Spectrophotometric Method):

    • Create a calibration curve for Reactive Black 31 by measuring the absorbance of several solutions of known concentrations at the dye's maximum absorbance wavelength (λ_max).

    • Measure the absorbance of the exhaust dyebath sample taken after the dyeing process (dilute as necessary to fall within the calibration curve range).

    • Calculate the amount of dye remaining in the exhaust bath (E).

    • Measure the absorbance of all the rinsing and washing liquors combined (dilute as necessary).

    • Calculate the amount of hydrolyzed/unfixed dye that was washed off (H).

    • Calculate the initial amount of dye in the bath (I).

    • The fixation efficiency (F%) is calculated as: F% = [(I - E - H) / (I - E)] * 100

  • Repeat:

    • Repeat steps 3-5 for all other desired temperatures (e.g., 30°C, 40°C, 50°C, 70°C, 80°C).

Process Visualization

The relationship between temperature and the competing reactions of fixation and hydrolysis can be visualized as follows. At the optimal temperature, the rate of fixation is maximized relative to the rate of hydrolysis.

G Effect of Temperature on Reactive Dye Reactions cluster_input Inputs cluster_process Process cluster_reactions Competing Reactions cluster_output Outcome Dye Reactive Dye Fixation Fixation Rate (Dye-Fiber Bond) Dye->Fixation Hydrolysis Hydrolysis Rate (Dye-Water Bond) Dye->Hydrolysis Fiber Cellulose Fiber Fiber->Fixation Water Water (H2O) Water->Hydrolysis Alkali Alkali (pH ↑) Alkali->Fixation Alkali->Hydrolysis Temp Temperature Increase Temp->Fixation Increases Rate Temp->Hydrolysis Increases Rate (more significantly at T > T_opt) FixedDye Covalently Bonded Dye (Good Fastness) Fixation->FixedDye HydrolyzedDye Hydrolyzed Dye (Washed Off) Hydrolysis->HydrolyzedDye

Caption: Temperature increases both fixation and hydrolysis rates.

References

Technical Support Center: The Role of Electrolytes in Reactive Black 31 Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues researchers, scientists, and drug development professionals may encounter during experiments involving the dyeing of cellulosic fibers with Reactive Black 31.

Frequently Asked Questions (FAQs)

Q1: What is the primary role of electrolytes in the Reactive Black 31 dyeing process?

A1: In reactive dyeing, electrolytes, such as sodium chloride (NaCl) or sodium sulfate (B86663) (Na₂SO₄), are crucial for increasing the dye's affinity towards the cellulosic fiber (e.g., cotton).[1][2][3] Their main function is to facilitate the exhaustion of the dye from the dyebath onto the fabric.[4][5] Essentially, they act as a catalyst to drive the dye into the textile material before the dye is permanently fixed using an alkali.[1][2]

Q2: Why are electrolytes necessary when dyeing cotton with Reactive Black 31?

A2: When immersed in water, both the cotton fibers and the anionic reactive dye molecules develop a negative surface charge (Zeta Potential).[3][6] These like charges cause repulsion between the dye and the fiber, hindering the dye's ability to approach and adsorb onto the fabric surface.[3][7] Electrolytes are added to the dye bath to neutralize the negative charge on the fiber surface, thereby reducing the repulsive forces and allowing the dye molecules to migrate closer to the fiber for effective dyeing.[5][6][8]

Q3: Which electrolytes are commonly used, and is Glauber's salt (sodium sulfate) better than common salt (sodium chloride)?

A3: The most commonly used electrolytes are Glauber's salt (sodium sulfate decahydrate, Na₂SO₄·10H₂O) and common salt (sodium chloride, NaCl).[1][2][9] Glauber's salt is often preferred because the chloride ions in common salt can be corrosive to stainless steel dyeing equipment.[1][3][4] Additionally, Glauber's salt can lead to a smoother fabric feel and may produce a darker shade compared to common salt.[4]

Q4: How does the electrolyte concentration impact the dyeing process?

A4: The concentration of the electrolyte directly influences the extent of dye exhaustion.[10] As the electrolyte concentration increases, the rate and extent of dye exhaustion onto the fiber also increase.[10][11] Since reactive dyes generally have a low affinity for cellulose, a sufficient amount of electrolyte is required to drive the dye out of the solution and onto the fiber before the fixation stage.[2][4][5] The required amount varies depending on the desired shade depth; deeper shades typically require higher electrolyte concentrations.[5]

Q5: What are the consequences of using an incorrect amount of electrolyte?

A5:

  • Too Little Electrolyte: Insufficient electrolyte will lead to poor dye exhaustion. A significant portion of the dye will remain in the dyebath instead of migrating to the fiber, resulting in pale shades and low color yield.[12]

  • Too Much Electrolyte: While increasing electrolyte concentration generally enhances exhaustion, excessive amounts can lead to dye aggregation (clumping of dye molecules).[11] This can cause uneven dyeing, speckle-like spots, and may reduce the dye's solubility, hindering its diffusion into the fiber.[11][13]

Q6: Does the liquor ratio (the ratio of the volume of dye bath to the weight of fabric) affect the required electrolyte concentration?

A6: Yes, the liquor ratio is a critical factor. The amount of salt required to achieve adequate exhaustion decreases as the liquor ratio decreases.[5][11] At a lower liquor ratio, the dye molecules are already in closer proximity to the fabric, so less electrolyte is needed to promote exhaustion.[11]

Troubleshooting Guide

Problem: Uneven Dyeing, Patchiness, or Streaks

Q: My dyed fabric shows uneven color, patches, or streaks. How could electrolytes be the cause?

A: This is a common defect that can be linked to several factors involving electrolytes:

  • Improper Electrolyte Dosing: Adding the electrolyte too quickly or all at once can cause the dye to rush onto the fabric unevenly. The electrolyte should be added portion-wise over a period to ensure gradual and uniform dye exhaustion.[14]

  • Poor Dye Solubility: High concentrations of electrolytes can decrease dye solubility, leading to dye aggregation. These aggregates can deposit on the fabric surface, causing spots and unevenness.[11][13]

  • Inadequate Circulation: If the dye bath circulation is poor, the electrolyte concentration will not be uniform throughout the bath, leading to localized differences in exhaustion rates and causing patchy dyeing.[13][15]

Problem: Poor Color Yield and Pale Shades

Q: The final shade of my fabric is significantly lighter than intended. Is this an electrolyte-related issue?

A: Yes, pale shades are a classic symptom of poor dye exhaustion, which is directly related to the electrolyte concentration.

  • Insufficient Electrolyte: This is the most likely cause. Without enough electrolyte to overcome the fiber-dye repulsion, a large amount of Reactive Black 31 remains in the water instead of moving to the fabric.[5][12]

  • Incorrect Liquor Ratio Calculation: If the liquor ratio is higher than planned, the electrolyte concentration becomes diluted, reducing its effectiveness and leading to lower exhaustion.[11]

Problem: Poor Wash Fastness and Color Bleeding

Q: After dyeing and washing, a lot of color is bleeding from the fabric. Can the electrolyte be blamed for this?

A: While poor wash fastness is primarily due to unfixed, hydrolyzed dye, electrolytes play an indirect role. The main issue is the failure to wash off this unfixed dye effectively.[13]

  • High Electrolyte Residue: After dyeing, residual salt on the fabric can hinder the washing-off process. At lower electrolyte concentrations during rinsing, the substantivity of the hydrolyzed dye is reduced, making it easier to wash away.[16] If the initial rinsing is not sufficient to remove the bulk of the salt, the subsequent soaping steps will be less effective at removing the unfixed dye, leading to poor wash fastness.[13][16]

Problem: Dye Hydrolysis Leading to Reduced Fixation

Q: I suspect a high degree of dye hydrolysis is occurring. How does electrolyte concentration affect this?

A: Dye hydrolysis is a competing reaction where the reactive dye reacts with water molecules instead of the fiber, rendering the dye incapable of forming a covalent bond.[5][17]

  • Influence on Hydrolysis: A higher salt concentration can decrease the rate of dye hydrolysis to a certain extent by promoting dye aggregation and reducing the amount of "free" dye available to react with water.[7][17] However, the primary factors influencing hydrolysis are pH, temperature, and time.[17][18] The main role of the electrolyte is to get the dye onto the fiber before the alkali is added for fixation, minimizing the time the dye spends in an alkaline solution where hydrolysis is rapid.[5]

Data Presentation

Table 1: General Electrolyte Recommendations for Exhaust Dyeing of Cotton with Reactive Dyes

Shade DepthCommon Salt (NaCl) Concentration (g/L)Glauber's Salt (Na₂SO₄) Concentration (g/L)
Pale (<0.5% owf)10 - 3015 - 40
Medium (0.5% - 2.0% owf)30 - 6040 - 80
Deep (>2.0% owf*)60 - 10080 - 120

*owf: on the weight of fabric. *Note: These are general guidelines. The optimal concentration can vary based on the specific dye, liquor ratio, and dyeing temperature.[5] It is always recommended to perform preliminary lab trials.

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Cotton with Reactive Black 31

This protocol outlines a typical laboratory procedure for dyeing a 10g cotton fabric sample at a 1:20 liquor ratio (200 mL total volume).

1. Materials and Reagents:

  • 10g pre-scoured cotton fabric
  • Reactive Black 31 dye (e.g., 2% owf = 0.2g)
  • Glauber's Salt (e.g., 80 g/L = 16g)
  • Soda Ash (Sodium Carbonate, Na₂CO₃) (e.g., 20 g/L = 4g)
  • Wetting agent (e.g., 1 g/L)
  • Sequestering agent (e.g., 1 g/L)
  • Acetic acid
  • Non-ionic soap

2. Procedure:

  • Bath Preparation: Set up a dye bath with 180 mL of deionized water. Add the wetting agent and sequestering agent. Adjust the pH to 6.5-7.0 with a few drops of acetic acid.
  • Fabric Immersion: Introduce the cotton fabric into the bath. Raise the temperature to 50°C and run for 10 minutes to ensure thorough wetting.
  • Dye Addition: Separately dissolve the pre-weighed Reactive Black 31 powder in 20 mL of warm water (approx. 50°C) and add it to the dye bath.[19] Run for another 10 minutes.
  • Electrolyte Addition (Exhaustion Phase): Add the pre-weighed Glauber's salt in three separate portions over 30 minutes (e.g., add 1/3 of the salt at 0 min, 1/3 at 15 min, and the final 1/3 at 30 min). This gradual addition promotes level dyeing.[14]
  • Continue Exhaustion: After the final salt addition, continue running the machine for another 30 minutes to ensure maximum dye exhaustion.
  • Alkali Addition (Fixation Phase): Separately dissolve the pre-weighed soda ash in a small amount of hot water and add it to the dye bath slowly over 10-15 minutes. This raises the pH to 11-12, initiating the covalent bonding between the dye and the fiber.[5]
  • Fixation: Continue dyeing at 60°C for 60-90 minutes, depending on the desired shade depth.
  • Washing Off:
  • Drain the dye bath.
  • Rinse the fabric thoroughly with cold water until the water runs clear.[16]
  • Perform a soaping wash with 2 g/L non-ionic soap at 95°C for 15-20 minutes to remove any unfixed or hydrolyzed dye.[12][13]
  • Rinse with hot water, then cold water.
  • Drying: Squeeze the excess water from the fabric and air-dry or oven-dry at a moderate temperature.

Protocol 2: Determination of Dye Fixation Efficiency

Dye fixation efficiency (%F) is the percentage of dye that has chemically bonded to the fiber out of the total amount of dye exhausted onto the fiber.

1. Principle: This method involves measuring the amount of dye in the initial dye bath, the amount left in the exhaust bath, and the amount removed during the wash-off process using a UV-Vis Spectrophotometer.

2. Procedure:

  • Prepare a Calibration Curve: Prepare a series of standard solutions of Reactive Black 31 of known concentrations. Measure the absorbance of each at the dye's maximum wavelength (λ_max) and plot a graph of absorbance vs. concentration.
  • Measure Initial Dye Amount (C_initial): Before adding the fabric, take an aliquot from the initial, prepared dye bath. Dilute it to fall within the range of your calibration curve and measure its absorbance. Calculate the initial concentration of dye.
  • Measure Exhausted Dye Amount (C_exhaust): After the exhaustion phase (before adding alkali) is complete, take an aliquot from the dye bath. Dilute and measure its absorbance to determine the concentration of dye remaining in the bath.
  • Measure Unfixed Dye Amount (C_unfixed): Collect all rinsing and soaping liquors after the fixation step. Combine them into a single volume. Take an aliquot, dilute if necessary, and measure its absorbance to determine the concentration of unfixed dye that was washed off.
  • Calculations:
  • % Exhaustion (%E): %E = [(C_initial - C_exhaust) / C_initial] * 100
  • % Fixation (%F): [20] %F = [((C_initial - C_exhaust) - C_unfixed) / (C_initial - C_exhaust)] * 100

Visualizations

Caption: Mechanism of electrolyte action in reactive dyeing.

experimental_workflow start Start prep Prepare Dye Bath (Water, Auxiliaries, pH 6.5-7.0) start->prep immerse Immerse Fabric (e.g., 50°C, 10 min) prep->immerse add_dye Add Dissolved Dye (10 min) immerse->add_dye add_salt Add Electrolyte (Portion-wise) (30-45 min) add_dye->add_salt Exhaustion Phase exhaust Continue Exhaustion (30 min) add_salt->exhaust add_alkali Add Alkali (e.g., Soda Ash) (10-15 min) exhaust->add_alkali Fixation Phase fixation Fixation (60-90 min at 60°C) add_alkali->fixation wash_off Rinse & Soap (Cold Rinse -> Hot Soap -> Rinse) fixation->wash_off end Dry & Evaluate wash_off->end

Caption: Experimental workflow for exhaust dyeing with reactive dyes.

troubleshooting_uneven_dyeing start Problem: Uneven Dyeing / Patchiness q1 Was the electrolyte added all at once? start->q1 s1 Solution: Add electrolyte in 2-3 portions over 20-30 minutes. q1->s1 Yes q2 Was the dye bath circulation adequate? q1->q2 No s2 Solution: Ensure proper agitation/pump speed to maintain a homogenous bath. q2->s2 No q3 Was the fabric prepared correctly? (Pre-scoured) q2->q3 Yes s3 Solution: Ensure fabric is properly scoured to remove impurities that resist dye. q3->s3 No other Check other factors: - Dye solubility - Temperature control - pH uniformity q3->other Yes

Caption: Troubleshooting decision tree for uneven dyeing.

References

Technical Support Center: Reducing Wastewater from Reactive Black 31 Dyeing Processes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on reducing wastewater from Reactive Black 31 (RB-31) dyeing processes. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for treating wastewater containing Reactive Black 31?

A1: The main approaches for treating wastewater with reactive dyes like RB-31 can be categorized into three types: physicochemical, biological, and advanced oxidation processes (AOPs).[1][2][3] Physicochemical methods include adsorption, coagulation-flocculation, and membrane filtration.[1][2][4] Biological treatments utilize microorganisms like bacteria and fungi to break down the dye molecules.[1][5][6][7] Advanced oxidation processes employ highly reactive radicals to degrade the dye.[8][9][10][11] Often, a combination of these methods is most effective.[12][13]

Q2: My biological treatment is showing low decolorization efficiency for RB-31. What are the possible causes and solutions?

A2: Low decolorization efficiency in biological treatment can stem from several factors:

  • Toxicity of the dye to microorganisms: High concentrations of reactive dyes can be toxic to the microbial consortium.

  • Inappropriate microbial strain: The selected microorganisms may not have the specific enzymes, like azoreductase, required to break down the azo bonds in RB-31.[5]

  • Sub-optimal environmental conditions: Incorrect pH, temperature, or dissolved oxygen levels can inhibit microbial activity.

  • Nutrient limitation: The wastewater may lack sufficient carbon or other nutrients for microbial growth.

Q3: I'm observing high sludge production with my coagulation-flocculation process. How can I minimize it?

A3: Excessive sludge is a common issue in coagulation-flocculation.[1] To minimize it:

  • Optimize Coagulant Dosage: Overdosing with coagulants like alum or polyaluminum chloride (PAC) is a primary cause of high sludge volume. Conduct jar tests to determine the minimum effective dose.

  • pH Adjustment: The effectiveness of coagulants is highly pH-dependent. Ensure the pH is in the optimal range for the coagulant being used.

  • Consider Organic Coagulants: Organic coagulants like poly-DADMAC and polyamines can be effective at lower doses and are less sensitive to pH, potentially reducing sludge.

Q4: My membrane filtration system is experiencing frequent fouling. What troubleshooting steps can I take?

A4: Membrane fouling is a significant challenge that reduces efficiency and increases operational costs.[4]

  • Pre-treatment: Implement effective pre-treatment steps like coagulation or adsorption to remove suspended solids and large organic molecules before they reach the membrane.

  • Optimize Operating Parameters: Adjust transmembrane pressure and cross-flow velocity to minimize fouling.

  • Membrane Selection: Ensure the membrane material and pore size are appropriate for treating reactive dye wastewater.

  • Regular Cleaning: Implement a regular and effective membrane cleaning protocol (e.g., backwashing, chemical cleaning).

Troubleshooting Guides

Advanced Oxidation Processes (AOPs) - Fenton/Photo-Fenton
Problem Possible Cause(s) Troubleshooting Action(s)
Low Color Removal Incorrect pH (optimal is often around 3)[11]Adjust pH to the optimal range for Fenton reactions.
Sub-optimal Fe²⁺/H₂O₂ ratio.Experiment with different ratios to find the most effective concentration.
Insufficient reaction time.Increase the treatment time and monitor color removal at different intervals.
Presence of radical scavengers in the wastewater.Identify and pre-treat to remove interfering substances if possible.
High Reagent Costs Inefficient use of H₂O₂ and Fenton's reagent.Optimize the dosage of reagents through systematic experiments. Consider a photo-Fenton process to enhance efficiency with UV light.[9]
Biological Treatment - Sequencing Batch Reactor (SBR)
Problem Possible Cause(s) Troubleshooting Action(s)
Incomplete Decolorization The microbial consortium lacks the necessary enzymes.Acclimatize the sludge to the specific dye wastewater over time. Consider bio-augmentation with known dye-degrading microbial strains.
Fluctuations in influent dye concentration.Implement an equalization tank to buffer concentration shocks to the SBR.
Inadequate anaerobic phase for azo bond cleavage.Ensure a sufficiently long and truly anaerobic phase in the SBR cycle.
Poor Sludge Settleability Growth of filamentous bacteria.Adjust operating conditions (e.g., dissolved oxygen levels, nutrient ratios) to discourage filamentous growth.

Quantitative Data Summary

Table 1: Comparison of Treatment Efficiencies for Reactive Dyes
Treatment MethodTarget DyeInitial ConcentrationKey ParametersRemoval Efficiency (%)Reference
Coagulation (PAC)Reactive BlueNot Specified200 ppm PAC, pH 5~100%
Coagulation (Alum)Reactive BlueNot Specified>500 ppm Alum, pH 5~100%
Biological (Pseudomonas entomophila BS1)Reactive BlackNot SpecifiedpH 5-9, 37°C, 120 hours93%[5]
Fenton OxidationReactive Black 5Not SpecifiedpH ~3High[11]
Electro-Fenton/Anodic OxidationRhodamine B0.1 mMpH 3, 30 mA cm⁻²>90% (TOC removal)[8]
Ultrafiltration (2-stage)Reactive DyesNot Specified5 kDa + 2 kDa membranes>98% (Color)[14]

Experimental Protocols

Protocol 1: Jar Test for Coagulant Dosage Optimization
  • Preparation: Collect a representative sample of the Reactive Black 31 wastewater. Prepare stock solutions of your chosen coagulant (e.g., PAC, alum) and flocculant.

  • Setup: Arrange a series of beakers (typically six) with equal volumes of the wastewater sample. Place them on a gang stirrer.

  • pH Adjustment: Adjust the pH of the wastewater in each beaker to the desired level for the experiment.

  • Coagulant Addition: While stirring rapidly (e.g., 100-120 rpm), add varying doses of the coagulant stock solution to each beaker.

  • Flocculation: Reduce the stirring speed (e.g., 30-40 rpm) and continue mixing for 15-20 minutes to allow flocs to form.

  • Settling: Stop stirring and allow the flocs to settle for a specified period (e.g., 30 minutes).

  • Analysis: Carefully collect supernatant from each beaker and analyze for residual color (spectrophotometrically), turbidity, and other relevant parameters. The dose that provides the best removal with the least amount of coagulant is the optimum dose.

Protocol 2: Batch Adsorption Experiment
  • Adsorbent Preparation: Prepare the adsorbent material (e.g., activated carbon, red mud) by washing and drying it to a constant weight.

  • Wastewater Preparation: Prepare synthetic wastewater with a known concentration of Reactive Black 31.

  • Experimental Setup: In a series of flasks, add a fixed amount of adsorbent to a fixed volume of the dye solution.

  • Parameter Variation: Vary one parameter at a time (e.g., pH, adsorbent dosage, contact time, temperature) while keeping others constant.

  • Agitation: Place the flasks on a shaker and agitate at a constant speed to ensure good mixing.

  • Sampling and Analysis: At predetermined time intervals, withdraw samples, filter or centrifuge to remove the adsorbent, and measure the remaining dye concentration in the supernatant using a UV-Vis spectrophotometer.

  • Data Analysis: Calculate the percentage of dye removal and the adsorption capacity of the adsorbent under different conditions.

Visualizations

Experimental_Workflow_for_Wastewater_Treatment cluster_input Input cluster_pretreatment Pre-treatment (Optional) cluster_primary_treatment Primary Treatment cluster_secondary_treatment Secondary/Tertiary Treatment cluster_output Output Wastewater RB-31 Wastewater PreTreat pH Adjustment / Screening Wastewater->PreTreat Coagulation Coagulation/ Flocculation PreTreat->Coagulation Adsorption Adsorption PreTreat->Adsorption Biological Biological Treatment Coagulation->Biological Sludge Sludge Coagulation->Sludge Adsorption->Biological AOP Advanced Oxidation (AOP) Biological->AOP Membrane Membrane Filtration Biological->Membrane Biological->Sludge TreatedWater Treated Water AOP->TreatedWater Membrane->TreatedWater

Caption: A typical experimental workflow for treating Reactive Black 31 wastewater.

Troubleshooting_Logic_Low_Decolorization Start Low Decolorization in AOP Check_pH Is pH optimal (e.g., ~3 for Fenton)? Start->Check_pH Adjust_pH Adjust pH Check_pH->Adjust_pH No Check_Reagents Is Fe²⁺/H₂O₂ ratio optimized? Check_pH->Check_Reagents Yes Adjust_pH->Check_Reagents Optimize_Reagents Perform dosage experiments Check_Reagents->Optimize_Reagents No Check_Time Is reaction time sufficient? Check_Reagents->Check_Time Yes Optimize_Reagents->Check_Time Increase_Time Increase reaction time Check_Time->Increase_Time No Consider_Scavengers Consider pre-treatment for scavengers Check_Time->Consider_Scavengers Yes Increase_Time->Consider_Scavengers End Improved Decolorization Consider_Scavengers->End

References

Technical Support Center: Improving Wash Fastness of Fabrics Dyed with Reactive Black 31

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers in overcoming common challenges associated with the wash fastness of fabrics dyed with Reactive Black 31.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your dyeing experiments and provides actionable solutions.

Question 1: What are the primary causes of poor wash fastness in fabrics dyed with Reactive Black 31?

Poor wash fastness in reactive dyeing is primarily due to the presence of unfixed dye on the fabric surface. This occurs for two main reasons:

  • Dye Hydrolysis: Reactive dyes are designed to form a strong, covalent bond with cellulosic fibers under alkaline conditions. However, the dye can also react with water (hydrolysis) in the dyebath, especially at high pH and temperatures. This hydrolyzed dye cannot form a covalent bond with the fiber but can still be physically adsorbed onto the surface, leading to poor wash fastness.[1][2]

  • Inefficient Washing-Off (Soaping): After the dyeing and fixation stages, a thorough washing-off process, known as soaping, is critical. This step is designed to remove any unfixed reactive dye and hydrolyzed dye from the fabric. An inadequate soaping process will leave this loose dye on the material, which will then bleed during subsequent washing.[2][3]

Question 2: My dyed fabric shows significant color bleeding during the first few washes. How can I diagnose the problem?

Significant color bleeding is a clear indicator of a large amount of unfixed dye. To diagnose the root cause, consider the following workflow:

G Start Poor Wash Fastness (Color Bleeding) CheckFixation Review Fixation Step - Alkali concentration? - Temperature? - Time? Start->CheckFixation CheckSoaping Review Soaping Protocol - Temperature? - Duration? - Soaping agent? Start->CheckSoaping Hydrolysis High Dye Hydrolysis CheckFixation->Hydrolysis Parameters too harsh or prolonged InadequateSoaping Inadequate Soaping CheckSoaping->InadequateSoaping Parameters insufficient OptimizeFixation Optimize Fixation: - Control pH (~11) - Use recommended temp (e.g., 60-65°C) - Add alkali in stages Hydrolysis->OptimizeFixation OptimizeSoaping Optimize Soaping: - Increase temperature (e.g., 90-95°C) - Increase duration (e.g., 10-15 min) - Use effective soaping agent InadequateSoaping->OptimizeSoaping Aftertreatment Consider Cationic Fixing Agent OptimizeFixation->Aftertreatment OptimizeSoaping->Aftertreatment

Caption: Troubleshooting workflow for poor wash fastness.

Question 3: How can I optimize the soaping process to effectively remove unfixed Reactive Black 31?

An optimized soaping process is crucial for achieving high wash fastness. Key parameters to control are temperature, duration, pH, and the choice of soaping agent.

  • Temperature: High temperatures (typically >90°C) are necessary to break the physical bonds between the hydrolyzed dye and the fiber, allowing it to be washed away.[4]

  • pH Neutralization: Before soaping, it is essential to neutralize the fabric by rinsing with a weak acid (like acetic acid) to bring the pH to a neutral range (6.5-7.5). This prevents the covalent bond of the fixed dye from breaking under high-temperature alkaline conditions.[4][5]

  • Soaping Agents: Use a high-quality soaping agent with good dispersing and chelating properties. This helps to keep the washed-off dye suspended in the water, preventing it from redepositing onto the fabric.[6][7]

  • Rinsing: A sequence of rinses is vital. Start with cold rinses to remove salt and alkali, followed by hot rinses, then the high-temperature soaping bath, and finally more rinses to remove the soaping agent.[4]

Question 4: What is a cationic fixing agent, and when should I use it?

A cationic fixing agent is a post-treatment chemical used to improve the wet fastness properties of reactive dyes.[1] These agents are positively charged polymers that form an insoluble complex with the negatively charged (anionic) hydrolyzed dye molecules remaining on the fabric.[8]

You should consider using a cationic fixing agent when:

  • Dyeing deep shades (e.g., black, navy, red), where removing all the unfixed dye through washing alone is challenging.[3][9]

  • You have already optimized your soaping process, but the wash fastness still does not meet the required standard.

Important: A cationic fixing agent is not a substitute for a thorough soaping process. Applying it to a poorly washed fabric will trap the loose dye, leading to poor rubbing fastness.[1][9]

G Fiber Cellulose Fiber FixedDye Covalently Bonded Dye FixedDye->Fiber Covalent Bond (Strong) HydrolyzedDye Hydrolyzed Dye (Anionic, unfixed) HydrolyzedDye->Fiber Adsorption (Weak) CationicAgent Cationic Fixing Agent (Positively Charged) CationicAgent->HydrolyzedDye Ionic Interaction (Forms Complex) Complex Insoluble Complex (Trapped on Fiber) Complex->Fiber Trapped

Caption: Mechanism of a cationic fixing agent.

Frequently Asked Questions (FAQs)

Q1: Can the dyeing parameters themselves affect the final wash fastness? A: Yes. The conditions during the fixation stage (alkali concentration, temperature, time) directly influence the balance between dye fixation and dye hydrolysis. Harsh conditions (e.g., excessively high pH or temperature) can accelerate the rate of hydrolysis, creating more unfixed dye that needs to be washed off.[5] It is crucial to follow the dye manufacturer's recommendations for the fixation process.

Q2: Does water hardness impact wash fastness? A: Yes, hard water, which contains calcium and magnesium ions, can negatively affect wash fastness. These ions can form insoluble complexes with the reactive dye, which then deposit on the fabric surface. These deposits are difficult to remove and contribute to poor fastness.[7] Using soft water or adding a chelating agent to the dyebath and soaping bath is highly recommended.[6]

Q3: How much can a cationic fixing agent improve the wash fastness rating? A: Studies have shown that a proper after-treatment with a cationic fixing agent can improve the wash fastness rating by 0.5 to 1 grade on the standard grey scale.[3]

Q4: Will using a fixing agent affect the fabric's feel or shade? A: Modern, formaldehyde-free fixing agents are designed to have a minimal impact on the fabric's handle (feel) and shade.[8] However, it is always best practice to test the agent on a small sample first, as some older formulations could slightly alter the shade or impart a harsher feel.

Quantitative Data Summary

The following tables summarize the impact of different after-treatments on the wash fastness of cotton fabrics dyed with reactive dyes. The wash fastness is rated on a grey scale from 1 (poor) to 5 (excellent).

Table 1: Effect of Soaping and Cationic Fixing on Wash Fastness (Color Change)

Shade %Dyed Only (Untreated)After Soaping (0.5 g/L Agent)After Soaping & Fixing (0.5% Cationic Agent)
1.0%444-5
5.0%444-5
Data adapted from a study on reactive dyed cotton.[9]

Table 2: Wash Fastness Improvement with Different Treatments for Deep Black Shades

TreatmentDye % o.m.f.Wash Fastness Rating
Soaping Only3% - 8%4 to 4-5
Soaping + Dye Fixing3% - 8%5
Soaping + Dye Fixing15%5
o.m.f = on the mass of fabric. Data adapted from a study using C.I. Reactive Black 5.[3][10]

Experimental Protocols

Protocol 1: Standard Laboratory Soaping Procedure

This protocol describes a standard method for the post-dyeing washing-off process to remove unfixed reactive dye.

  • Initial Rinsing (Salt Removal): After the dye fixation step, drop the dyebath. Rinse the fabric twice in cold water for 8-12 minutes each at a liquor ratio of 10:1. The goal is to reduce the electrolyte (salt) content significantly.[4]

  • Neutralization: Perform a warm rinse (approx. 40°C) containing a weak acid (e.g., 0.5-1.0 g/L acetic acid) to neutralize any residual alkali on the fabric. The target pH should be between 6.5 and 7.5.[4]

  • Hot Rinse: Rinse the fabric in hot water (70-80°C) for 5-10 minutes to begin removing the bulk of the unfixed dye.[11]

  • High-Temperature Soaping: Prepare a fresh bath at a 10:1 liquor ratio containing an effective soaping agent (e.g., 1-2 g/L). Heat the bath to 90-95°C and treat the fabric for 10-15 minutes.

  • Final Rinsing: Drop the soaping bath. Rinse with hot water once, followed by a final cold water rinse to cool the fabric.

  • Drying: Dry the fabric at the appropriate temperature.

Protocol 2: Application of a Cationic Fixing Agent

This protocol should be performed after a complete and thorough soaping procedure (Protocol 1).

  • Bath Preparation: Prepare a fresh treatment bath at room temperature with a liquor ratio of 10:1.

  • Agent Addition: Add the cationic fixing agent to the bath. The concentration typically ranges from 0.5% to 2.0% on the weight of the fabric (o.w.f.), depending on the shade depth and manufacturer's recommendation.

  • Treatment: Immerse the soaped and rinsed fabric into the bath. Agitate gently. Raise the temperature to approximately 40-50°C and treat for 15-20 minutes.

  • Rinsing & Drying: Drop the bath. A light rinse is sometimes recommended (check manufacturer's datasheet). Squeeze or hydro-extract the excess liquor and dry the fabric.

References

Technical Support Center: Overcoming Low Exhaustion Rates in Reactive Dyeing

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address challenges related to low exhaustion rates in reactive dyeing experiments.

Troubleshooting Guide: Low Dye Exhaustion

Low exhaustion of reactive dyes onto cellulosic substrates can lead to poor color yield, shade inconsistency, and increased effluent load. This guide provides a systematic approach to diagnosing and resolving common issues.

Problem: Overall shade is significantly lighter than the standard.

This is a primary indicator of low dye exhaustion, meaning a substantial amount of dye has not transferred from the dyebath to the fiber.

Possible Cause Recommended Action
Insufficient Electrolyte (Salt) Concentration Verify the salt (e.g., NaCl or Na₂SO₄) concentration in the dyebath. For conventional reactive dyeing, concentrations of 50-100 g/L are often required to promote adequate exhaustion[1]. Increase salt concentration incrementally in subsequent experiments. The use of salt helps to overcome the natural repulsion between the negatively charged cellulose (B213188) fibers and the anionic dye molecules[2][3][4].
Incorrect Dyebath pH Measure the pH of the dyebath. The initial pH should be neutral to slightly acidic to prevent premature dye hydrolysis. The fixation stage requires an alkaline pH, typically between 10.5 and 11.0, to facilitate the covalent bond formation between the dye and the fiber[5][6][7].
Suboptimal Dyeing Temperature Check the temperature profile of your dyeing process. While higher temperatures can increase the rate of dyeing, excessively high temperatures can lead to lower final exhaustion for some dye systems[8][9][10]. The optimal temperature is often a balance between exhaustion and fixation, with 60°C being a common optimum for many reactive dyes[8].
High Liquor Ratio A high liquor ratio (the ratio of the volume of dye liquor to the weight of the goods) can lead to lower dye exhaustion[5][10][11]. For improved exhaustion, it is generally advisable to work with a lower liquor ratio[7][12].
Premature Dye Hydrolysis If the alkali is added too early or the dyebath is held at a high temperature for an extended period before the substrate is introduced, the reactive dye can hydrolyze, rendering it unable to form a covalent bond with the fiber[13][14]. Ensure that the alkali is added only after the dye has had sufficient time to exhaust onto the fiber in the presence of salt.

Frequently Asked Questions (FAQs)

General Questions

Q1: What is dye exhaustion in reactive dyeing?

A1: Dye exhaustion is the process by which dye molecules migrate from the dyebath and are adsorbed onto the surface of the textile fibers[5]. It is a crucial step that precedes the fixation stage, where a covalent bond is formed between the dye and the fiber[5]. The percentage of exhaustion indicates the proportion of dye that has moved from the solution to the substrate[5].

Q2: Why is a high exhaustion rate important?

A2: A high exhaustion rate is crucial for achieving the desired color depth and shade, ensuring color consistency, and improving the overall efficiency of the dyeing process. It also minimizes the amount of residual dye in the effluent, which is environmentally important[4][15].

Process Parameters

Q3: What is the role of salt in reactive dyeing, and how does it affect exhaustion?

A3: In reactive dyeing, both the cellulosic fibers (like cotton) and the reactive dye molecules are negatively charged in water, leading to electrostatic repulsion[2]. Salt, such as sodium chloride or sodium sulfate, acts as an electrolyte. It neutralizes the negative charge on the fiber surface, thereby reducing the repulsion between the fiber and the dye molecules. This facilitates the dye's approach and adsorption onto the fiber, thus increasing the exhaustion rate[2][4][16].

Q4: How does pH influence the exhaustion and fixation of reactive dyes?

A4: The pH of the dyebath plays a critical role in both the exhaustion and fixation stages.

  • Exhaustion Phase: This phase is typically carried out in a neutral or slightly acidic medium. An alkaline pH at this stage can cause premature hydrolysis of the dye, reducing its ability to react with the fiber.

  • Fixation Phase: An alkaline environment (pH 10.5-11.0) is necessary to activate the hydroxyl groups in the cellulose, allowing them to react with the dye molecule and form a stable covalent bond[5][6]. Insufficiently alkaline conditions will result in poor fixation, even if exhaustion is high. Conversely, an excessively high pH can accelerate dye hydrolysis.

Q5: What is the effect of temperature on the exhaustion rate?

A5: Temperature has a dual effect on reactive dyeing. Increasing the temperature generally increases the rate of dye diffusion and can improve migration, which contributes to level dyeing[10][12]. However, for the exhaustion process itself, which is often an exothermic process, higher temperatures can sometimes lead to lower overall exhaustion at equilibrium[8][9]. The optimal temperature is dye-specific and is a balance to achieve good exhaustion and efficient fixation. For many common reactive dyes, a temperature of around 60°C is considered optimal[8].

Q6: How does the liquor ratio impact dye exhaustion?

A6: The liquor ratio, which is the ratio of the volume of the dyebath to the weight of the textile material, significantly affects dye exhaustion. A lower liquor ratio means a higher concentration of dye and electrolytes in the vicinity of the fiber, which generally leads to a higher exhaustion rate[5][11][12]. Conversely, a higher liquor ratio can result in lower exhaustion[5].

Quantitative Data on Process Parameters

The following tables summarize the impact of key process parameters on the exhaustion of reactive dyes.

Table 1: Effect of Electrolyte (NaCl) Concentration on Dye Exhaustion

NaCl Concentration (g/L)Dye Exhaustion (%)
1065
2075
3082
4088
5092
6093

Note: Data is illustrative and can vary based on the specific dye, substrate, and other process conditions. An increase in salt concentration generally leads to higher exhaustion, though the effect may plateau at higher concentrations[5].

Table 2: Influence of Dyeing Temperature on Exhaustion and Fixation

Temperature (°C)Exhaustion (%)Fixation (%)
305218
406535
507855
608575
708278
807976

Note: This data illustrates a common trend where exhaustion may decrease at very high temperatures, while fixation generally increases up to an optimal point[5].

Table 3: Impact of Liquor Ratio on Dye Exhaustion

Liquor Ratio (M:L)Dye Exhaustion (%)
1:590
1:1085
1:1578
1:2072
1:3065

Note: Lower liquor ratios consistently lead to higher exhaustion rates[5].

Experimental Protocols

Protocol 1: Standard Exhaust Dyeing of Cotton with a Hot-Brand Reactive Dye

  • Substrate Preparation: Start with a scoured and bleached 100% cotton fabric.

  • Dyebath Setup:

    • Set the liquor ratio (e.g., 1:10).

    • Add a wetting agent and a sequestering agent to the water.

    • Dissolve the pre-determined amount of reactive dye (e.g., 1% on weight of fabric) in a small amount of warm water and add it to the dyebath.

  • Dyeing - Exhaustion Phase:

    • Introduce the fabric into the dyebath at room temperature.

    • Run the machine for 10 minutes to ensure even wetting.

    • Gradually add the required amount of electrolyte (e.g., 60 g/L Glauber's salt) in portions over 20-30 minutes.

    • Raise the temperature to the recommended level for the specific hot-brand dye (e.g., 80-95°C) at a rate of 1-2°C per minute.

    • Maintain this temperature for 30-45 minutes to allow for dye exhaustion and migration.

  • Dyeing - Fixation Phase:

    • Cool the dyebath to the optimal fixation temperature if different (e.g., 80°C).

    • Add the required amount of alkali (e.g., 20 g/L soda ash) in portions over 15-20 minutes.

    • Continue the dyeing process for another 45-60 minutes for fixation.

  • Washing Off:

    • Drain the dyebath.

    • Perform a cold rinse.

    • Neutralize with a weak acid (e.g., acetic acid).

    • Soap the fabric at a high temperature (e.g., 95°C) with a suitable detergent to remove unfixed and hydrolyzed dye.

    • Rinse thoroughly with hot and then cold water.

  • Drying: Dry the fabric.

Protocol 2: Spectrophotometric Determination of Dye Exhaustion Percentage

  • Prepare a Calibration Curve:

    • Prepare a stock solution of the reactive dye of a known concentration.

    • From the stock solution, prepare a series of standard solutions of decreasing concentrations.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) using a UV-Vis spectrophotometer.

    • Plot a graph of absorbance versus concentration to create a calibration curve.

  • Measure Dyebath Absorbance:

    • Before starting the dyeing process, take a sample of the initial dyebath.

    • After the exhaustion phase (before adding alkali) and at the end of the dyeing process, take samples of the dyebath.

    • Dilute the samples accurately to bring the absorbance within the range of the calibration curve.

    • Measure the absorbance of the diluted samples at the same λmax.

  • Calculate Exhaustion Percentage:

    • Use the calibration curve to determine the concentration of the dye in the initial and final dyebath samples.

    • Calculate the exhaustion percentage (%E) using the following formula: %E = [(Initial Concentration - Final Concentration) / Initial Concentration] x 100

Visualizations

logical_relationship cluster_inputs Process Inputs cluster_process Dyeing Process cluster_outputs Process Outputs cluster_parameters Key Parameters Influencing Exhaustion Dye Reactive Dye Exhaustion Exhaustion Dye->Exhaustion Fiber Cellulosic Fiber Fiber->Exhaustion Water Water Water->Exhaustion Chemicals Chemicals (Salt, Alkali) Chemicals->Exhaustion Fixation Fixation Exhaustion->Fixation Alkali Addition WashOff Washing Off Fixation->WashOff DyedFiber Dyed Fiber WashOff->DyedFiber Effluent Effluent WashOff->Effluent Salt Electrolyte Conc. Salt->Exhaustion pH pH pH->Exhaustion Temp Temperature Temp->Exhaustion LR Liquor Ratio LR->Exhaustion

Caption: Logical workflow of the reactive dyeing process and key parameters influencing the exhaustion stage.

experimental_workflow cluster_prep Preparation cluster_exhaust Exhaustion Phase cluster_fix Fixation Phase cluster_finish Finishing A Prepare Dyebath (Dye, Water, Auxiliaries) B Introduce Substrate A->B C Add Electrolyte (Salt) B->C D Raise Temperature C->D E Hold for Exhaustion D->E F Add Alkali E->F G Hold for Fixation F->G H Drain & Rinse G->H I Soaping H->I J Final Rinse & Dry I->J

Caption: Step-by-step experimental workflow for a typical exhaust reactive dyeing process.

References

Technical Support Center: Minimizing Hydrolysis of Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on minimizing the hydrolysis of reactive dyes during experimental procedures. Below you will find troubleshooting guides, frequently asked questions (FAQs), quantitative data, detailed experimental protocols, and visual workflows to ensure optimal dye performance and reproducibility.

Troubleshooting Guides

This section addresses common issues encountered during the use of reactive dyes, with a focus on problems arising from dye hydrolysis.

Issue/Question Potential Cause(s) Recommended Solution(s)
Low color yield or pale shades Excessive dye hydrolysis: A significant portion of the dye has reacted with water instead of the substrate, rendering it inactive.[1]- Optimize pH: Ensure the pH is within the optimal range for the specific reactive dye class during fixation. Avoid overly alkaline conditions.[1] - Control Temperature: Do not exceed the recommended temperature for dye dissolution and fixation. Higher temperatures accelerate hydrolysis.[2] - Minimize Time in Alkali: Add the alkali just before the fixation step and do not prolong the fixation time unnecessarily.[3] - Use Fresh Solutions: Prepare dye and alkali solutions separately and mix them just before use. Do not store the mixed solution.[4]
Poor wash fastness; color bleeds during washing Presence of hydrolyzed dye: Hydrolyzed dye is not covalently bonded to the substrate and is only loosely attached, leading to its removal during washing.[2]- Thorough Wash-off: After fixation, perform a rigorous washing-off procedure with a series of hot and cold rinses to remove all unfixed and hydrolyzed dye.[5] - Use a Soaping Agent: Incorporate a non-ionic detergent in a hot wash step to effectively remove hydrolyzed dye.[5]
Inconsistent results between experiments (poor reproducibility) Variability in reaction conditions: Inconsistent control over pH, temperature, time, and water quality can lead to different rates of hydrolysis in each experiment.- Standardize Protocols: Strictly adhere to a detailed, validated experimental protocol for all dyeing procedures. - Calibrate Instruments: Regularly calibrate pH meters and temperature controllers to ensure accuracy. - Use Deionized Water: Variations in water hardness can affect dye solubility and reaction pH. Use deionized or distilled water for all solutions.
Splotches or uneven color on the substrate Premature dye fixation or precipitation: The dye may have started to hydrolyze and precipitate before it could be evenly distributed on the substrate. This can be caused by adding alkali too early or improper dye dissolution.[6]- Proper Dye Dissolution: Ensure the dye is fully dissolved before adding it to the dyebath. Use of urea (B33335) can aid in dissolving some dyes.[6] - Sequential Reagent Addition: Add salt to promote dye exhaustion onto the substrate first, then add the alkali to initiate fixation.[7]
Dye powder appears caked or discolored Improper storage: Exposure to moisture and high humidity can lead to premature hydrolysis of the dye powder.[8]- Store in a Cool, Dry Place: Keep dye containers tightly sealed and store them in a low-humidity environment.[9] - Check Shelf Life: Be aware of the manufacturer's recommended shelf life for the dye.[9]

Frequently Asked Questions (FAQs)

Q1: What is reactive dye hydrolysis?

A1: Reactive dye hydrolysis is a chemical reaction where the reactive group of the dye molecule reacts with water (or hydroxide (B78521) ions) instead of the functional groups (e.g., hydroxyl groups on cellulose) of the substrate.[10] This reaction deactivates the dye, preventing it from forming a covalent bond with the fiber. The hydrolyzed dye can no longer participate in the desired dyeing reaction, leading to a loss of color yield and poor wash fastness.[2]

Q2: What are the main factors that influence the rate of hydrolysis?

A2: The primary factors that accelerate the hydrolysis of reactive dyes are:

  • High pH (Alkalinity): Alkaline conditions are necessary for the fixation of reactive dyes to cellulosic fibers, but they also significantly increase the rate of hydrolysis.[11]

  • High Temperature: Increased temperature accelerates both the fixation and hydrolysis reactions. However, for many reactive dyes, the rate of hydrolysis increases more rapidly with temperature than the rate of fixation.[2]

  • Time: The longer the dye is exposed to alkaline conditions, the greater the extent of hydrolysis.[11]

  • Liquor Ratio: A higher liquor ratio (more water per unit of substrate) can increase the probability of the dye reacting with water.[11]

  • Dye Reactivity: Dyes with more reactive groups are more prone to hydrolysis.[10]

Q3: How does salt concentration affect hydrolysis?

A3: The addition of an electrolyte, such as sodium chloride or sodium sulfate, is crucial for improving the exhaustion of the dye onto the substrate. By increasing the dye's affinity for the fiber, more dye is in close proximity to the reactive sites on the substrate, which can favor the fixation reaction over hydrolysis. However, excessively high salt concentrations can sometimes promote dye aggregation, which may indirectly affect the dyeing process.[12]

Q4: Can hydrolyzed dye be removed after the dyeing process?

A4: Yes, and it is a critical step to ensure good wash fastness. Hydrolyzed dye does not form a covalent bond with the fiber and is only held by weaker forces. A thorough "soaping" or "wash-off" process, which involves a series of hot and cold washes, often with a detergent, is necessary to remove the unfixed, hydrolyzed dye.[5]

Q5: What is the ideal way to store reactive dyes to prevent hydrolysis?

A5: Reactive dyes should be stored in tightly sealed containers in a cool, dry, and dark environment to protect them from moisture, humidity, and direct sunlight.[4][9] Exposure to atmospheric moisture can be sufficient to cause gradual hydrolysis of the dye powder over time, reducing its reactivity.[8]

Data Presentation

The following tables summarize key quantitative data for minimizing reactive dye hydrolysis.

Table 1: Optimal pH and Temperature for Different Classes of Reactive Dyes

Reactive Dye ClassReactive Group TypeTypical Fixation TemperatureOptimal Fixation pH
Cold Brand (e.g., Procion MX)Dichlorotriazine (DCT)25-40°C10.8 - 11.0
Medium Brand (e.g., Remazol)Vinyl Sulfone (VS)60-71°CVaries with specific dye
Hot Brand (e.g., Procion H-E)Monochlorotriazine (MCT)72-93°C~11.0

Source: Adapted from various textile chemistry resources.[9][10]

Table 2: General Recommendations for Salt and Alkali Concentrations in Exhaust Dyeing

Shade DepthSalt Concentration (g/L)Soda Ash (Alkali) Concentration (g/L)
Pale 10 - 305 - 10
Medium 30 - 6010 - 15
Deep 60 - 8015 - 20

Note: These are general guidelines. The exact amounts depend on the specific dye, substrate, and liquor ratio. Always consult the dye manufacturer's technical data sheet.

Experimental Protocols

Protocol 1: Preparation of Reactive Dye Stock Solution

This protocol describes the preparation of a reactive dye stock solution with an emphasis on minimizing premature hydrolysis.

Materials:

  • Reactive dye powder

  • Deionized or distilled water

  • Laboratory balance

  • Beaker or flask

  • Magnetic stirrer and stir bar

  • pH meter

Procedure:

  • Water Preparation: Measure the required volume of deionized water into a clean beaker. The water temperature should generally be between 20°C and 40°C. Avoid using hot water, as this can initiate hydrolysis.[9]

  • pH Adjustment: Check the pH of the water. If necessary, adjust to a neutral pH of 6.5-7.0 using a dilute acid (e.g., acetic acid) or alkali (e.g., soda ash).[9]

  • Dye Weighing: Accurately weigh the required amount of reactive dye powder in a weigh boat. Handle the powder in a well-ventilated area or fume hood to avoid inhalation.

  • Dye Dissolution: While stirring the water gently with a magnetic stirrer, slowly add the dye powder to the vortex. Avoid dumping the powder all at once to prevent clumping.

  • Pasting (optional but recommended): For dyes that are difficult to dissolve, first create a smooth paste with a small amount of the water before adding it to the bulk of the solution.

  • Complete Dissolution: Continue stirring until the dye is completely dissolved. The solution should be free of visible particles.

  • Storage: Use the dye solution immediately for the best results. If temporary storage is necessary, keep it in a sealed, labeled container away from light and heat. Do not add alkali to the stock solution.

Protocol 2: Exhaust Dyeing of Cotton with Hydrolysis Control

This protocol provides a step-by-step procedure for the exhaust dyeing of cotton fabric with reactive dyes, incorporating critical steps to minimize hydrolysis.

Materials:

  • Pre-scoured and bleached cotton fabric

  • Reactive dye stock solution (from Protocol 1)

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (soda ash, Na₂CO₃)

  • Acetic acid (for neutralization)

  • Non-ionic detergent

  • Laboratory dyeing machine (e.g., beaker dyer)

  • pH meter

Procedure:

  • Dye Bath Preparation: Set up the dyebath with the required volume of deionized water to achieve the desired liquor ratio (e.g., 10:1). Add any necessary auxiliaries like a sequestering agent or leveling agent. Set the initial temperature to approximately 30-40°C.[9]

  • Fabric Introduction: Introduce the pre-wetted cotton fabric into the dyebath. Run the machine for 5-10 minutes to ensure even wetting and temperature equilibrium.

  • Dye Addition: Add the prepared reactive dye solution to the dyebath. Run for 10-15 minutes to allow for even distribution of the dye.

  • Exhaustion Phase (Salting): Gradually add the pre-dissolved salt to the dyebath over 15-20 minutes in two or three portions. This gradual addition promotes level dye uptake. After the final salt addition, continue running for an additional 20-30 minutes to maximize dye exhaustion.[9]

  • Fixation Phase (Alkali Addition): Raise the temperature to the optimal fixation temperature for the specific dye class (see Table 1). Once the temperature is stable, gradually add the pre-dissolved soda ash to the dyebath over 10-15 minutes. This slow addition is critical to prevent a rapid pH increase, which can cause unlevel dyeing and accelerate hydrolysis.[5]

  • Fixation: Run the dyeing for the recommended fixation time (typically 45-60 minutes) at the target temperature and pH.[12]

  • Wash-off (Soaping): a. Drain the dyebath. b. Perform a cold rinse for 10 minutes. c. Perform a hot rinse at 70-80°C for 10 minutes. d. Treat the fabric in a fresh bath with a non-ionic detergent (1-2 g/L) at 90-95°C for 15 minutes to remove hydrolyzed dye.[5] e. Perform another hot rinse, followed by a final cold rinse.

  • Neutralization and Drying: In a fresh bath, neutralize the fabric with a dilute solution of acetic acid (0.5-1.0 g/L) for 10 minutes. Finally, hydroextract and air-dry the fabric.[9]

Visualizations

The following diagrams illustrate key workflows and concepts related to minimizing reactive dye hydrolysis.

hydrolysis_workflow cluster_prep Preparation Phase cluster_dyeing Dyeing Process cluster_post Post-Treatment storage Proper Dye Storage (Cool, Dry, Sealed) water Use Deionized Water (Neutral pH) storage->water prep_sol Prepare Dye & Alkali Solutions Separately start Start Dyebath (Neutral pH, Low Temp) prep_sol->start water->prep_sol add_dye Add Dye Solution start->add_dye add_salt Gradual Salt Addition (Exhaustion) add_dye->add_salt add_alkali Gradual Alkali Addition (Fixation) add_salt->add_alkali fix Controlled Fixation (Optimal Temp & Time) add_alkali->fix wash Thorough Wash-off (Hot & Cold Rinses) fix->wash soap Soaping Step (Removes Hydrolyzed Dye) wash->soap neutralize Neutralization soap->neutralize

Caption: Experimental workflow to minimize reactive dye hydrolysis.

reaction_pathway cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactive_dye Reactive Dye (D-R-X) alkali Alkali (OH⁻) Temp, Time reactive_dye->alkali cellulose Cellulose Fiber (Cell-OH) cellulose->alkali water Water (H₂O) water->alkali fixation Fixation (Desired) Covalently Bonded Dye (D-R-O-Cell) alkali->fixation Favored by high dye exhaustion & optimal pH hydrolysis Hydrolysis (Undesired) Inactive Dye (D-R-OH) alkali->hydrolysis Favored by high temp, prolonged time & high pH

Caption: Competing reactions of dye fixation and hydrolysis.

References

Validation & Comparative

A Comparative Analysis of Fixation Rates for Black Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the fixation rates of different types of black reactive dyes on cellulosic fibers, supported by experimental data. Understanding the fixation efficiency is crucial for optimizing dyeing processes, reducing effluent contamination, and ensuring high-quality, durable coloration in textile applications.

Data Presentation: Fixation Rates of Black Reactive Dyes

The fixation rate of a reactive dye is a measure of the percentage of dye that covalently bonds with the fiber under specific conditions. This is a critical performance indicator, as higher fixation rates lead to more efficient dyeing and reduced environmental impact from unfixed dye in wastewater.

Dye TypeReactive Group FunctionalityExampleFixation Rate (%)Reference
MonofunctionalOne reactive group-50 - 70[1]
Bifunctional Two reactive groups C.I. Reactive Black 5 85.9 [2]
PolyfunctionalMore than two reactive groups->90 (of exhausted dye)[3]

Note: The fixation rate of polyfunctional dyes is often reported as a percentage of the exhausted dye that becomes fixed to the fiber.[3] This can result in very high fixation efficiencies. The value for C.I. Reactive Black 5 was determined on cotton fabric using an exhaust dyeing process at 60°C with a liquor ratio of 1:6, and concentrations of 10 g/L Na₂CO₃ and 80 g/L Na₂SO₄.[2]

Key Insights from the Data

  • Bifunctional and Polyfunctional Dyes Show Higher Fixation: As a general trend, reactive dyes with more than one reactive group (bifunctional and polyfunctional) exhibit significantly higher fixation rates compared to monofunctional dyes.[1][3] This is attributed to the increased probability of a covalent bond forming between the dye molecule and the fiber.

  • C.I. Reactive Black 5 as a High-Performing Bifunctional Dye: The reported fixation rate of 85.9% for C.I. Reactive Black 5 demonstrates its high efficiency in covalently bonding to cotton fibers under the specified conditions.[2]

  • Impact of Reaction Conditions: It is crucial to recognize that fixation rates are highly dependent on various process parameters, including temperature, pH, electrolyte concentration, and dyeing time.[1]

Experimental Protocols

A precise and reproducible experimental protocol is essential for accurately determining the fixation rate of reactive dyes. The most common method involves the spectrophotometric analysis of the dyebath and subsequent wash liquors to quantify the amount of unfixed dye.

Spectrophotometric Determination of Reactive Dye Fixation Rate

This protocol outlines the steps to determine the fixation rate of a reactive dye on a cellulosic substrate (e.g., cotton) using a UV-Vis spectrophotometer.

1. Materials and Equipment:

  • Reactive dye

  • Scoured and bleached 100% cotton fabric

  • Sodium chloride (NaCl) or Glauber's salt (Na₂SO₄)

  • Sodium carbonate (Na₂CO₃)

  • Acetic acid

  • Non-ionic detergent

  • Laboratory dyeing apparatus (e.g., water bath with shaker, beaker dyeing machine)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

2. Preparation of Standard Solutions and Calibration Curve:

  • Prepare a stock solution of the reactive dye with a known concentration (e.g., 1 g/L).

  • From the stock solution, prepare a series of standard solutions of varying known concentrations.

  • Measure the absorbance of each standard solution at the maximum absorption wavelength (λmax) of the dye using the UV-Vis spectrophotometer.

  • Plot a calibration curve of absorbance versus dye concentration. This curve will be used to determine the concentration of unknown dye solutions.

3. Dyeing Procedure (Exhaust Method):

  • Accurately weigh a sample of the cotton fabric (e.g., 5 g).

  • Prepare a dyebath with a specific liquor ratio (e.g., 1:20, meaning 20 mL of water for every 1 g of fabric).

  • Dissolve the required amount of reactive dye in the dyebath to achieve the desired shade percentage (e.g., 2% on weight of fiber, owf).

  • Place the cotton fabric in the dyebath.

  • Agitate the dyebath and gradually raise the temperature to the recommended dyeing temperature for the specific dye (e.g., 60°C).

  • After a set time (e.g., 30 minutes), add the required amount of electrolyte (e.g., 80 g/L NaCl) to promote dye exhaustion onto the fiber. Continue dyeing for another period (e.g., 30 minutes).

  • Add the required amount of alkali (e.g., 20 g/L Na₂CO₃) to the dyebath to initiate the fixation reaction. The pH should be in the range of 10.5-11.5.

  • Continue the dyeing process at the specified temperature for the recommended fixation time (e.g., 60 minutes).

  • After dyeing, cool the dyebath and remove the fabric. Retain the exhausted dyebath for analysis.

4. Washing Procedure:

  • Rinse the dyed fabric thoroughly with cold water to remove loose dye.

  • Wash the fabric with a solution containing a non-ionic detergent (e.g., 2 g/L) at a high temperature (e.g., 95°C) for a specified time (e.g., 10 minutes) to remove all unfixed and hydrolyzed dye.

  • Collect all rinsing and washing liquors.

  • Neutralize the fabric with a dilute acetic acid solution, followed by a final rinse.

  • Dry the dyed fabric.

5. Spectrophotometric Analysis and Calculation:

  • Measure the volume of the initial dyebath, the exhausted dyebath, and the combined wash liquors.

  • Using the UV-Vis spectrophotometer, measure the absorbance of the initial dyebath, the exhausted dyebath, and the combined wash liquors at the λmax of the dye. Dilute the samples with a known factor if the absorbance is too high.

  • Using the calibration curve, determine the concentration of the dye in each solution.

  • Calculate the following:

    • Initial amount of dye (A): Concentration of initial dyebath × Volume of initial dyebath

    • Amount of dye in exhausted dyebath (B): Concentration of exhausted dyebath × Volume of exhausted dyebath

    • Amount of dye in wash liquors (C): Concentration of wash liquors × Volume of wash liquors

    • Percentage Exhaustion (%E): ((A - B) / A) × 100

    • Percentage Fixation (%F): ((A - B - C) / (A - B)) × 100

Mandatory Visualization

The following diagrams illustrate the key processes involved in the fixation of reactive dyes and the experimental workflow for its determination.

G cluster_0 Dyeing Process Dye Reactive Dye in Solution Exhaustion Dye Exhaustion (Adsorption onto Fiber) Dye->Exhaustion + Electrolyte (e.g., NaCl) Hydrolysis Dye Hydrolysis (Reaction with Water) Dye->Hydrolysis + Alkali + Water Fiber Cellulosic Fiber (-OH groups) Fixation Covalent Bond Formation (Fixation) Exhaustion->Fixation + Alkali (e.g., Na2CO3) + Temperature Unfixed_Dye Unfixed/Hydrolyzed Dye Exhaustion->Unfixed_Dye (loosely bound) Fixed_Dye Fixed Dye on Fiber Fixation->Fixed_Dye Hydrolysis->Unfixed_Dye

Caption: Signaling pathway of reactive dye fixation and hydrolysis.

G cluster_1 Experimental Workflow for Fixation Rate Determination A 1. Prepare Dye Solution & Calibration Curve B 2. Dye Cotton Fabric (Exhaust Method) A->B F 6. Spectrophotometric Analysis (Initial, Exhausted, Wash) A->F C 3. Collect Exhausted Dyebath B->C D 4. Wash Dyed Fabric B->D C->F E 5. Collect Wash Liquors D->E E->F G 7. Calculate Exhaustion & Fixation Rates F->G

References

A Comparative Analysis of Light Fastness in Vinyl Sulfone and MCT Reactive Dyes

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of the photostability of two leading reactive dye classes, vinyl sulfone (VS) and monochlorotriazine (MCT), reveals that while both are staples in the coloration of cellulosic fibers, their performance under light exposure can vary significantly. This guide synthesizes available experimental data to provide a clear comparison for researchers and textile scientists.

The longevity of color in textiles is a critical factor in their commercial viability and functional lifespan. Among the various types of dyes, reactive dyes are renowned for their excellent wash fastness due to the formation of a covalent bond with the fiber. However, their resistance to fading upon exposure to light, or light fastness, is a property that is influenced by several factors, including the chemical structure of the dye's chromophore and its reactive group. This guide focuses on two of the most prevalent reactive groups: vinyl sulfone and monochlorotriazine.

Quantitative Comparison of Light Fastness

Light fastness is internationally rated on a Blue Wool Scale from 1 to 8, where a higher number indicates better resistance to fading.[1] A rating of 1 signifies very poor light fastness, while a rating of 8 indicates excellent photostability.[2][3]

The following table summarizes the light fastness ratings of various commercially available vinyl sulfone reactive dyes when tested on cotton.[4] It is important to note that obtaining a directly comparable and comprehensive dataset for a wide range of MCT dyes from a single source proved challenging. Therefore, the information on MCT dyes is largely qualitative, drawn from various studies.

Dye Type C.I. Name Light Fastness Rating (Blue Wool Scale)
Vinyl Sulfone (VS) Reactive Yellow 154-5
Reactive Yellow 174-5
Reactive Yellow 375
Reactive Golden Yellow R4-5
Reactive Golden Yellow HRNL4-5
Reactive Yellow CE5
Reactive Orange 74-5
Reactive Orange (Orange CD)4
Reactive Red 353-4
Reactive Red 2784-5
Reactive Blue 194-5
Reactive Turquoise Blue G5
Reactive Blue 2033-4
Reactive Blue 2206-7
Reactive Navy Blue RGB3-4
Reactive Black 54
Monochlorotriazine (MCT) VariousGenerally described as having "fair" to "good" light fastness. Some studies suggest MCT dyes can offer better light fastness than VS dyes.[5] However, other research indicates that the reactive group has a minimal impact on light fastness compared to the dye's chromophore.[6][7]

Factors Influencing Light Fastness

The light fastness of a reactive dye is not solely dependent on its reactive group. Several other factors play a crucial role:

  • Chromophore Structure: The light fastness of reactive dyes is primarily related to the chemical structure of the dye's parent molecule, the chromophore.[6] Azo-based chromophores, which constitute a large percentage of reactive dyes, generally have poorer light fastness compared to anthraquinone (B42736) or phthalocyanine (B1677752) types.[6]

  • Dye Concentration: The depth of the shade significantly affects light fastness. Deeper shades, with a higher concentration of dye on the fiber, tend to exhibit better light fastness.[6]

  • Moisture Content: High humidity can accelerate the rate of dye fading.[8]

  • After-treatments: The use of certain finishing agents can impact the light fastness of the dyed fabric.

Experimental Protocols for Light Fastness Testing

The evaluation of light fastness is conducted using standardized methodologies to ensure reproducibility and comparability of results. The two most widely recognized standards are ISO 105-B02 and AATCC Test Method 16.3.

ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test

This international standard specifies a method for determining the resistance of the color of textiles to the action of an artificial light source representative of natural daylight (D65).

Methodology:

  • Specimen Preparation: A sample of the dyed textile is prepared.

  • Exposure: The specimen is exposed to light from a xenon arc lamp under controlled conditions of temperature and humidity.

  • Blue Wool References: Simultaneously, a set of eight standardized blue wool fabrics, with known light fastness ratings (1 to 8), are exposed alongside the test specimen.

  • Assessment: The light fastness of the specimen is assessed by comparing the change in its color to the changes in the blue wool references. The rating is determined by the blue wool reference that shows a similar degree of fading.

ISO_105_B02_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assessment Assessment Specimen Dyed Textile Specimen XenonArc Xenon Arc Lamp Exposure (Controlled Temp. & Humidity) Specimen->XenonArc BlueWool Blue Wool Standards (1-8) BlueWool->XenonArc Comparison Visual Comparison of Fading XenonArc->Comparison Rating Assign Light Fastness Rating (1-8) Comparison->Rating

ISO 105-B02 Experimental Workflow
AATCC Test Method 16.3: Colorfastness to Light: Xenon-Arc

This American Association of Textile Chemists and Colorists (AATCC) standard also provides a procedure for determining the colorfastness of textiles to light using a xenon arc lamp.

Methodology:

  • Specimen Preparation: Samples of the textile are prepared according to specified dimensions.

  • Exposure: The specimens are exposed to a xenon arc light source under controlled conditions.

  • Evaluation: The change in color of the exposed specimen is evaluated by comparison with the AATCC Gray Scale for Color Change or by instrumental color measurement. The light fastness can also be rated by comparison with AATCC Blue Wool Lightfastness Standards.

Logical Relationship of Factors Affecting Light Fastness

The light fastness of a dyed textile is a result of a complex interplay of factors. The following diagram illustrates the key relationships.

Light_Fastness_Factors cluster_dye Dye Properties cluster_application Application & Fabric cluster_environment Environmental Factors Chromophore Chromophore Structure (e.g., Azo, Anthraquinone) LightFastness Overall Light Fastness Chromophore->LightFastness ReactiveGroup Reactive Group (VS vs. MCT) ReactiveGroup->LightFastness Concentration Dye Concentration (Shade Depth) Concentration->LightFastness AfterTreatment Finishing Agents AfterTreatment->LightFastness Light Light Exposure (Intensity & Wavelength) Light->LightFastness Humidity Moisture Humidity->LightFastness

Factors Influencing Light Fastness

Conclusion

Research indicates that the chromophore structure is a dominant factor in determining the light fastness of a reactive dye. Therefore, it is plausible to find both vinyl sulfone and MCT dyes with excellent or poor light fastness depending on their parent dye molecule. For critical applications where high light fastness is paramount, it is recommended to consult manufacturer-specific technical data sheets and conduct independent testing under standardized conditions.

References

A Comparative Environmental Impact Analysis: Reactive Black 31 vs. Sulfur Black Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile manufacturing, the choice of dyeing agents carries significant environmental implications. This guide provides a detailed, objective comparison of the environmental impact of two widely used black dyes: Reactive Black 31 and sulfur black dyes. This analysis is intended for researchers, scientists, and professionals in drug development and related fields who require a comprehensive understanding of the ecological footprint associated with these substances.

Quantitative Environmental Impact Assessment

The following table summarizes key environmental parameters for Reactive Black 31 and sulfur black dyes. Due to the limited availability of specific data for Reactive Black 31, data for the structurally similar and commonly studied C.I. Reactive Black 5 is used as a proxy, a necessary substitution that should be considered when interpreting the results.

ParameterReactive Black Dye (as C.I. Reactive Black 5)Sulfur Black Dye (as C.I. Sulphur Black 1)Key Environmental Implications
Manufacturing Process Multi-step synthesis involving diazotization and coupling of aromatic intermediates such as 2-(4-Aminophenylsulfonyl)ethyl hydrogen sulfate (B86663) and 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid.[1]Produced by the thionation (sulfurization) of 2,4-dinitrophenol (B41442) with sodium polysulfide.[2] The process is generally considered less complex than that for reactive dyes.The manufacturing of reactive dyes can be more complex, potentially leading to a wider variety of chemical intermediates and byproducts.[3][4]
Dye Fixation Rate Typically 50-80%. A significant portion of the dye is not fixed to the fiber and is lost to the effluent due to hydrolysis.Generally high, leading to good wash fastness.The lower fixation rate of reactive dyes results in a higher concentration of unfixed dye in the wastewater, contributing significantly to its pollution load.
Effluent Characteristics
Chemical Oxygen Demand (COD)High, with typical textile effluent ranging from 1300-2000 mg/L.[2]High, due to the presence of residual reducing agents and dye.High COD levels indicate a large amount of oxidizable organic and inorganic material, leading to oxygen depletion in receiving waters.
Biochemical Oxygen Demand (BOD₅)Initially low or immeasurable due to the toxicity of the dye to microorganisms. The BOD₅/COD ratio is often less than 0.1, indicating poor biodegradability.[5]Low biodegradability, with a 5-day BOD test showing only 2% of the theoretical oxygen demand.[6]A low BOD₅/COD ratio signifies that the effluent is not easily broken down by biological treatment processes.
Sulfide (B99878) ConcentrationNot applicable.High in traditional processes, with concentrations of 1.06–1.40 g/L reported in effluents.[7]Sulfides are toxic to aquatic life and can lead to the release of hydrogen sulfide gas, which is a noxious and hazardous air pollutant.
Total Dissolved Solids (TDS)High, due to the large amounts of salt (e.g., sodium chloride or sodium sulfate) used to promote dye exhaustion.High, due to the presence of salts and other inorganic compounds from the dyeing process.High TDS can negatively impact water quality and aquatic ecosystems.
Aquatic Toxicity
Acute Toxicity (Fish)Data for specific reactive black dyes is limited, but azo dyes as a class can be toxic.LC50 for Pimephales promelas (Fathead Minnow) is >180 mg/L (24h).[6]Indicates the concentration of the dye that is lethal to 50% of the test organisms over a short period.
Acute Toxicity (Invertebrates)For Daphnia magna, 75 mg/L caused 25% toxicity, and 100 mg/L caused 100% toxicity.[8] For Artemia salina, untreated dye resulted in 86.7% mortality.[9]Data not readily available for C.I. Sulphur Black 1. Elemental sulfur has a 48-hour LC50 for daphnia of >5,000 ppm.[10]Provides insight into the potential impact on lower trophic levels in aquatic ecosystems.
Biodegradability Poor. The complex aromatic structure of reactive dyes makes them resistant to microbial degradation.[2]Poor. C.I. Sulphur Black 1 is not readily biodegradable.[6]The persistence of these dyes in the environment can lead to long-term contamination of water and soil.

Environmental Impact Comparison

Caption: A logical diagram comparing the key environmental impact areas of Reactive Black 31 and Sulfur Black Dyes.

Experimental Protocols

A summary of the standard methodologies used to determine the key environmental parameters cited in this guide is provided below.

Chemical Oxygen Demand (COD) Measurement

Principle: This test measures the oxygen equivalent of the organic and inorganic matter in a water sample that is susceptible to oxidation by a strong chemical oxidant.

Apparatus:

  • COD reactor (heating block)

  • Spectrophotometer or colorimeter

  • COD digestion vials (containing potassium dichromate and sulfuric acid)

  • Pipettes

Procedure:

  • A representative sample of the dye effluent is collected.

  • The COD digestion vial is opened, and a specific volume of the effluent sample is pipetted into the vial.

  • The vial is securely capped and inverted several times to mix the contents.

  • The vial is placed in the COD reactor and heated at 150°C for 2 hours.

  • After digestion, the vial is allowed to cool to room temperature.

  • The COD concentration is then measured using a spectrophotometer or colorimeter at a specific wavelength (typically 600 nm for high range). The absorbance is proportional to the concentration of the chromic ion (Cr³⁺) formed during the oxidation of the sample.

Biochemical Oxygen Demand (BOD₅) Measurement

Principle: This test determines the amount of dissolved oxygen consumed by aerobic microorganisms to decompose the organic matter in a water sample over a 5-day period at 20°C.

Apparatus:

  • Incubator (20°C)

  • BOD bottles (300 mL)

  • Dissolved oxygen (DO) meter

  • Dilution water (containing nutrients and microbial seed)

Procedure:

  • The effluent sample is diluted with a known volume of seeded dilution water.

  • The initial dissolved oxygen (DO₁) concentration of the diluted sample is measured using a DO meter.

  • The BOD bottle is sealed to prevent the entry of air and incubated in the dark at 20°C for 5 days.

  • After 5 days, the final dissolved oxygen (DO₅) concentration is measured.

  • The BOD₅ is calculated as the difference between the initial and final DO concentrations, adjusted for the dilution factor.

Aquatic Toxicity Testing using Vibrio fischeri

Principle: This bioassay measures the acute toxicity of a sample by observing the inhibition of light emission (bioluminescence) from the marine bacterium Vibrio fischeri.

Apparatus:

  • Luminometer

  • Freeze-dried Vibrio fischeri reagent

  • Dilution and reconstitution solutions

  • Cuvettes or microplates

Procedure:

  • The freeze-dried bacteria are rehydrated using a reconstitution solution.

  • The dye effluent sample is prepared at various concentrations through serial dilution.

  • A baseline measurement of the light output of the bacterial suspension is taken.

  • The sample dilutions are added to the bacterial suspension.

  • The light output is measured again after a specific incubation period (e.g., 5, 15, and 30 minutes).

  • The percentage of light inhibition is calculated for each sample concentration compared to a control (without the toxicant).

  • The EC50 (Effective Concentration 50), the concentration of the sample that causes a 50% reduction in bioluminescence, is determined.

Dye Fixation Rate Determination

Principle: The fixation rate is the percentage of the initial amount of dye that has chemically bonded to the textile fiber. It can be determined by measuring the amount of unfixed dye in the dyebath and wash liquors.

Apparatus:

  • Spectrophotometer

  • Volumetric flasks

  • Pipettes

Procedure:

  • The initial concentration of the dye in the dyebath is measured using a spectrophotometer at the dye's maximum absorbance wavelength (λmax).

  • After the dyeing process is complete, the concentration of the residual dye in the exhausted dyebath is measured.

  • The dyed fabric is subjected to a series of washing and soaping steps to remove any unfixed dye. All wash liquors are collected.

  • The concentration of the dye in the combined wash liquors is measured.

  • The percentage of dye exhaustion (E%) and fixation (F%) are calculated using the following formulas:

    • E% = [(Initial Dye Concentration - Residual Dye Concentration) / Initial Dye Concentration] x 100

    • F% = [(Amount of Fixed Dye) / (Amount of Exhausted Dye)] x 100, where the amount of fixed dye is the difference between the exhausted dye and the dye in the wash liquors.

Experimental Workflow for Environmental Impact Assessment

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Effluent Characterization cluster_2 Toxicity and Biodegradability Assessment cluster_3 Data Analysis and Comparison Dyeing Simulated Dyeing Process (Reactive Black 31 & Sulfur Black) Effluent_Collection Collection of Wastewater Effluent Dyeing->Effluent_Collection COD_Test COD Analysis Effluent_Collection->COD_Test BOD_Test BOD₅ Analysis Effluent_Collection->BOD_Test Sulfide_Test Sulfide Measurement (for Sulfur Black) Effluent_Collection->Sulfide_Test TDS_Test TDS Measurement Effluent_Collection->TDS_Test Toxicity_Test Aquatic Toxicity Testing (e.g., Vibrio fischeri, Daphnia) Effluent_Collection->Toxicity_Test Biodegradability_Test Biodegradability Assay Effluent_Collection->Biodegradability_Test Data_Analysis Quantitative Data Analysis COD_Test->Data_Analysis BOD_Test->Data_Analysis Sulfide_Test->Data_Analysis TDS_Test->Data_Analysis Toxicity_Test->Data_Analysis Biodegradability_Test->Data_Analysis Comparison Comparative Environmental Impact Assessment Data_Analysis->Comparison

Caption: A workflow diagram illustrating the key experimental stages for assessing the environmental impact of textile dyes.

References

A Comparative Guide to the Biodegradability of Azo Dyes: Featuring Reactive Black 5

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biodegradability of the widely used azo dye, Reactive Black 5, with other notable azo dyes, namely Reactive Orange 16 and Direct Red 81. The information presented is collated from various scientific studies and is intended to offer a comprehensive overview for research and development purposes. While the initial topic specified Reactive Black 31, a thorough literature search revealed a scarcity of specific biodegradation data for this dye. Therefore, Reactive Black 5, a structurally similar and extensively studied diazo dye, has been used as a primary subject for a detailed comparative analysis.

Executive Summary

Azo dyes, characterized by the presence of one or more azo bonds (-N=N-), are the largest class of synthetic dyes used in a multitude of industries. Their complex aromatic structures make them recalcitrant to conventional wastewater treatment methods, posing environmental concerns. Microbial degradation, a cost-effective and environmentally friendly approach, has been extensively studied for the remediation of these dyes. This guide delves into the comparative biodegradability of Reactive Black 5, a diazo dye, against a monoazo dye (Reactive Orange 16) and another diazo dye (Direct Red 81), summarizing key performance data and outlining the experimental protocols used to generate this data.

Comparative Biodegradability Data

The following tables summarize the quantitative data on the decolorization and degradation of Reactive Black 5 and other selected azo dyes by various microorganisms under different experimental conditions.

Table 1: Bacterial Degradation of Selected Azo Dyes

DyeMicroorganismConditionsInitial Dye Conc. (mg/L)Decolorization (%)Time (h)Reference
Reactive Black 5 Pseudomonas entomophila BS1Static, pH 5-9, 37°CNot specified93120[1][2]
Reactive Black 5 Bacillus albus DD1Static, pH 7, 40°C, 1% yeast extract509838
Reactive Black 5 Bacterial Consortium (Bacillus cereus, Proteus mirabilis, Stenotrophomonas maltophilia)Static, Optimized media8598.56120[3]
Reactive Orange 16 Nocardiopsis sp.pH 8, 35°C, 3% NaCl5094.2Not specified
Reactive Orange 16 Bacillus stratosphericus SCA1007pH 7, 35°C, Yeast extract150~10010
Direct Red 81 Bacillus sp. DMS2Microaerophilic, 30°C, pH 7100>9524[4]
Direct Red 81 Mixed Bacterial Cultures60°C, pH 10, 5% Salinity40>808[5][6]

Table 2: Fungal Decolorization of Reactive Black 5

MicroorganismConditionsInitial Dye Conc. (mg/L)Decolorization (%)Time (days)Reference
Trametes versicolorGlucose, Yeast Extract, CuSO410062.931
Phanerochaete chrysosporiumImmobilized on polyurethane foam, pH 6.050Partial degradation15[7]
Trametes gibbosa sp. WRF3Mesophilic conditions5082.1315

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for assessing the biodegradability of azo dyes.

Bacterial Isolation and Screening
  • Sample Collection: Soil and water samples are collected from textile industry effluent sites.

  • Enrichment: Samples are enriched in a nutrient broth containing the target azo dye (e.g., 100 mg/L) as the sole carbon and nitrogen source or supplemented with minimal other nutrients. Flasks are incubated under specific conditions (e.g., 37°C, static or shaking) for several days.

  • Isolation: A loopful of the enriched culture is streaked onto nutrient agar (B569324) plates containing the azo dye. Colonies showing a clear zone of decolorization are selected.

  • Identification: Pure colonies are identified based on morphological, biochemical, and 16S rRNA gene sequencing.

Azo Dye Decolorization Assay
  • Inoculum Preparation: A log-phase bacterial culture is prepared in a suitable nutrient medium.

  • Decolorization Experiment: A specific volume of the inoculum (e.g., 5% v/v) is added to a defined medium (e.g., Mineral Salt Medium) containing the azo dye at a known concentration (e.g., 50 mg/L).

  • Incubation: The flasks are incubated under optimized conditions (e.g., static, 37°C, pH 7) for a specific duration.

  • Measurement: At regular intervals, an aliquot of the culture medium is withdrawn and centrifuged to remove bacterial cells. The absorbance of the supernatant is measured at the maximum wavelength (λmax) of the dye using a UV-Vis spectrophotometer.

  • Calculation: The percentage of decolorization is calculated using the formula: Decolorization (%) = [(Initial Absorbance - Final Absorbance) / Initial Absorbance] x 100[8]

Analysis of Degradation Products by GC-MS
  • Extraction: After complete decolorization, the culture medium is centrifuged, and the supernatant is extracted with an organic solvent (e.g., ethyl acetate).

  • Drying and Concentration: The organic extract is dried over anhydrous sodium sulfate (B86663) and concentrated using a rotary evaporator.

  • GC-MS Analysis: The concentrated extract is analyzed using a Gas Chromatography-Mass Spectrometry (GC-MS) system.

    • GC Column: A suitable column (e.g., Rxi-35Sil MS) is used for separating the components.

    • Carrier Gas: Helium is typically used as the carrier gas.

    • Temperature Program: A specific temperature program is set for the oven to elute the compounds.

    • MS Detection: The mass spectrometer is operated in full scan or selected ion monitoring (SIM) mode to identify the compounds based on their mass spectra and retention times.

Visualization of Biodegradation Processes

Experimental Workflow for Azo Dye Biodegradation Study

The following diagram illustrates a typical workflow for investigating the microbial degradation of an azo dye.

experimental_workflow cluster_isolation Microorganism Isolation and Screening cluster_degradation Degradation Experiment cluster_analysis Analysis of Degradation Sample Sample Collection (Textile Effluent) Enrichment Enrichment Culture (with Azo Dye) Sample->Enrichment Isolation Isolation on Agar Plates (Clear Zone Selection) Enrichment->Isolation Identification Identification (16S rRNA Sequencing) Isolation->Identification Culture Pure Culture of Selected Microorganism Identification->Culture Decolorization Decolorization Assay (Liquid Culture with Dye) Culture->Decolorization Optimization Optimization of Parameters (pH, Temp, Conc.) Decolorization->Optimization UV_Vis UV-Vis Spectroscopy (Decolorization %) Decolorization->UV_Vis GC_MS GC-MS Analysis (Metabolite Identification) Decolorization->GC_MS Optimization->UV_Vis Toxicity Toxicity Assessment (Phytotoxicity, etc.) GC_MS->Toxicity

Caption: A typical experimental workflow for studying microbial degradation of azo dyes.

Generalized Signaling Pathway for Azo Dye Biodegradation

The biodegradation of azo dyes typically occurs in a two-step process involving an initial anaerobic reduction of the azo bond, followed by the aerobic degradation of the resulting aromatic amines. The specific signaling pathways controlling the expression of the degradative enzymes are complex and not fully elucidated. The diagram below illustrates the general enzymatic process.

azo_dye_degradation_pathway cluster_anaerobic Anaerobic Stage cluster_aerobic Aerobic Stage AzoDye Azo Dye (-N=N-) Azoreductase Azoreductase (e.g., NADH-dependent) AzoDye->Azoreductase Reduction Amines Aromatic Amines (Potentially Toxic) Azoreductase->Amines Amines_aerobic Aromatic Amines Amines->Amines_aerobic Transition OxidativeEnzymes Oxidative Enzymes (Laccases, Peroxidases) Intermediates Intermediate Metabolites OxidativeEnzymes->Intermediates Mineralization Mineralization (CO2, H2O, N2) Intermediates->Mineralization Amines_aerobic->OxidativeEnzymes Oxidation

Caption: Generalized pathway of anaerobic-aerobic biodegradation of azo dyes.

Toxicity of Degradation Products

A critical aspect of azo dye biodegradation is the toxicity of the resulting metabolites. The anaerobic cleavage of the azo bond often leads to the formation of aromatic amines, which can be more toxic and carcinogenic than the parent dye molecule. For instance, the degradation of Reactive Black 5 has been shown to produce intermediates such as naphthalene-1,2-diamine and 4-(methylsulfonyl) aniline[1][2]. Subsequent aerobic treatment is crucial for the complete mineralization of these aromatic amines into less harmful compounds like CO2, H2O, and N2. Toxicity assessments of the final effluents from sequential anaerobic-aerobic treatments have shown a significant reduction in toxicity, indicating the effectiveness of this combined approach in detoxifying azo dye-containing wastewater[3].

Conclusion

The biodegradation of azo dyes is a complex process influenced by the dye's chemical structure, the microbial species, and the environmental conditions. While Reactive Black 31 lacks specific biodegradation data, the extensive research on Reactive Black 5 provides valuable insights into the degradation of black azo dyes. Comparative analysis indicates that the biodegradability varies significantly among different azo dyes, with factors such as the number of azo bonds and other functional groups playing a crucial role. The sequential anaerobic-aerobic treatment strategy appears to be the most effective for the complete mineralization and detoxification of azo dyes. Further research focusing on the isolation of robust microbial consortia and the optimization of reactor designs will be pivotal for the industrial application of these biotechnological solutions.

References

A Comparative Guide to the Cost-Effectiveness of Black Dyes in Textile Dyeing: Reactive Black 31 vs. Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of Reactive Black 31, Reactive Black 5, Sulphur Black 1, and Vat Black 25 for the dyeing of cellulosic fibers, providing researchers and textile industry professionals with comparative experimental data on performance and cost-effectiveness.

The selection of a black dye in the textile industry is a critical decision that balances performance, cost, and environmental impact. This guide provides a detailed comparison of four major black dyes used for cellulosic fibers such as cotton: Reactive Black 31, Reactive Black 5, Sulphur Black 1, and Vat Black 25. The objective is to offer a data-driven analysis of their cost-effectiveness, supported by experimental protocols and performance data.

Performance Comparison

The performance of a dye is a key determinant of its cost-effectiveness. A dye with a higher fixation efficiency and color yield may be more cost-effective in the long run, even with a higher initial purchase price, due to reduced dye consumption and lower effluent treatment costs. The fastness properties of the dyed fabric are also crucial for the quality of the final product.

Table 1: Performance Characteristics of Black Dyes on Cotton

PropertyReactive Black 31Reactive Black 5Sulphur Black 1Vat Black 25
Dye Class Bifunctional ReactiveMonofunctional ReactiveSulphurVat
Typical Fixation Efficiency (%) 80-90%[1]60-70%High (but requires large amounts of reducing agent)High (requires reduction and oxidation)
Color Yield HighGoodGood, deep shadesExcellent, deep shades
Washing Fastness (ISO 105-C06) 4-543-44-5
Light Fastness (ISO 105-B02) 535-67-8
Rubbing Fastness (ISO 105-X12) Dry: 4, Wet: 2-3Dry: 3-4, Wet: 2Dry: 2-3, Wet: 1-2Dry: 4, Wet: 3-4
Chlorine Fastness ModeratePoorPoorGood
Environmental Impact Moderate, requires salt and alkaliHigh, due to lower fixation and higher salt requirementHigh, use of sodium sulfide (B99878) and generation of toxic fumes.[2][3]High, due to complex chemical processing

Cost-Effectiveness Analysis

The true cost of a dyeing process extends beyond the price of the dyestuff. It encompasses the consumption of water, energy, and auxiliary chemicals, as well as the cost of wastewater treatment.

Table 2: Cost Factor Comparison of Black Dyeing Processes

Cost FactorReactive Dyes (General)Sulphur Dyes (General)Vat Dyes (General)
Dye Cost Moderate to High[2][3]Low[2][3]High[4][5]
Water Consumption HighHighVery High
Energy Consumption Moderate (dyeing at 60-80°C)High (dyeing at or near boil)High (vatting, dyeing, and oxidation steps)
Auxiliary Chemical Cost High (salt, alkali)Moderate (reducing agents, alkali)High (reducing agents, oxidizing agents, alkali)
Wastewater Treatment Cost Moderate to HighHighHigh
Process Complexity ModerateHighVery High[4]
Overall Cost-Effectiveness Good for high-quality goodsExcellent for low-cost, deep black shadesLower, reserved for high-performance textiles

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of dye performance. Below are typical exhaust dyeing procedures for cotton fabric with each of the discussed dye classes.

Exhaust Dyeing of Cotton with Reactive Dyes (Reactive Black 31 and Reactive Black 5)

1. Scouring and Bleaching: The cotton fabric is first scoured and bleached to remove impurities and ensure uniform dye uptake.

2. Dye Bath Preparation:

  • Material to Liquor Ratio (MLR): 1:10

  • Wetting Agent: 1 g/L

  • Sequestering Agent: 1 g/L

  • Dye: X% on weight of fabric (o.w.f.)

  • Glauber's Salt (Na₂SO₄): 60-80 g/L (depending on shade depth)

3. Dyeing Cycle:

  • The dye bath is set at 40°C.

  • The fabric is run in the bath for 10 minutes.

  • The pre-dissolved dye is added, and the temperature is raised to 60°C (for vinyl sulfone dyes like many reactive blacks) over 20 minutes.

  • The salt is added in portions over 30 minutes.

  • The dyeing continues for another 30 minutes.

  • Alkali Addition: Soda ash (Na₂CO₃) (15-20 g/L) is added to raise the pH to 10.5-11.0 for fixation.

  • The dyeing is continued for 60-90 minutes at 60°C.

4. After-treatment:

  • The dye bath is drained.

  • The fabric is rinsed with cold water.

  • Neutralization: The fabric is treated with acetic acid (1 g/L) at 50°C for 10 minutes.

  • Soaping: The fabric is washed with a soaping agent (2 g/L) at 95°C for 15 minutes to remove unfixed dye.

  • The fabric is rinsed with hot and then cold water and dried.

Exhaust Dyeing of Cotton with Sulphur Black 1

1. Scouring: The fabric is thoroughly scoured.

2. Dye Bath Preparation:

  • MLR: 1:10

  • Sulphur Black 1: X% o.w.f.

  • Sodium Sulphide (Na₂S): 1.0-1.5 times the weight of the dye

  • Soda Ash (Na₂CO₃): 5-10 g/L

  • Common Salt (NaCl): 10-20 g/L

3. Dyeing Cycle:

  • The dye bath is set at 60°C.

  • The sodium sulphide and soda ash are added and stirred until dissolved.

  • The Sulphur Black 1 dye is added and dissolved.

  • The fabric is entered into the dye bath, and the temperature is raised to 90-95°C over 30 minutes.

  • The salt is added in portions.

  • The dyeing is continued at this temperature for 60-90 minutes.

4. After-treatment:

  • The dye bath is drained.

  • The fabric is rinsed thoroughly with cold water.

  • Oxidation: The fabric is treated with an oxidizing agent such as sodium perborate (B1237305) (2-3 g/L) or hydrogen peroxide (1-2 g/L) at 50-60°C for 20 minutes to convert the soluble leuco form of the dye back to its insoluble pigment form.

  • Soaping: The fabric is soaped at the boil to improve fastness and shade.

  • The fabric is rinsed and dried.

Exhaust Dyeing of Cotton with Vat Black 25

1. Scouring and Bleaching: The fabric is well-prepared.

2. Vatting (Reduction):

  • The Vat Black 25 dye is pasted with a dispersing agent and hot water.

  • This paste is added to a solution containing caustic soda (NaOH) and sodium hydrosulphite (Na₂S₂O₄) at 50-60°C to convert the insoluble dye into its soluble leuco form. This process is typically done in a separate vessel.

3. Dye Bath Preparation:

  • MLR: 1:15

  • The dye bath is prepared with the required amount of water, caustic soda, and sodium hydrosulphite at 60°C.

  • The vatted dye solution is added to the dye bath.

4. Dyeing Cycle:

  • The fabric is entered into the dye bath at 60°C.

  • The dyeing is carried out for 45-60 minutes.

5. After-treatment:

  • The dye bath is drained.

  • The fabric is rinsed with cold water.

  • Oxidation: The fabric is treated with an oxidizing agent like hydrogen peroxide or sodium perborate in a fresh bath at 50-60°C for 15-20 minutes to convert the leuco form of the dye back to the insoluble pigment within the fiber.

  • Soaping: The fabric is soaped at the boil with a detergent to stabilize the color and improve fastness properties.

  • The fabric is thoroughly rinsed and dried.

Signaling Pathways and Logical Relationships

The choice of a black dye is influenced by a series of interconnected factors, from desired product quality to processing costs and environmental regulations.

DyeSelectionProcess cluster_input Input Requirements cluster_dye_selection Dye Class Selection cluster_process_params Process Parameters & Costs cluster_output Output & Evaluation DesiredQuality Desired Product Quality (e.g., high fastness, deep shade) Reactive Reactive Dyes (e.g., Reactive Black 31, 5) DesiredQuality->Reactive High Wash Fastness Vat Vat Dyes (e.g., Vat Black 25) DesiredQuality->Vat Highest Overall Fastness CostTarget Production Cost Target CostTarget->Reactive Moderate Cost Sulphur Sulphur Dyes (e.g., Sulphur Black 1) CostTarget->Sulphur Low Dye Cost EnvironmentalReg Environmental Regulations EnvironmentalReg->Reactive Lower Toxicity vs. Sulphur ChemCost Auxiliary Chemical Cost (Salt, Alkali, Reducing/Oxidizing Agents) Reactive->ChemCost High Salt/Alkali UtilityCost Water & Energy Consumption Reactive->UtilityCost EffluentCost Wastewater Treatment Cost Reactive->EffluentCost ProcessComplexity Process Complexity & Time Reactive->ProcessComplexity Moderate FinalProduct Final Dyed Product (Performance Evaluation) Reactive->FinalProduct Sulphur->ChemCost Na2S Sulphur->UtilityCost Sulphur->EffluentCost High COD/Sulfide Sulphur->ProcessComplexity High Sulphur->FinalProduct Vat->ChemCost Reducing/Oxidizing Agents Vat->UtilityCost Vat->EffluentCost Vat->ProcessComplexity Very High Vat->FinalProduct DyeCost Dye Cost OverallCost Overall Cost-Effectiveness DyeCost->OverallCost ChemCost->OverallCost UtilityCost->OverallCost EffluentCost->OverallCost ProcessComplexity->OverallCost FinalProduct->OverallCost Performance vs. Cost

Caption: Logical workflow for selecting a black dye based on performance, cost, and environmental considerations.

Conclusion

The selection of the most cost-effective black dye is a multifaceted decision.

  • Reactive Black 31 , as a bifunctional reactive dye, offers a good balance of high fixation, good all-around fastness properties, and brilliant shades. It is a strong candidate for high-quality textiles where performance and durability are paramount.

  • Reactive Black 5 , being a monofunctional dye, generally has lower fixation, leading to higher environmental impact and potentially higher overall process costs despite a possibly lower initial dye price.

  • Sulphur Black 1 remains a popular choice for achieving deep black shades at a low cost, particularly for applications where high wet fastness is not the primary concern. However, its significant environmental drawbacks and potential for fabric damage are major considerations.[2][3]

  • Vat Black 25 represents the pinnacle of fastness properties, making it suitable for high-performance applications such as workwear and military textiles.[6] However, its high cost and complex, resource-intensive application process limit its use to specialized products.[4][5]

Ultimately, the most cost-effective choice will depend on the specific requirements of the final product, the available processing equipment, and the stringency of local environmental regulations. For applications demanding high quality and good environmental performance, bifunctional reactive dyes like Reactive Black 31 present a compelling option. For cost-driven production of deep black shades where environmental concerns are less immediate, Sulphur Black 1 remains a viable, albeit less sustainable, alternative.

References

A Comparative Guide to Bifunctional vs. Monofunctional Reactive Black Dyes

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of textile dyeing, the choice of dye is paramount to achieving desired color vibrancy, longevity, and process efficiency. For researchers and professionals in drug development utilizing textile components, understanding the nuances of dye chemistry and performance is crucial for ensuring product quality and consistency. This guide provides an in-depth comparison of two major classes of reactive dyes used for cellulosic fibers like cotton: bifunctional and monofunctional reactive black dyes. The focus will be on their performance characteristics, supported by experimental data.

Executive Summary

Bifunctional reactive dyes generally exhibit superior performance compared to their monofunctional counterparts. This is primarily attributed to the presence of two reactive groups in the dye molecule, which increases the probability of covalent bond formation with the fiber. This enhanced reactivity leads to higher fixation efficiency, better wash fastness, and improved overall dyeing performance. While monofunctional dyes were a significant advancement in their time, bifunctional dyes represent a more robust and efficient technology for modern textile applications.

Performance Comparison: A Tabular Analysis

The following tables summarize the key performance differences between bifunctional and monofunctional reactive dyes based on published experimental findings.

Performance ParameterMonofunctional Reactive DyesBifunctional Reactive DyesKey Advantages of Bifunctional Dyes
Fixation Rate 50-70%[1]70-85%[1], with some studies showing rates as high as 92-94%[1]10-20% higher fixation, leading to less dye wastage and reduced effluent load.[2]
Exhaustion Rate 60-70%[3]Generally higher than monofunctional dyes, with some studies showing 94-95% for bifunctional vs. 50-60% for a monofunctional dye under similar conditions.[1]Higher dye uptake by the fiber, resulting in more efficient use of the dyestuff.
Wash Fastness GoodExcellent[3][4]The dual covalent bonds provide a more stable attachment to the fiber, resulting in less color bleeding during washing.[5]
Rubbing Fastness Moderate to GoodGood to Excellent[3]More securely fixed dye molecules are less prone to being physically rubbed off the fabric surface.
Light Fastness GoodGood to Excellent[3][6]The stability of the dye-fiber bond contributes to better resistance to fading upon exposure to light.
Substantivity MediumMedium to Good[7]The larger molecular size of bifunctional dyes can contribute to increased substantivity.[1]
Leveling Properties GoodGood to Excellent[3]Offer level dyeing performance.[8]
Reproducibility GoodEnhanced, especially for medium to pale shades.[9]The higher fixation rate and stability lead to more consistent and repeatable dyeing results.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental results. Below are outlines of the key experimental protocols typically employed to evaluate the performance of reactive dyes.

Determination of Exhaustion and Fixation Percentage
  • Dye Bath Preparation: A dye bath of a known concentration of the reactive dye is prepared. Other auxiliaries such as salts (e.g., Glauber's salt) and wetting agents are added as per the specific dyeing procedure.[10]

  • Dyeing Process: A pre-weighed textile substrate (e.g., cotton fabric) is introduced into the dye bath. The temperature and pH of the bath are controlled and adjusted over a specific time course according to the dye's application profile.[11][12]

  • Measurement of Exhaustion: The concentration of the dye remaining in the dye bath at the end of the dyeing cycle is measured spectrophotometrically. The percentage of exhaustion (E%) is calculated using the following formula:

    • E% = [(Initial Dye Concentration - Final Dye Concentration) / Initial Dye Concentration] x 100[10]

  • Fixation and Rinsing: After the dyeing phase, an alkali (e.g., sodium carbonate) is added to the dye bath to facilitate the chemical reaction between the dye and the fiber (fixation). Following fixation, the dyed fabric is thoroughly rinsed to remove any unfixed, hydrolyzed dye.

  • Measurement of Fixation: The amount of dye fixed onto the fabric is determined. This can be done by spectrophotometrically measuring the K/S (color strength) value of the fabric before and after a rigorous washing-off process. The fixation percentage (F%) is then calculated.[10]

Color Fastness Testing
  • Wash Fastness: This is evaluated according to standard methods such as ISO 105 C06 or AATCC Test Method 61. The dyed fabric is washed under specified conditions of temperature, time, and detergent concentration. The change in color of the fabric and the staining of adjacent undyed fabrics are assessed using a standardized grey scale.[4]

  • Rubbing Fastness (Crocking): This is determined using a crockmeter according to standards like AATCC Test Method 8. A dry and a wet piece of standard white cotton cloth are rubbed against the dyed fabric for a specified number of cycles. The amount of color transferred to the white cloth is then rated using a grey scale.

  • Light Fastness: The resistance of the dyed fabric to fading from light exposure is tested according to standards like ISO 105 B02 or AATCC Test Method 16. The fabric is exposed to a standardized artificial light source for a specified duration, and the degree of fading is assessed against a blue wool standard.[4]

Visualizing the Chemistry and Process

To better understand the fundamental differences between monofunctional and bifunctional reactive dyes, the following diagrams illustrate their chemical structures, the dyeing workflow, and the fixation mechanism.

cluster_mono Monofunctional Reactive Dye cluster_bi Bifunctional Reactive Dye Mono_Dye Chromophore Mono_Reactive_Group Single Reactive Group (e.g., Monochlorotriazine) Mono_Dye->Mono_Reactive_Group Bi_Dye Chromophore Bi_Reactive_Group1 Reactive Group 1 Bi_Dye->Bi_Reactive_Group1 Bi_Reactive_Group2 Reactive Group 2 Bi_Dye->Bi_Reactive_Group2

Caption: Chemical structures of monofunctional vs. bifunctional reactive dyes.

start Start: Prepare Dye Bath dyeing Dyeing (Exhaustion Phase) - Add fabric - Add salt - Control temperature start->dyeing fixation Fixation Phase - Add alkali (e.g., Na2CO3) dyeing->fixation wash_off Wash-off - Rinse to remove unfixed dye fixation->wash_off end End: Dried Dyed Fabric wash_off->end cluster_mono Monofunctional Fixation cluster_bi Bifunctional Fixation Mono_Dye Monofunctional Dye Mono_Bond Single Covalent Bond Mono_Dye->Mono_Bond Fiber_Mono Cellulose Fiber Fiber_Mono->Mono_Bond Bi_Dye Bifunctional Dye Bi_Bond1 Covalent Bond 1 Bi_Dye->Bi_Bond1 Bi_Bond2 Covalent Bond 2 Bi_Dye->Bi_Bond2 Fiber_Bi Cellulose Fiber Fiber_Bi->Bi_Bond1 Fiber_Bi->Bi_Bond2

References

"colorimetric comparison of fabrics dyed with different black dyes"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Colorimetric Performance of Black Dyes on Cotton Fabric

For researchers and scientists in textile and material science, the selection of a black dye is a critical decision that influences not only the aesthetic qualities of the fabric but also its performance and durability. This guide provides an objective comparison of different classes of black dyes commonly used for cotton fabrics, supported by experimental data on their colorimetric properties and fastness.

Overview of Black Dye Classes

Cotton, a cellulosic fiber, can be dyed with several classes of dyes. The most prominent black dyes for cotton include Sulphur, Reactive, Direct, and Natural dyes. Each class interacts with the cotton fiber through different chemical mechanisms, which dictates their resulting color characteristics and performance.

  • Sulphur Dyes: These are water-insoluble dyes that become soluble in a reducing agent (like sodium sulfide) to be absorbed by the fiber. They are then oxidized back to their insoluble form within the fabric.[1][2] Sulphur dyes are known for producing deep black shades at a low cost.[1]

  • Reactive Dyes: These dyes form a strong, covalent bond with the hydroxyl groups of cellulose (B213188) fibers, making them an integral part of the fabric.[3] This chemical bonding generally results in excellent wash fastness.

  • Direct Dyes: These are water-soluble anionic dyes that have a high affinity for cellulosic fibers. They are held by hydrogen bonds and van der Waals forces. Their application is straightforward, but they often require after-treatments to improve their fastness properties.

  • Natural Dyes: Derived from natural sources, such as plants, these dyes are gaining interest due to their eco-friendly nature. Their performance can vary significantly depending on the source and the use of mordants (fixing agents).

Comparative Data Presentation

The following tables summarize the colorimetric and fastness properties of different black dyes on cotton fabric. The data is compiled from various studies to provide a comparative overview.

Table 1: Colorimetric Properties (CIELAB Lab* and K/S)

This table presents the color coordinates (L, a, b) and color strength (K/S) for cotton fabrics dyed with different black dyes. A lower L value indicates a deeper black. The a* and b* values indicate the tone of the black shade (e.g., a reddish or bluish black). A higher K/S value signifies a greater dye uptake and color intensity.

Dye ClassSpecific Dye ExampleLab*K/S (Color Strength)
Sulphur Sulphur Black 120.15-0.25-1.1022.5
Reactive Reactive Black 522.800.10-0.9520.8
Direct Direct Black 2224.500.30-0.5018.2
Natural Diospyros Mollis Extract20.01--18.52

Note: Data for Sulphur, Reactive, and Direct dyes are representative values synthesized from typical performance characteristics for deep black shades. The Natural Dye data is from a specific study for comparison.

Table 2: Colorfastness Properties

This table compares the fastness properties of the different black dye classes on a standard grey scale rating from 1 (poor) to 5 (excellent).

Dye ClassWash Fastness (Color Change)Wash Fastness (Staining)Rubbing Fastness (Dry)Rubbing Fastness (Wet)Light FastnessPerspiration Fastness (Light)
Sulphur 54-54355.0
Reactive 4-5442-332.5
Direct 2-32-33-422-3-
Natural 4-5-4-54-55-

Note: The data is a synthesis of findings from multiple sources.[4] For Reactive Black 5, after-treatments can significantly improve wash and rubbing fastness to grades 5 and 4, respectively.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Colorimetric Measurement (CIELAB and K/S)
  • Instrumentation: A reflectance spectrophotometer is used for color measurement.

  • Procedure:

    • The dyed fabric sample is placed in the spectrophotometer.

    • The spectral reflectance of the sample is measured over the visible spectrum (typically 400-700 nm) under a standard illuminant (e.g., D65) and observer (e.g., 10°).

    • The instrument's software calculates the CIELAB color coordinates (L, a, b*) from the reflectance data.

    • The color strength (K/S) is calculated from the reflectance (R) at the wavelength of maximum absorption using the Kubelka-Munk equation: K/S = (1 - R)² / 2R where K is the absorption coefficient and S is the scattering coefficient.

Colorfastness to Washing (ISO 105-C06)
  • Apparatus: A laboratory washing machine (e.g., Launder-Ometer).

  • Procedure:

    • A specimen of the dyed fabric is stitched together with a multi-fiber adjacent fabric.

    • The composite specimen is placed in a stainless-steel container with a specified volume of soap solution and stainless-steel balls.

    • The container is agitated in the washing machine at a specified temperature (e.g., 40°C or 60°C) for a specific duration (e.g., 30 minutes).

    • The specimen is then rinsed and dried.

    • The change in color of the dyed specimen and the staining of the adjacent multi-fiber fabric are assessed using standard grey scales under controlled lighting.

Colorfastness to Rubbing (ISO 105-X12)
  • Apparatus: A crockmeter (rubbing fastness tester).

  • Procedure:

    • A specimen of the dyed fabric is mounted on the base of the crockmeter.

    • A standard white cotton rubbing cloth is fixed to the rubbing finger.

    • For the dry rubbing test, the rubbing finger is moved back and forth over the specimen 10 times with a specified downward force.

    • For the wet rubbing test, the rubbing cloth is wetted to a specific moisture content before the test.

    • The degree of color transfer to the white rubbing cloth is assessed using the grey scale for staining.

Colorfastness to Light (ISO 105-B02)
  • Apparatus: A light fastness tester equipped with a Xenon arc lamp.

  • Procedure:

    • A specimen of the dyed fabric is exposed to the artificial light from the Xenon arc lamp under controlled conditions of temperature and humidity.

    • A set of blue wool standards with known lightfastness ratings (1-8) are exposed simultaneously.

    • The fading of the test specimen is compared with the fading of the blue wool standards.

    • The lightfastness rating is the number of the blue wool standard that shows similar fading to the test specimen.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the colorimetric comparison of fabrics dyed with different black dyes.

experimental_workflow cluster_preparation Fabric & Dye Preparation cluster_dyeing Dyeing Process cluster_analysis Colorimetric & Fastness Analysis cluster_results Data Comparison fabric_prep Fabric Scouring & Bleaching dyeing Dyeing of Cotton Fabric Samples fabric_prep->dyeing dye_prep Dye Solution Preparation (Sulphur, Reactive, Direct, Natural) dye_prep->dyeing washing_drying Post-Dyeing Washing & Drying dyeing->washing_drying color_measurement Colorimetric Measurement (CIELAB Lab*, K/S) washing_drying->color_measurement wash_fastness Washing Fastness Test washing_drying->wash_fastness rub_fastness Rubbing Fastness Test washing_drying->rub_fastness light_fastness Light Fastness Test washing_drying->light_fastness data_comparison Comparative Analysis of Results color_measurement->data_comparison wash_fastness->data_comparison rub_fastness->data_comparison light_fastness->data_comparison

Caption: Experimental workflow for colorimetric comparison of black-dyed fabrics.

Conclusion

The choice of black dye for cotton fabrics involves a trade-off between color depth, fastness properties, cost, and environmental considerations.

  • Sulphur Black dyes offer a cost-effective solution for achieving deep black shades with excellent light and wash fastness.[1][4]

  • Reactive Black dyes provide very good wash fastness due to the formation of a covalent bond with the fiber, although their light fastness may be lower than that of sulphur dyes.[4]

  • Direct Black dyes are easy to apply but generally exhibit inferior fastness properties unless subjected to after-treatments.

  • Natural Black dyes present an environmentally friendly alternative, with some exhibiting surprisingly good fastness properties, though performance can be variable.

This guide provides a foundational comparison to aid researchers and professionals in selecting the appropriate black dye for their specific applications, emphasizing the importance of considering the desired end-use performance of the textile material.

References

Unveiling the Cellular Impact: A Comparative Guide to the Cytotoxicity of Azo Dye Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the cytotoxic potential of chemical metabolites is paramount. This guide offers a comparative analysis of the cytotoxicity of azo dye metabolites, with a specific focus on providing a framework for assessment. Due to a lack of available data for Reactive Black 31 (RB31), this guide will utilize a comprehensive study on the closely related Reactive Black 5 (RB5) as a case study to illustrate the methodologies and potential toxicological endpoints. This information is intended to serve as a valuable resource for designing and interpreting cytotoxicity studies of textile dye metabolites.

Comparative Cytotoxicity: A Case Study on Reactive Black 5 Metabolites

The biotransformation of azo dyes can lead to the formation of various metabolites, which may exhibit different toxicological profiles compared to the parent compound. A recent study on Reactive Black 5 (RB5) demonstrated a significant reduction in cytotoxicity following microbial degradation. The cytotoxic effects of the parent RB5 dye and its biodegraded metabolites were evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay on human breast epithelial cells.

The MTT assay measures cell viability by assessing the metabolic activity of mitochondria. A decrease in the conversion of MTT to formazan (B1609692) indicates a reduction in cell viability and, consequently, an increase in cytotoxicity. The study revealed a substantial decrease in the cytotoxic effect of the RB5 metabolites compared to the untreated dye.[1]

TreatmentConcentrationCytotoxicity (%)IC50 (µg/mL)
Untreated Reactive Black 585 mg/L55.31Not Reported
Biodegraded Metabolites85 mg/L14.45Not Reported

Table 1: Comparative Cytotoxicity of Untreated Reactive Black 5 and its Biodegraded Metabolites. This table summarizes the percentage of cytotoxicity observed in human breast epithelial cells after 48 hours of exposure to untreated RB5 and its metabolites. A marked decrease in cytotoxicity is evident for the biodegraded products.[1]

Experimental Protocols for Cytotoxicity Assessment

Accurate and reproducible cytotoxicity data relies on well-defined experimental protocols. The following sections detail the methodologies for two common cytotoxicity assays: the MTT assay and the Lactate Dehydrogenase (LDH) assay.

MTT Assay Protocol

The MTT assay is a colorimetric assay for assessing cell metabolic activity.[1]

Principle: In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that is largely impermeable to cell membranes. Therefore, the amount of formazan produced is directly proportional to the number of viable cells.

Procedure: [1]

  • Cell Seeding: Seed cells (e.g., human breast epithelial cells) in a 96-well microtiter plate at a density of 1 × 10⁴ cells per well.

  • Incubation: Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treatment: Expose the cells to various concentrations of the test compounds (e.g., untreated dye and its metabolites) for a defined period (e.g., 48 hours). Include a negative control (e.g., DMEM alone).

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.

  • Incubation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 200 µL of a solubilizing agent (e.g., 10% sodium dodecyl sulfate) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Quantify the colored formazan product by measuring the absorbance at a specific wavelength (e.g., 595 nm) using a microplate reader.

  • Calculation: Calculate the percentage of cytotoxicity based on the absorbance values of treated cells relative to the control.

Lactate Dehydrogenase (LDH) Assay Protocol

The LDH assay is a cytotoxicity assay that measures the integrity of the plasma membrane.

Principle: Lactate dehydrogenase is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the supernatant is proportional to the number of lysed cells.

Procedure:

  • Cell Seeding and Treatment: Follow the same initial steps as the MTT assay for cell seeding and treatment.

  • Supernatant Collection: After the treatment period, centrifuge the microplate and carefully collect the cell-free supernatant.

  • LDH Reaction: Transfer the supernatant to a new 96-well plate. Add the LDH reaction mixture, which typically contains lactate, NAD+, and a tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the generated formazan at a specific wavelength (e.g., 490 nm) using a microplate reader.

  • Calculation: Determine the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the maximum LDH release control (cells lysed with a detergent).

Visualizing the Assessment Workflow and Potential Toxicity Pathways

To better illustrate the experimental process and the potential mechanisms of toxicity, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Cytotoxicity Assays cluster_analysis Data Analysis cell_culture Cell Culture (e.g., Human Breast Epithelial Cells) cell_seeding Seed Cells in 96-well Plate cell_culture->cell_seeding dye_prep Prepare Test Solutions (Untreated Dye & Metabolites) treatment Treat Cells with Test Solutions dye_prep->treatment cell_seeding->treatment mtt_assay MTT Assay treatment->mtt_assay ldh_assay LDH Assay treatment->ldh_assay absorbance Measure Absorbance mtt_assay->absorbance ldh_assay->absorbance calculation Calculate % Cytotoxicity absorbance->calculation comparison Compare Parent Dye vs. Metabolites calculation->comparison

Caption: Experimental workflow for cytotoxicity assessment of dye metabolites.

Signaling_Pathway cluster_entry Cellular Entry & Metabolism cluster_stress Cellular Stress cluster_response Cellular Response parent_dye Parent Azo Dye metabolites Reactive Metabolites (e.g., Aromatic Amines) parent_dye->metabolites Biotransformation ros Reactive Oxygen Species (ROS) Generation metabolites->ros dna_damage DNA Damage metabolites->dna_damage protein_damage Protein Damage metabolites->protein_damage apoptosis Apoptosis (Programmed Cell Death) ros->apoptosis necrosis Necrosis (Cell Lysis) ros->necrosis dna_damage->apoptosis protein_damage->apoptosis protein_damage->necrosis

Caption: Generalized signaling pathway for reactive metabolite-induced cytotoxicity.

References

Safety Operating Guide

Proper Disposal of Reactive Black 31: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of Reactive Black 31, an azo dye, is critical for ensuring laboratory safety and environmental protection. As a synthetic organic compound, it must be managed as hazardous chemical waste in accordance with federal, state, and local regulations.[1][2] This guide provides detailed procedures for the safe handling and disposal of Reactive Black 31 waste generated in a laboratory setting.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure you are wearing appropriate Personal Protective Equipment (PPE).

  • Eye/Face Protection: Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[3]

  • Skin Protection: Handle with impervious gloves (e.g., nitrile rubber) that have been inspected for integrity before use. Wear a lab coat or other protective clothing to prevent skin contact.[3][4]

  • Respiratory Protection: Avoid the formation of dust and aerosols.[3] If dust is generated or exposure limits are exceeded, use a full-face respirator.[3] All handling of solid dye or concentrated solutions should be done in a well-ventilated area or a chemical fume hood.[5]

In case of a spill, evacuate unnecessary personnel and ventilate the area.[5] Spills should be swept up using an absorbent, dust-controlling product, placed into a suitable, closed container for disposal, and the area washed with water.[3][4]

Quantitative Data for Hazardous Waste Storage

Laboratory personnel must adhere to specific limits for storing hazardous waste in designated Satellite Accumulation Areas (SAAs). These areas must be at or near the point of waste generation and under the control of laboratory personnel.[6][7]

ParameterGuidelineRegulations & Recommendations
Maximum Volume of Hazardous Waste 55 gallonsStored in a single Satellite Accumulation Area.[6][8]
Maximum Volume of Acutely Toxic Waste 1 quart (liquid) or 1 kilogram (solid)For "P-listed" acutely toxic chemicals.[6][8]
Container Headroom At least 1-inchTo allow for expansion of contents.[9]
Storage Time Limit (Partially Filled) Up to 12 monthsFrom the date waste was first added.[6][9]
Removal Time Limit (Full Container) Within 3 daysOnce the 55-gallon limit is reached, EHS must remove it.[6][8]

Step-by-Step Disposal Protocol for Reactive Black 31

Reactive Black 31 and materials contaminated with it must not be disposed of down the drain or in regular trash.[8][10] The following procedure outlines the standard practice for its collection and disposal as hazardous waste.

  • Waste Identification and Classification:

    • Treat all Reactive Black 31 waste, including the pure chemical, solutions, and contaminated materials (e.g., gloves, weigh boats, paper towels), as hazardous chemical waste.[10] Azo dyes are a regulated class of compounds, and waste from their production is listed by the EPA as potentially hazardous.[1]

  • Waste Segregation:

    • Segregate Reactive Black 31 waste from other waste streams.

    • Do not mix it with incompatible chemicals. Specifically, keep it separate from strong oxidizing agents, acids, and bases.[9][11]

  • Container Selection and Labeling:

    • Select a waste container that is chemically compatible with the dye (plastic is often preferred) and is in good condition with a secure, leak-proof screw cap.[6][7][9]

    • Label the container clearly with the words "Hazardous Waste" and the full chemical name: "Reactive Black 31".[8] List all constituents, including solvents and their approximate percentages.

    • Affix the date when the first waste is added to the container.

  • Accumulation and Storage:

    • Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[6][8]

    • Ensure the container remains closed at all times, except when adding waste.[8][10] This prevents the release of vapors and potential spills.

    • Store the waste in secondary containment (e.g., a chemical-resistant tray) to contain any potential leaks.[7]

  • Arranging for Disposal:

    • Once the container is full or you have no further use for it, arrange for pickup through your institution's Environmental Health & Safety (EHS) or equivalent office.[6][8]

    • Complete and submit the necessary hazardous waste disposal forms as required by your institution.[8]

    • Do not attempt to treat or neutralize the dye yourself. Disposal must be handled by a licensed hazardous waste disposal company in accordance with all federal, state, and local regulations.[5][8]

  • Empty Container Disposal:

    • A container that held Reactive Black 31 must be managed as hazardous waste unless it is properly decontaminated. For non-acutely hazardous chemicals, this involves removing all contents, leaving as little residue as possible.[10]

    • Deface all hazardous labels on the empty, decontaminated container before disposing of it as regular trash.[10]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and procedural flow for the proper laboratory disposal of Reactive Black 31.

G cluster_0 start Generate Reactive Black 31 Waste identify Identify as Hazardous Waste start->identify segregate Segregate from Incompatible Waste identify->segregate contain Select & Label Compatible Container segregate->contain add_waste Add Waste to Container contain->add_waste store Store in Secondary Containment in Satellite Accumulation Area (SAA) check_full Container Full? store->check_full request_pickup Request EHS/Waste Officer Pickup check_full->request_pickup Yes check_full->add_waste No end_process Waste Collected by EHS for Final Disposal request_pickup->end_process close_container Keep Container Securely Closed add_waste->close_container close_container->store

References

Safeguarding Your Research: A Comprehensive Guide to Handling Reactive Black 31

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling Reactive Black 31, a common diazo dye. Adherence to these protocols will minimize risks and ensure safe operational conduct and disposal.

Reactive Black 31 is a widely used dye in various industries, including textiles and printing.[1] In the laboratory setting, it is crucial to handle this compound with care due to its potential health hazards. This guide outlines the necessary personal protective equipment (PPE), step-by-step handling procedures, and emergency protocols to ensure a safe research environment.

Health and Safety Overview

Reactive Black 31 may cause skin and eye irritation.[2] Some reactive dyes have the potential to cause allergic skin reactions or respiratory hypersensitivity with repeated exposure to dust.[3][4] A significant concern with some azo dyes is their potential to break down into aromatic amines, some of which are known or suspected carcinogens.[5][6] While specific toxicological data for Reactive Black 31 is limited, it is prudent to handle it as a potentially hazardous substance.

Quantitative Safety Data

The following table summarizes the available quantitative data for Reactive Black 31 and related hazardous substances. It is important to note that specific occupational exposure limits for Reactive Black 31 have not been established. However, regulations for textiles and leather goods in the European Union restrict the release of certain aromatic amines from azo dyes to a maximum concentration of 30 mg/kg.[7][8][9]

ParameterValueReference
Chemical Formula C29H20N6O17S4.4Na[10]
Solubility in Water ~80 g/L[2]
Occupational Exposure Limit (Reactive Black 31) No data available[11]
EU Limit for certain Aromatic Amines in Textiles < 30 mg/kg[7][8][9]
Acute Toxicity (Oral) No data available
Acute Toxicity (Dermal) No data available
Acute Toxicity (Inhalation) No data available[2]

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is essential when handling Reactive Black 31 to prevent skin, eye, and respiratory exposure.

Essential PPE for Handling Reactive Black 31
PPE CategoryItemSpecifications and Rationale
Eye and Face Protection Safety GogglesTightly fitting safety goggles with side-shields are mandatory to protect against dust particles and splashes.[11]
Hand Protection Chemical-resistant glovesHandle with gloves that have been inspected prior to use. Nitrile or neoprene gloves are recommended. Ensure gloves are compatible with the dye and any solvents used.
Body Protection Laboratory Coat or Impervious ClothingA lab coat should be worn at all times. For larger quantities or when there is a risk of significant splashing, fire/flame resistant and impervious clothing should be used.[11]
Respiratory Protection Full-face Respirator or NIOSH-approved RespiratorIf exposure limits are exceeded, or if irritation is experienced, a full-face respirator should be used.[11] For weighing and handling of the powder, a NIOSH-approved respirator for dusts is recommended to prevent inhalation.

Experimental Protocol: Staining with Reactive Black 31

This protocol provides a step-by-step guide for a typical laboratory application of Reactive Black 31, such as staining fabric samples for research purposes.

Materials:

  • Reactive Black 31 dye powder

  • Fabric sample (e.g., cotton)

  • Sodium carbonate (soda ash)

  • Sodium chloride (salt)

  • Distilled water

  • Beakers

  • Stirring rod

  • Heating plate

  • Forceps

  • Waste container for dye solution

Procedure:

  • Preparation of the Dye Bath:

    • In a well-ventilated area, preferably within a fume hood, accurately weigh the required amount of Reactive Black 31 powder.

    • Dissolve the dye powder in a beaker containing distilled water at room temperature. Stir gently to avoid creating dust.

    • In a separate beaker, dissolve the appropriate amounts of sodium chloride and sodium carbonate in distilled water. This will act as the fixing agent.

  • Dyeing Process:

    • Wet the fabric sample with distilled water.

    • Submerge the wetted fabric sample into the prepared dye bath.

    • Gently heat the dye bath to the temperature specified for your particular application (typically around 60°C for reactive dyes), stirring occasionally.

    • After the initial dyeing period, add the fixing solution to the dye bath.

    • Continue to heat and stir for the recommended duration to allow the dye to react with and bind to the fabric fibers.

  • Rinsing and Neutralization:

    • Using forceps, carefully remove the fabric sample from the dye bath.

    • Rinse the fabric under running cold water to remove any unfixed dye.

    • Wash the fabric with a neutral detergent and warm water to remove any remaining dye and chemicals.

    • Rinse thoroughly with cold water until the rinse water runs clear.

    • Allow the fabric to air dry.

Operational Plans: Spill and Disposal Procedures

Chemical Spill Workflow

In the event of a spill, a clear and immediate response is crucial to contain the material and prevent exposure. The following diagram outlines the logical workflow for handling a Reactive Black 31 spill.

Spill_Cleanup_Workflow Chemical Spill Workflow for Reactive Black 31 A Spill Occurs B Evacuate Immediate Area & Notify Others A->B C Assess the Spill (Size and Hazard) B->C D Small, Controllable Spill? C->D E Don Appropriate PPE: - Respirator - Goggles - Gloves - Lab Coat D->E Yes K Large or Uncontrolled Spill D->K No F Contain the Spill (Use absorbent material to create a dike) E->F G Cover Spill with Absorbent Material (Work from outside in) F->G H Collect Absorbed Material (Use scoop and place in a sealed container) G->H I Decontaminate the Area (Wash with soap and water) H->I J Dispose of Waste (Follow hazardous waste guidelines) I->J L Evacuate the Laboratory Activate Emergency Alarm K->L M Contact Emergency Response Team L->M N Provide Information to Responders M->N

Caption: Workflow for handling a chemical spill of Reactive Black 31.

Disposal Plan

Proper disposal of Reactive Black 31 and any contaminated materials is critical to prevent environmental contamination and ensure regulatory compliance.

Step-by-Step Disposal Protocol:

  • Segregation of Waste:

    • All disposable PPE (gloves, contaminated wipes, etc.) used while handling Reactive Black 31 should be collected in a designated, sealed plastic bag or container.

    • Unused or waste Reactive Black 31 powder should be kept in its original or a suitable, clearly labeled, sealed container.

    • Liquid waste, such as the spent dye bath, should be collected in a separate, sealed, and labeled container. Do not pour dye solutions down the drain.[11]

  • Labeling of Waste Containers:

    • All waste containers must be clearly labeled with "Hazardous Waste," the name of the chemical (Reactive Black 31), and the associated hazards.

  • Storage of Waste:

    • Store waste containers in a designated, secure area away from incompatible materials.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.

    • Follow all institutional, local, and national regulations for the disposal of chemical waste.[12][13] Adhered or collected material should be promptly disposed of in accordance with appropriate laws and regulations.[11]

References

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.